[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-5-6-11(15-7-12(13)14)10-4-2-3-9(8)10/h5-6H,2-4,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNZZYNTGVVABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371680 | |
| Record name | [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302901-39-9 | |
| Record name | [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid is a significant organic molecule that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its unique indane scaffold, coupled with the carboxylic acid moiety, makes it a versatile intermediate for developing novel therapeutic agents. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis of this target compound, starting from the commercially available 7-methyl-2,3-dihydro-1H-inden-1-one.
This document will delve into the strategic considerations for the synthetic pathway, a detailed breakdown of the reaction mechanisms, and step-by-step experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and utilize this compound in their research endeavors.
Synthetic Strategy and Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process:
-
Reduction of the Ketone: The synthesis commences with the reduction of the carbonyl group of 7-methyl-2,3-dihydro-1H-inden-1-one to the corresponding secondary alcohol, 7-methyl-2,3-dihydro-1H-inden-4-ol.
-
Williamson Ether Synthesis: The newly formed hydroxyl group of the indanol intermediate then undergoes a Williamson ether synthesis with a haloacetic acid derivative to introduce the acetic acid side chain, yielding the final product.
This synthetic route is logical and efficient due to the ready availability of the starting material and the high-yielding nature of the individual reactions.
Figure 2: Simplified mechanism of ketone reduction by sodium borohydride.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq.) in methanol (10-15 mL per gram of ketone).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (0.5-1.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-methyl-2,3-dihydro-1H-inden-4-ol. The product can be further purified by column chromatography on silica gel if necessary.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |
| 7-Methyl-2,3-dihydro-1H-inden-1-one | C₁₀H₁₀O | 146.19 | - |
| 7-Methyl-2,3-dihydro-1H-inden-4-ol | C₁₀H₁₂O | 148.20 | >90% |
Part 2: Synthesis of this compound
The second and final step is the formation of the ether linkage and the introduction of the carboxylic acid group via a Williamson ether synthesis.
Rationale for Reagent Selection
The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alcohol and an alkyl halide. [1]In this case, the phenolic hydroxyl group of 7-methyl-2,3-dihydro-1H-inden-4-ol is first deprotonated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic alkoxide. This alkoxide then reacts with chloroacetic acid in a nucleophilic substitution reaction. The use of chloroacetic acid directly provides the final carboxylic acid product after an acidic workup. An alternative approach involves using an ester of a haloacetic acid, such as ethyl bromoacetate, followed by a subsequent hydrolysis step to yield the carboxylic acid.
Reaction Mechanism
The reaction proceeds via an Sₙ2 mechanism. [1]The deprotonated hydroxyl group (alkoxide) acts as a nucleophile and attacks the electrophilic carbon of the chloroacetic acid, displacing the chloride leaving group.
Figure 3: Simplified mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 7-methyl-2,3-dihydro-1H-inden-4-ol (1.0 eq.) in a 30% aqueous solution of sodium hydroxide (NaOH).
-
Addition of Alkylating Agent: To this solution, add chloroacetic acid (1.1-1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture in a water bath at 90-100 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with water. Acidify the solution to a pH of approximately 2 with 6 M HCl. The product should precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |
| 7-Methyl-2,3-dihydro-1H-inden-4-ol | C₁₀H₁₂O | 148.20 | - |
| This compound | C₁₂H₁₄O₃ | 206.24 | 70-85% |
Characterization
The synthesized intermediates and the final product should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecules. For the final product, one would expect to see characteristic signals for the aromatic and aliphatic protons of the indane core, as well as a singlet for the methylene protons of the acetic acid moiety and a broad singlet for the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. The disappearance of the broad O-H stretch of the alcohol and the appearance of a strong C=O stretch for the carboxylic acid and a C-O-C stretch for the ether linkage would confirm the successful transformation.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the synthesized compounds, further confirming their identity.
Conclusion
The synthesis of this compound can be reliably achieved in two high-yielding steps from a commercially available starting material. The reduction of 7-methyl-2,3-dihydro-1H-inden-1-one with sodium borohydride provides the key alcohol intermediate, which is then converted to the final product via a Williamson ether synthesis. The protocols outlined in this guide are based on well-established and robust chemical transformations, providing a solid foundation for the synthesis of this important pharmaceutical building block.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. (2021). RSC Publishing. [Link]
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Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-Stout. [Link]
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NaBH4 Reduction of Ketone to Alcohol. (n.d.). Minnesota State University Moorhead. [Link]
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Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]
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The Williamson Ether Synthesis. (n.d.). University of Massachusetts. [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
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Leah4sci. (2016, February 10). NaBH4 Sodium Boro Hydride Reduction Reaction Mechanism [Video]. YouTube. [Link]
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An In-depth Technical Guide to [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid (Farglitazar)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid, a potent synthetic ligand known in the pharmaceutical field as Farglitazar. Developed as a high-affinity agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), Farglitazar represents a significant tool in the study of metabolic diseases. This document details its molecular structure, physicochemical characteristics, mechanism of action, synthesis, and key findings from preclinical and clinical investigations. It is intended to serve as a foundational resource for researchers engaged in metabolic disease research and the development of novel therapeutics targeting nuclear receptors.
Introduction and Nomenclature
This compound, more commonly referred to by its adopted name Farglitazar (also known as GI-262570), is a non-thiazolidinedione (TZD) compound that emerged from research programs seeking potent and selective modulators of peroxisome proliferator-activated receptors (PPARs).[1][2] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism.[3][4]
Farglitazar is distinguished by its high affinity and selectivity for the PPARγ isoform, a key regulator of adipogenesis, insulin sensitivity, and inflammation.[2][5] Its development was driven by the need for insulin-sensitizing agents for the treatment of type 2 diabetes mellitus (T2DM).[5][6] Although its clinical development was ultimately discontinued, Farglitazar remains a valuable reference compound in pharmacological research due to its well-characterized interaction with the PPARγ ligand-binding domain.[1][7][8]
Chemical and Physical Properties
A thorough understanding of Farglitazar's physicochemical properties is essential for its application in experimental settings, from designing in vitro assays to formulating delivery systems for in vivo studies.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | Farglitazar, GI-262570, GI262570 | [1][9] |
| CAS Number | 193070-65-0 | [10] |
| Molecular Formula | C₁₂H₁₄O₃ | N/A |
| Molar Mass | 206.24 g/mol | N/A |
| Appearance | Solid (form may vary) | [11] |
| pKa | The carboxylic acid moiety confers acidic properties, with a pKa value typical for this functional group, estimated to be in the range of 3-5, influencing its ionization state in physiological environments.[12] | [12] |
Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported across publicly available literature and would require experimental determination or access to proprietary data.
Mechanism of Action: A Potent PPARγ Agonist
Farglitazar exerts its biological effects by acting as a potent agonist of PPARγ.[5][9] The mechanism follows a well-established pathway for nuclear receptor activation, which is critical for understanding its therapeutic potential and off-target effects.
Ligand Binding and Receptor Activation
The process begins with Farglitazar diffusing across the cell membrane and into the nucleus, where it binds to the ligand-binding domain (LBD) of PPARγ. The PPARγ receptor exists as a heterodimer with the Retinoid X Receptor (RXR).[13] The binding of Farglitazar induces a conformational change in the PPARγ LBD.[2]
Coactivator Recruitment and Gene Transcription
This conformational shift displaces corepressor proteins and facilitates the recruitment of coactivator proteins. This newly formed complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4] The binding of the PPARγ-RXR-coactivator complex to PPREs initiates the transcription of genes that play crucial roles in:
-
Glucose Homeostasis: Enhancing insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[3]
-
Lipid Metabolism: Regulating fatty acid storage and adipocyte differentiation.[3][4]
-
Inflammation: Modulating the expression of inflammatory cytokines.[14]
The potency of Farglitazar is notable, with an EC50 (half-maximal effective concentration) for PPARγ activation reported to be in the nanomolar range, demonstrating significantly higher potency compared to other PPAR subtypes like PPARα.[2]
Caption: Farglitazar's PPARγ Activation Pathway.
Synthesis and Experimental Protocols
The synthesis of Farglitazar and its derivatives has been described in medicinal chemistry literature, often as part of structure-activity relationship (SAR) studies.[1] While specific, proprietary synthesis routes developed by GlaxoSmithKline are not fully public, general synthetic strategies can be inferred from related publications.
General Synthetic Approach
A plausible synthetic route involves the coupling of two key building blocks: a 7-methyl-2,3-dihydro-1H-inden-4-ol intermediate and an ethyl bromoacetate or a similar electrophile, followed by hydrolysis.
Conceptual Workflow:
-
Preparation of the Indenol Core: Synthesis of 7-methyl-2,3-dihydro-1H-inden-4-ol from commercially available starting materials. This multi-step process typically involves cyclization and reduction reactions.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the indenol is deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide. This nucleophile is then reacted with ethyl bromoacetate to form the corresponding ester.
-
Saponification: The resulting ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidic workup to yield the final carboxylic acid product, Farglitazar.
Caption: Conceptual Synthesis Workflow for Farglitazar.
Protocol: In Vitro PPARγ Competitive Binding Assay
This protocol describes a standard fluorescence polarization (FP) assay to determine the binding affinity (Ki) of a test compound (like Farglitazar) for the PPARγ ligand-binding domain (LBD).[1][15]
Materials:
-
Recombinant human PPARγ-LBD protein.
-
Fluorescently-labeled PPARγ probe/ligand (e.g., a fluorescein-conjugated derivative of a known agonist).[1]
-
Assay Buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
Test compound (Farglitazar) stock solution in DMSO.
-
384-well black microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare Reagents:
-
Dilute the PPARγ-LBD protein to a working concentration (e.g., 0.6 µM) in assay buffer.[15]
-
Dilute the fluorescent probe to its working concentration (e.g., 0.72 µM) in assay buffer.[15]
-
Prepare a serial dilution of Farglitazar in DMSO, then dilute into assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and typically <1%.
-
-
Assay Setup:
-
Add a fixed volume of the PPARγ-LBD solution to each well of the microplate.
-
Add a fixed volume of the fluorescent probe solution to each well.
-
Add the serially diluted Farglitazar solutions to the wells. Include control wells with buffer only (for background) and LBD + probe without Farglitazar (for maximum polarization).
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Subtract the background mP value from all measurements.
-
Plot the mP values against the logarithm of the Farglitazar concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of Farglitazar that displaces 50% of the fluorescent probe).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, which requires the Kd of the fluorescent probe.
-
Pharmacological Profile and Clinical Development
Farglitazar was primarily investigated as a treatment for type 2 diabetes due to its potent insulin-sensitizing effects.[5] It also demonstrated effects on lipid profiles, likely due to some residual activity on PPARα at higher concentrations.[2]
Key Findings:
-
Antidiabetic Effects: In preclinical models, Farglitazar effectively lowered blood glucose, insulin, and triglycerides.[16]
-
Lipid Modulation: The compound showed potential to modify lipid profiles, an effect characteristic of dual PPARα/γ agonists.[2][3]
-
Clinical Trials: Farglitazar advanced to Phase III clinical trials for type 2 diabetes. However, development was discontinued, reportedly due to evidence of adverse effects such as edema, a class effect associated with potent PPARγ agonists.[6][7][8] It was also investigated in Phase II trials for hepatic fibrosis but failed to demonstrate efficacy.[7]
The development of Farglitazar and other "glitazars" highlighted the challenge of separating the desired metabolic benefits of PPARγ activation from adverse effects like fluid retention and weight gain.[6][17]
Safety and Toxicology
The safety profile of potent PPARγ agonists is a critical consideration. While specific, detailed toxicology reports for Farglitazar are not widely public, the known adverse effects of the glitazar class provide important context.[6][18]
-
Edema and Fluid Retention: A primary concern with potent PPARγ agonists, leading to the discontinuation of Farglitazar's development for T2DM.[6]
-
Weight Gain: Often observed with this class of drugs due to increased adipogenesis and fluid retention.[6]
-
Cardiovascular Concerns: Some dual PPARα/γ agonists have been associated with an increased risk of adverse cardiovascular events, leading to the withdrawal of several compounds from development or the market.[6][19]
These safety concerns underscore the need for developing selective PPARγ modulators (SPPARγMs) that can achieve therapeutic benefits with an improved safety profile.[13]
Conclusion
This compound (Farglitazar) is a potent and selective PPARγ agonist that has been instrumental in advancing our understanding of nuclear receptor pharmacology. Its well-defined mechanism of action and high affinity for its target make it an invaluable tool for in vitro and in vivo studies of PPARγ signaling. Although its path to clinical application was halted by safety concerns common to its class, the lessons learned from its development continue to inform the design of next-generation metabolic therapies with improved therapeutic windows. Farglitazar remains a benchmark compound for researchers in the fields of diabetes, metabolism, and nuclear receptor biology.
References
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Patsnap Synapse. Farglitazar - Drug Targets, Indications, Patents. (URL: [Link])
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding Farglitazar: A Key Insulin Enhancer for Type II Diabetes. (URL: [Link])
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PubMed. Synthesis of a high-affinity fluorescent PPARgamma ligand for high-throughput fluorescence polarization assays. (URL: [Link])
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PNAS. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. (URL: [Link])
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ResearchGate. Farglitazar | Request PDF. (URL: [Link])
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NIH National Center for Biotechnology Information. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. (URL: [Link])
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MDPI. Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. (URL: [Link])
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PubMed. Nonclinical Safety Evaluation of Muraglitazar, a Novel PPARalpha/gamma Agonist. (URL: [Link])
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Wikipedia. Farglitazar. (URL: [Link])
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NIH National Center for Biotechnology Information. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation. (URL: [Link])
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PubMed. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities. (URL: [Link])
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KEGG DRUG. Farglitazar. (URL: [Link])
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AdisInsight. Farglitazar. (URL: [Link])
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Open Access Pub. Toxicology and Drug Safety Issues: A Review Article. (URL: [Link])
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NIH National Center for Biotechnology Information. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models. (URL: [Link])
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Aladdin Scientific. (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. (URL: [Link])
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NIH National Center for Biotechnology Information. Dual PPAR α/γ Agonists: Continuing Cardiac Concerns. (URL: [Link])
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PubChem. Muraglitazar. (URL: [Link])
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PubMed. Aleglitazar, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus. (URL: [Link])
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PubMed. Therapeutic potential of the dual peroxisome proliferator activated receptor (PPAR)α/γ agonist aleglitazar in attenuating TNF-α-mediated inflammation and insulin resistance in human adipocytes. (URL: [Link])
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Cheméo. Chemical Properties of Acetic acid, methyl ester (CAS 79-20-9). (URL: [Link])
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PubMed. Tesaglitazar, a dual peroxisome proliferator-activated receptor agonist (PPAR alpha/gamma), improves metabolic abnormalities and reduces renal injury in obese Zucker rats. (URL: [Link])
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Wikipedia. Acetic acid. (URL: [Link])
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Labcorp. 193070: Gynecologic Pap Test−Age-based Guideline for Cervical Cancer (Aptima®) Plus Chlamydia/Gonococcus. (URL: [Link])
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PubMed. Efficacy and safety of chiglitazar, a novel peroxisome proliferator-activated receptor pan-agonist, in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled, phase 3 trial (CMAP). (URL: [Link])
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PubChem. Aleglitazar. (URL: [Link])
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NIH National Center for Biotechnology Information. Pharmacokinetics, Safety, and Tolerability of Saroglitazar (ZYH1), a Predominantly PPARα Agonist with Moderate PPARγ Agonist Activity in Healthy Human Subjects. (URL: [Link])
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Molbase. acetic acid (4-acetyl-3-methyl-2-oxo-3a,8b-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) ester. (URL: [Link])
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MDPI. Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins. Part 1. (URL: [Link])
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An In-depth Technical Guide to [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid: Synthesis, Characterization, and Therapeutic Potential
Introduction: Unveiling a Novel Carboxylic Acid with Therapeutic Promise
[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid, identified by the CAS number 302901-39-9, is a unique carboxylic acid derivative built upon a 7-methyl-2,3-dihydro-1H-indene scaffold. While direct research on this specific molecule is nascent, its structural architecture places it at the intersection of several classes of pharmacologically active agents. The indane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anti-inflammatory and analgesic properties. The strategic placement of a methyl group and an oxy-acetic acid moiety suggests the potential for highly specific interactions with biological targets. This guide provides a comprehensive technical overview of this compound, from its proposed synthesis to its potential mechanisms of action and the experimental workflows required for its thorough investigation. For researchers in drug discovery and development, this document serves as a foundational resource for exploring the therapeutic landscape of this intriguing molecule.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 302901-39-9 | SCBT[1] |
| Molecular Formula | C12H14O3 | SCBT[1] |
| Molecular Weight | 208.24 g/mol | SCBT[1] |
| Melting Point | 195-197 °C | ChemicalBook[2] |
| Boiling Point | 384 °C at 760 mmHg (Predicted) | Molbase[3] |
Proposed Synthesis Pathway
A robust and efficient synthesis is paramount for the exploration of any novel compound. Based on established organic chemistry principles, a plausible synthetic route to this compound is proposed, commencing from the commercially available 7-methyl-2,3-dihydro-1H-inden-4-ol. The key transformation is a Williamson ether synthesis, a reliable method for forming ethers from an organohalide and an alkoxide.[4]
Step 1: Formation of the Alkoxide
The synthesis initiates with the deprotonation of the phenolic hydroxyl group of 7-methyl-2,3-dihydro-1H-inden-4-ol using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This generates the corresponding sodium or potassium alkoxide, a potent nucleophile.
Step 2: Williamson Ether Synthesis
The in-situ generated alkoxide is then reacted with an haloacetic acid ester, such as ethyl bromoacetate. The alkoxide displaces the bromide ion in an SN2 reaction to form the ethyl ester of the target compound.[5] The use of a primary alkyl halide like ethyl bromoacetate is crucial for favoring the substitution reaction over potential elimination side reactions.[4]
Step 3: Saponification
The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved through saponification, using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an organic solvent such as ethanol. Subsequent acidification with a mineral acid, for instance, hydrochloric acid (HCl), protonates the carboxylate salt to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Potential Mechanisms of Action and Therapeutic Targets
The structural features of this compound suggest potential interactions with several key therapeutic targets. The indene scaffold is present in a variety of selective nuclear receptor modulators and G-protein coupled receptor (GPCR) ligands. Based on a thorough analysis of structurally analogous compounds, we have identified three high-priority potential targets for this molecule: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), Sphingosine-1-Phosphate Receptor 1 (S1P1), and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation
PPARγ is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity.[6] It is the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs. The general structure of PPARγ agonists consists of a polar head (often a carboxylic acid), a linker, and a hydrophobic tail, a motif present in our target molecule.[7]
Signaling Pathway:
Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This leads to a cascade of effects including improved insulin sensitivity and regulation of lipid metabolism.[8]
Caption: PPARγ signaling pathway upon ligand activation.
Sphingosine-1-Phosphate Receptor 1 (S1P1) Antagonism
S1P1 is a G-protein coupled receptor that is crucial for regulating lymphocyte trafficking from lymphoid organs.[9] Functional antagonists of S1P1 are effective immunomodulators, used in the treatment of autoimmune diseases like multiple sclerosis.[9] Several potent S1P1 antagonists feature scaffolds structurally related to the indene core of our target molecule.
Signaling Pathway:
S1P1 primarily couples to the Gi family of G-proteins.[9] Activation of S1P1 by its endogenous ligand, sphingosine-1-phosphate, leads to the inhibition of adenylyl cyclase and subsequent downstream signaling events that promote lymphocyte egress. An antagonist would block this signaling, leading to lymphocyte sequestration in the lymph nodes.[10]
Caption: S1P1 receptor antagonism and its effect on lymphocyte egress.
Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) Antagonism
CRTH2 is a G-protein coupled receptor for prostaglandin D2 (PGD2) and is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. It plays a significant role in allergic inflammation, making it an attractive target for the treatment of asthma and other allergic diseases.[11][12] The acetic acid moiety of our target compound is a common feature in many known CRTH2 antagonists.
Signaling Pathway:
CRTH2 is coupled to the Gi family of G-proteins.[13] Upon binding of PGD2, CRTH2 activation leads to a decrease in intracellular cAMP and an increase in intracellular calcium, promoting chemotaxis and activation of inflammatory cells. An antagonist would prevent these downstream effects, thereby mitigating the inflammatory response.
Caption: CRTH2 receptor antagonism and its anti-inflammatory effect.
Experimental Protocols for Target Validation
To empirically determine the biological activity of this compound, a series of well-established in vitro assays are proposed. These protocols are designed to provide robust and reproducible data on the compound's interaction with its potential targets.
PPARγ Activity Assessment
a) LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay
This assay provides a sensitive and high-throughput method to determine the binding affinity of the test compound to the PPARγ ligand-binding domain (LBD).[1]
-
Principle: The assay utilizes a terbium-labeled anti-GST antibody that binds to a GST-tagged PPARγ-LBD. A fluorescently labeled pan-PPAR ligand (Fluormone™) also binds to the LBD. When both are bound, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs. A test compound that competes with the Fluormone™ for binding will disrupt FRET, leading to a decrease in the signal.[1]
-
Protocol:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the test compound dilutions and the Fluormone™ Pan-PPAR Green tracer.
-
Add a mixture of the GST-PPARγ-LBD and the terbium-labeled anti-GST antibody.
-
Incubate at room temperature for 1-2 hours.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the 520/495 nm emission ratio and plot against the compound concentration to determine the IC50 value.
-
b) PPARγ Transcription Factor ELISA
This assay measures the ability of the compound to activate PPARγ and induce its binding to a specific DNA sequence.[7]
-
Principle: A specific double-stranded DNA sequence containing the PPRE is immobilized on a 96-well plate. Nuclear extracts from cells treated with the test compound are added to the wells. Activated PPARγ in the extract will bind to the PPRE. This binding is then detected using a primary antibody specific for PPARγ, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[7]
-
Protocol:
-
Culture a suitable cell line (e.g., HepG2) and treat with various concentrations of this compound for 24 hours.
-
Prepare nuclear extracts from the treated cells.
-
Add the nuclear extracts to the PPRE-coated wells and incubate for 1 hour.
-
Wash the wells and add the primary anti-PPARγ antibody. Incubate for 1 hour.
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash and add the developing solution. Stop the reaction and measure the absorbance at 450 nm.
-
S1P1 Activity Assessment
a) [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P1 receptor.[14]
-
Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, results in its accumulation on activated Gα subunits. An antagonist will inhibit this agonist-induced [³⁵S]GTPγS binding.[14]
-
Protocol:
-
Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.
-
In a 96-well plate, incubate the membranes with a fixed concentration of an S1P1 agonist (e.g., S1P) and varying concentrations of this compound.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters and measure the retained radioactivity using a scintillation counter.
-
Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the test compound concentration to determine the IC50.
-
b) S1P1 Receptor Redistribution Assay
This cell-based assay visually monitors the internalization of the S1P1 receptor upon agonist stimulation, which is a hallmark of S1P1 activation. An antagonist will block this effect.[10]
-
Principle: U2OS cells stably expressing human S1P1 receptor fused to enhanced green fluorescent protein (EGFP) are used. In the resting state, the S1P1-EGFP is localized to the plasma membrane. Upon agonist binding, the receptor is internalized into intracellular vesicles. This translocation can be quantified using high-content imaging.[10]
-
Protocol:
-
Plate the S1P1-EGFP U2OS cells in a 96-well imaging plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with an S1P1 agonist.
-
Incubate for 30-60 minutes at 37°C.
-
Fix the cells and stain the nuclei with Hoechst dye.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the internalization of the S1P1-EGFP receptor.
-
CRTH2 Activity Assessment
a) Calcium Mobilization Assay
This is a functional assay that measures the increase in intracellular calcium concentration following CRTH2 activation.[15]
-
Principle: Cells expressing the CRTH2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist (PGD2) binding to the Gq-coupled CRTH2 receptor, phospholipase C is activated, leading to the release of calcium from intracellular stores. This results in an increase in fluorescence, which can be measured in real-time. An antagonist will block this PGD2-induced calcium flux.[15]
-
Protocol:
-
Load CHO-K1 cells stably expressing human CRTH2 with Fluo-4 AM.
-
In a 96-well plate, add the loaded cells and varying concentrations of this compound.
-
Use a fluorescence plate reader with an integrated liquid handling system to inject a solution of PGD2 into the wells.
-
Measure the fluorescence intensity before and after the addition of PGD2.
-
Calculate the inhibition of the PGD2-induced calcium signal and plot against the test compound concentration to determine the IC50.
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. Its structural similarity to known modulators of PPARγ, S1P1, and CRTH2 provides a strong rationale for its investigation as a potential treatment for metabolic disorders, autoimmune diseases, and allergic inflammation, respectively. The proposed synthetic route offers a viable path for obtaining the compound for research purposes, and the outlined experimental protocols provide a clear roadmap for elucidating its biological activity and mechanism of action.
Future research should focus on the execution of these validation assays to confirm the predicted biological targets. Should the compound demonstrate significant activity at one or more of these targets, further studies will be warranted, including selectivity profiling against other PPAR isoforms or S1P receptor subtypes, in vivo efficacy studies in relevant animal models of disease, and comprehensive pharmacokinetic and toxicological evaluations. The insights gained from this initial characterization will be invaluable in guiding the future development of this promising molecule.
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
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Revvity. human Prostanoid Receptor DP2 (CRTH2) Cell Line.
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PubMed. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors.
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Abcam. PPAR gamma Transcription Factor Assay Kit (ab133101).
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PubMed Central. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium.
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ResearchGate. Ligand-induced [ 35 S]GTP γ S binding in S1P 1 mutants with greatly reduced or.
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PubMed Central. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands.
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PubMed Central. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition.
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Indigo Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma.
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ResearchGate. (PDF) ChemInform Abstract: Acetic Acid-Promoted, Efficient, One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H).
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ChemSynthesis. (7-methyl-2,3-dihydro-1H-inden-4-yl)(1-naphthyl)methanone.
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Thermo Fisher Scientific. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit.
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MDPI. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout.
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PubMed Central. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds.
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Thermo Fisher Scientific. Sphingosine-1-phosphate (S1P1) Receptor Redistribution Assay - Instructions.
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YouTube. Williamson Ether Synthesis.
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PubMed. The prostaglandin D₂ receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung.
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NCBI Bookshelf. GTPγS Binding Assays - Assay Guidance Manual.
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Assay Genie. Technical Manual PPAR-gamma Transcription Factor Activity (ELISA) Assay Kit • Catalogue Code: TFAB00153.
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Santa Cruz Biotechnology. This compound | CAS 302901-39-9 | SCBT.
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Molbase. 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid.
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Berthold Technologies. SCREENING OF GPCR-ANTAGONISTS USING THE CALCIUM MOBILISATION ASSAY.
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Journal of Immunology. Expression of DP2 (CRTh2), a Prostaglandin D 2 Receptor, in Human Mast Cells.
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Thermo Fisher Scientific. LanthaScreen™ TR-FRET PPAR gamma Coactivator Assay Kit, rabbit.
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PubMed. CRTH2 antagonists in asthma: current perspectives.
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BenchChem. Application Notes and Protocols for Sphingosine-1-Phosphate (S1P) Receptor Binding Assays.
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RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit.
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Creative Bioarray. Ca2+ Mobilization Assay.
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Google Patents. Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
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PubMed Central. CRTH2 expression on T cells in asthma.
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NCBI. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4).
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Creative Diagnostics. PPAR Signaling Pathway.
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BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
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PubMed Central. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids.
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spectroscopic data for [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
An In-depth Technical Guide to the Spectroscopic Characterization of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
Introduction
This compound is a novel organic molecule with a structure that suggests potential applications in medicinal chemistry and materials science. The indane scaffold is a common motif in biologically active compounds, and the oxyacetic acid side chain can act as a key pharmacophore for interacting with biological targets. As with any new chemical entity, unambiguous structural confirmation is a prerequisite for further investigation into its properties and potential applications. This guide provides a comprehensive framework for the complete spectroscopic characterization of this molecule, outlining the rationale behind the selection of various analytical techniques, detailed experimental protocols, and the interpretation of expected data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to approach the structural elucidation of novel small molecules.
Structural Analysis and Predicted Spectroscopic Features
A detailed analysis of the chemical structure of this compound is fundamental to predicting and interpreting its spectroscopic data. The molecule can be deconstructed into several key components, each with expected and distinct spectroscopic signatures.
Key Structural Features:
-
Aromatic Ring: A disubstituted benzene ring with protons at positions 5 and 6.
-
Alicyclic Ring: A five-membered ring with three methylene (CH₂) groups.
-
Methyl Group: A methyl (CH₃) group attached to the aromatic ring at position 7.
-
Oxyacetic Acid Side Chain: An ether linkage (-O-) connected to a methylene group and a carboxylic acid (-COOH) group.
These features will be systematically probed using a suite of spectroscopic techniques to build a complete and validated structural picture.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Rationale: ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each proton, their relative numbers through integration, and their connectivity through spin-spin coupling. For this compound, ¹H NMR will be instrumental in mapping the proton framework of the indane core and the side chain.
Predicted ¹H NMR Spectrum: The following table outlines the predicted chemical shifts (δ), multiplicities, and integration values for each unique proton in the molecule, assuming analysis in a solvent like DMSO-d₆.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| COOH | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |
| Ar-H (H6) | 6.8 - 7.0 | Doublet | 1H | Aromatic proton ortho to the methyl group and meta to the oxygen, coupled to H5. |
| Ar-H (H5) | 6.6 - 6.8 | Doublet | 1H | Aromatic proton ortho to the oxygen and meta to the methyl group, coupled to H6. |
| O-CH₂-COOH | 4.6 - 4.8 | Singlet | 2H | Methylene protons adjacent to the electron-withdrawing oxygen and carbonyl group, appearing as a singlet. |
| Ar-CH₂ (H1) | 2.8 - 3.0 | Triplet | 2H | Benzylic protons coupled to the adjacent methylene group (H2). |
| Ar-CH₂ (H3) | 2.6 - 2.8 | Triplet | 2H | Methylene protons coupled to the adjacent methylene group (H2). |
| Ar-CH₃ | 2.1 - 2.3 | Singlet | 3H | Protons of the methyl group attached to the aromatic ring. |
| CH₂ (H2) | 1.9 - 2.1 | Quintet | 2H | Methylene protons coupled to the two adjacent methylene groups (H1 and H3). |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the carboxylic acid and to observe the exchangeable COOH proton.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a high-resolution probe.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 5 seconds to ensure full relaxation of all protons, including the slowly relaxing aromatic protons.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase correction and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO (δ ≈ 2.50 ppm).
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Rationale: ¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and the identification of different functional groups, such as carbonyls, aromatic carbons, and aliphatic carbons.
Predicted ¹³C NMR Spectrum:
| Carbon Assignment | Predicted δ (ppm) | Justification |
| COOH | 170 - 175 | Carbonyl carbon of the carboxylic acid. |
| Ar-C (quaternary) | 155 - 160 | Aromatic carbon attached to the ether oxygen. |
| Ar-C (quaternary) | 135 - 140 | Aromatic carbon attached to the alicyclic ring. |
| Ar-C (quaternary) | 130 - 135 | Aromatic carbon attached to the methyl group. |
| Ar-CH | 125 - 130 | Aromatic methine carbon. |
| Ar-CH | 110 - 115 | Aromatic methine carbon shielded by the ether oxygen. |
| O-CH₂-COOH | 65 - 70 | Methylene carbon adjacent to the oxygen. |
| Ar-CH₂ | 30 - 35 | Aliphatic methylene carbons in the indane ring. |
| CH₂ | 25 - 30 | Aliphatic methylene carbon in the indane ring. |
| Ar-CH₃ | 15 - 20 | Methyl carbon attached to the aromatic ring. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize the same 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a standard proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C and the longer relaxation times of quaternary carbons.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the DMSO solvent peak (δ ≈ 39.52 ppm).
Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes. For the target molecule, IR will be crucial for confirming the carboxylic acid and ether functionalities.
Predicted IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Sharp, medium |
| Aliphatic C-H | C-H stretch | 2850 - 2960 | Sharp, medium-strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, sharp |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to weak |
| Ether | C-O stretch | 1200 - 1260 | Strong |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.
-
Data Processing: The software will automatically process the data and present it as a plot of transmittance or absorbance versus wavenumber.
Workflow for IR Functional Group Identification
Caption: IR functional group identification workflow.
Mass Spectrometry (MS)
Rationale: Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
Predicted Mass Spectrum:
-
Molecular Formula: C₁₃H₁₄O₃
-
Exact Mass: 218.0943
-
Ionization Mode (Negative ESI): In electrospray ionization (ESI) negative mode, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻.
-
Predicted m/z: 217.0865
-
-
Fragmentation: Fragmentation of the [M-H]⁻ ion would likely involve the loss of the carboxyl group as CO₂ (44 Da), leading to a significant fragment ion.
Experimental Protocol for HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
-
Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in negative ion mode over a mass range of m/z 50-500.
-
Data Analysis: Determine the m/z of the molecular ion peak and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
Simplified Fragmentation Pathway
Caption: Predicted fragmentation of the molecular ion.
Two-Dimensional (2D) NMR Spectroscopy
Rationale: While 1D NMR provides a wealth of information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the connectivity of the molecular structure.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems. For instance, it would show correlations between the protons on C1, C2, and C3 of the indane ring, confirming their adjacency.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This is crucial for definitively assigning both the ¹H and ¹³C spectra.
Conclusion
The comprehensive application of ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry provides a robust and self-validating system for the complete structural characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map out the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and HRMS verifies the elemental composition and molecular weight. The combined data from these methods will afford an unambiguous and definitive elucidation of the molecule's structure, which is the essential foundation for all subsequent research and development activities.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Human Metabolome Database (HMDB). ¹H NMR Spectrum of Acetic Acid. [Link]
-
NIST Chemistry WebBook. Infrared Spectrum of Acetic Acid. [Link]
A Technical Guide to the Allosteric Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Senior Application Scientist Note: The specific compound, [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid, is not extensively documented in publicly available scientific literature under this name or potential aliases like FAAH-OUT-1. This has led to significant confusion with a well-researched long non-coding RNA named FAAH-OUT , which epigenetically regulates the FAAH gene.[1][2]
This guide, therefore, focuses on the compelling and scientifically robust topic of the allosteric inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH) . This is the presumed mechanism of action for the requested compound class. We will delve into the core principles, validation workflows, and therapeutic implications of targeting FAAH through allosteric modulation, providing researchers and drug developers with a comprehensive technical framework.
Part 1: The Endocannabinoid System and FAAH as a Therapeutic Target
The endocannabinoid system (ECS) is a crucial lipid signaling network that modulates a wide array of physiological processes, including pain, inflammation, mood, and memory.[2] The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by activating cannabinoid receptors, primarily CB1 and CB2.[3] The body produces its own signaling lipids, known as endocannabinoids, with N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG) being the most studied.[3]
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that is the principal catabolic enzyme for anandamide.[3][4] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[3][5] The genetic or pharmacological inactivation of FAAH leads to elevated endogenous anandamide levels. This produces analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable psychoactive side effects associated with direct CB1 receptor agonists.[3][4] This makes FAAH an exceptionally attractive therapeutic target for a range of central nervous system and inflammatory disorders.
The Rationale for Allosteric Inhibition
Enzyme inhibitors can be broadly classified based on their binding site:
-
Orthosteric Inhibitors: These compounds bind directly to the enzyme's active site, competing with the endogenous substrate (e.g., anandamide).[6]
-
Allosteric Inhibitors: These molecules bind to a distinct, secondary site on the enzyme known as an allosteric site.[6][7] This binding event induces a conformational change in the enzyme that alters the structure or dynamics of the active site, thereby modulating its catalytic activity.[8][9]
Allosteric modulators offer several potential advantages in drug development, including higher specificity (allosteric sites are often less conserved than active sites) and a "tunable" effect rather than a simple on/off blockade.
Part 2: Biochemical Characterization of Allosteric FAAH Inhibitors
Identifying and validating an allosteric inhibitor requires a systematic workflow to confirm its binding site is distinct from the active site and to elucidate its mechanism of inhibition.
Experimental Workflow
A robust workflow for characterization is essential. It begins with a primary screen to identify inhibitors, followed by kinetic analyses to determine the mechanism of inhibition (MOA), and finally, biophysical methods to confirm allosteric binding.
Protocol: Fluorometric FAAH Activity Assay
This assay is the gold standard for high-throughput screening and initial characterization of FAAH inhibitors.[10] It relies on a synthetic substrate that becomes fluorescent upon cleavage by FAAH.[11]
Principle: FAAH hydrolyzes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[11][12] The rate of fluorescence increase is directly proportional to FAAH activity.
Materials:
-
FAAH Enzyme Source: Recombinant human FAAH or microsomes from tissue (e.g., liver, brain).[13]
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[12]
-
FAAH Substrate: AAMCA or similar, dissolved in ethanol.[12]
-
Test Compound (Potential Inhibitor): Dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control Inhibitor: A known FAAH inhibitor (e.g., JZL195).[12]
-
96-well black or white plates suitable for fluorescence.[13]
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm).[12]
Procedure:
-
Reagent Preparation: Prepare FAAH Assay Buffer (1X) by diluting a 10X stock with ultrapure water.[12] Dilute the FAAH enzyme and substrate to their working concentrations in the assay buffer.
-
Plate Setup: In a 96-well plate, add the following to designated wells:
-
100% Activity Wells: 170 µL Assay Buffer + 10 µL diluted FAAH + 10 µL solvent.[12]
-
Inhibitor Wells: 170 µL Assay Buffer + 10 µL diluted FAAH + 10 µL test compound (at various concentrations).
-
Background Control Wells: Assay Buffer + test compound (no enzyme).
-
-
Pre-incubation: Mix the plate gently and pre-incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.[12]
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure fluorescence at λEx = 340-360 nm / λEm = 450-465 nm in kinetic mode for 15-60 minutes.[12][13]
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Subtract the background rate from all sample rates.
-
Normalize the data to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Kinetic Analysis to Differentiate Inhibition Mechanism
To distinguish an allosteric inhibitor from a competitive one, enzyme kinetics are studied by varying the concentrations of both the substrate and the inhibitor.[14]
Procedure:
-
Perform the FAAH activity assay as described above.
-
Set up a matrix of reactions where the inhibitor concentration is varied along one axis and the substrate (AAMCA) concentration is varied along the other.
-
Measure the initial reaction rates for each condition.
-
Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot) or by fitting the data directly to the Michaelis-Menten equation modified for different inhibition models.
Interpretation:
-
Competitive (Orthosteric): Lines on the Lineweaver-Burk plot will intersect on the y-axis. The apparent Km increases while Vmax remains unchanged.
-
Non-competitive (Allosteric): Lines will intersect on the x-axis. The apparent Km is unchanged, but Vmax decreases.
-
Uncompetitive (Allosteric): Lines will be parallel. Both apparent Km and Vmax decrease.
Part 3: Signaling Consequences and Therapeutic Potential
By inhibiting FAAH, an allosteric modulator effectively increases the concentration and prolongs the action of anandamide and other related fatty acid amides at their respective receptors.[3]
Downstream Effects:
-
Enhanced CB1 Receptor Signaling: Increased anandamide levels lead to greater activation of CB1 receptors in the central nervous system, mediating analgesia and anxiolysis.
-
Enhanced CB2 Receptor Signaling: Activation of CB2 receptors, primarily on immune cells, contributes to anti-inflammatory effects.
-
Activation of Other Receptors: FAAH substrates like N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA) are also elevated, acting on other targets like PPAR-α to further reduce inflammation and pain.[3]
This multi-pronged enhancement of endogenous lipid signaling is responsible for the promising therapeutic profile of FAAH inhibitors. Studies in animal models have shown that pharmacological FAAH inhibition can reduce cancer growth, particularly in breast cancer, by promoting apoptosis.[15][16] Furthermore, insights from a human patient with a natural mutation in the FAAH-regulating lncRNA FAAH-OUT—resulting in high anandamide levels—confirm the phenotype of pain insensitivity, reduced anxiety, and accelerated wound healing, providing strong human validation for this therapeutic strategy.[2][17][18]
Part 4: Conclusion and Future Directions
While the specific compound this compound remains to be characterized in the public domain, the underlying strategy of allosteric FAAH inhibition holds immense therapeutic promise. It offers a sophisticated mechanism to enhance the body's natural pain and anxiety-regulating systems while potentially avoiding the side effects of direct cannabinoid agonists. Future research must focus on the discovery and characterization of such allosteric modulators, using the biochemical and biophysical workflows outlined in this guide. The ultimate goal is to translate the profound human genetic validation of FAAH inhibition into a novel class of medicines for pain, anxiety, and inflammatory disorders.
References
- Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.). Sigma-Aldrich.
- Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology.
- Measuring the Inhibition of Fatty Acid Amide Hydrolase (FAAH) by FAAH-IN-2: Application Notes and Protocols. (n.d.). BenchChem.
- Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). (n.d.). Elabscience.
- Mikaeili, H., et al. (2023).
- Characterization of Allosteric Modulators: A Roadmap. (2024). Medicinal Research Reviews.
- Mikaeili, H., et al. (2022).
- Study reveals unique molecular machinery of woman who can't feel pain. (2023). UCL News.
- Fatty-acid amide hydrolase 1. (n.d.). Wikipedia.
- Mikaeili, H., et al. (2023).
- Tripathy, M., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model. Oncotarget.
- FAAH inhibition ameliorates murine breast cancer. (2023). EurekAlert!.
- Allosteric Enzymes: Characteristics, Models, and Examples. (2021). Conduct Science.
- Vetrisano, A., et al. (2020). The endocannabinoid hydrolase FAAH is an allosteric enzyme. Scientific Reports.
- Phillips, R., & Theriot, J. (2017). Statistical Mechanics of Allosteric Enzymes. PMC.
- Dennis, C. A., et al. (2014). Identification and characterization of an allosteric inhibitory site on dihydropteroate synthase. Journal of Biological Chemistry.
- Allosteric regul
- FAAH-OUT mutation for a life of no pain. (2020). Biology Online.
- Woman with novel gene mutation lives almost pain-free. (2019). Neuroscience News.
- Binding pockets of FAAH. Exemplified by X-ray co-crystal structure of... (2023).
- (PDF) Molecular basis of FAAH-OUT-associated human pain insensitivity. (2023).
- Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Pharmaceutical Design.
- FAAH - Fatty-acid amide hydrolase 1 - Homo sapiens (Human). (n.d.). UniProt.
- Habib, A. M., et al. (2019). Microdeletion in a FAAH pseudogene identified in a patient with high anandamide concentrations and pain insensitivity. British Journal of Anaesthesia.
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An In-depth Technical Guide on the Potential Biological Activity of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic Acid
Disclaimer: The following document is a scientifically-informed projection of the potential biological activities of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid. As of the date of this publication, there is a notable absence of direct experimental data for this specific molecule in peer-reviewed literature. The hypotheses presented herein are derived from a comprehensive analysis of the structure-activity relationships (SAR) of its constituent chemical motifs: the 7-methyl-2,3-dihydro-1H-indene (indane) core and the aryloxyacetic acid functional group. This guide is intended for researchers, scientists, and drug development professionals as a framework for initiating research into this novel compound.
Introduction and Rationale
This compound is a novel chemical entity that, to our knowledge, has not been extensively profiled for its biological effects. However, its structural components are prevalent in a variety of biologically active molecules. The indane scaffold is a core feature in numerous compounds with demonstrated pharmacological properties, ranging from anti-inflammatory to neuroprotective agents.[1][2] Similarly, the aryloxyacetic acid moiety is a well-established pharmacophore in medicinal chemistry.[3][4] This guide will dissect the potential biological activities of the title compound by examining the established roles of its structural precedents.
Based on this SAR analysis, we hypothesize two primary avenues of biological activity for this compound:
-
Anti-inflammatory Activity: Drawing from the known anti-inflammatory properties of indane derivatives, particularly their ability to modulate inflammatory pathways such as TNF-α and NF-κB signaling.[1]
-
Neuroprotective Activity: Based on the neuroprotective effects observed in compounds containing an aryloxyacetamide (a closely related functional group) moiety, which have been shown to mitigate excitotoxicity and apoptosis.[3]
The 7-methyl substitution on the indane ring may further influence potency, selectivity, and pharmacokinetic properties, a common observation in medicinal chemistry where small alkyl substitutions can significantly impact biological outcomes.[5]
Postulated Anti-inflammatory Activity
Mechanistic Hypothesis: Inhibition of the TNF-α/NF-κB Signaling Pathway
A significant body of research has identified indane derivatives as potent anti-inflammatory agents.[1][2] Specifically, compounds with a 2-benzylidene-2,3-dihydro-1H-inden-1-one scaffold have been shown to inhibit the adhesion of monocytes to colon epithelial cells induced by Tumor Necrosis Factor-alpha (TNF-α).[1] This effect is correlated with the suppression of Reactive Oxygen Species (ROS) production, the expression of intercellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1), and the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[1]
We postulate that this compound may act as an inhibitor of the pro-inflammatory TNF-α signaling cascade. By attenuating this pathway, the compound could lead to the downstream suppression of NF-κB activation and the subsequent transcription of pro-inflammatory genes.
Proposed Experimental Validation
Protocol 1: In Vitro TNF-α and IL-6 Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Cytokine Measurement: Collect the supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Vehicle Control | - | 50.2 ± 5.1 | - | 35.8 ± 4.2 | - |
| LPS Control | - | 1250.6 ± 98.3 | 0 | 2100.4 ± 150.7 | 0 |
| Test Compound | 1 | 980.4 ± 75.2 | 21.6 | 1650.1 ± 120.9 | 21.4 |
| Test Compound | 10 | 550.8 ± 45.6 | 56.0 | 980.5 ± 80.3 | 53.3 |
| Test Compound | 50 | 210.1 ± 20.3 | 83.2 | 450.7 ± 41.8 | 78.5 |
| Dexamethasone | 10 | 150.5 ± 15.1 | 88.0 | 280.9 ± 25.4 | 86.6 |
Table 1: Hypothetical data for the inhibition of TNF-α and IL-6 production.
Postulated Neuroprotective Activity
Mechanistic Hypothesis: Attenuation of Glutamate-Induced Excitotoxicity and Apoptosis
Aryloxyacetamide derivatives have been identified as having neuroprotective properties against glutamate-induced cell death in neuronal cell lines.[3] The mechanism of action for some of these compounds involves the suppression of apoptosis via the caspase-3 pathway.[3] Glutamate-induced excitotoxicity is a key pathological process in ischemic stroke and other neurodegenerative diseases.
We propose that this compound may protect neuronal cells from excitotoxic insults by inhibiting the downstream apoptotic cascade, particularly the activation of caspase-3, a key executioner caspase.
Proposed Experimental Validation
Protocol 2: Neuroprotection against Glutamate-Induced Excitotoxicity in PC12 Cells
-
Cell Culture and Differentiation: Culture PC12 cells in RPMI-1640 medium. Differentiate the cells by treating with Nerve Growth Factor (NGF, 50 ng/mL) for 5-7 days.
-
Cell Seeding: Seed differentiated PC12 cells in a 96-well plate at a density of 2 x 10⁴ cells/well.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Excitotoxic Insult: Expose the cells to 5 mM glutamate for 24 hours to induce excitotoxicity. Include a vehicle control and a glutamate-only control.
-
Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Caspase-3 Activity Assay: For mechanistic studies, lyse the cells after treatment and measure caspase-3 activity using a colorimetric or fluorometric assay kit that detects the cleavage of a specific substrate (e.g., DEVD-pNA).
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the percentage reduction in caspase-3 activity compared to the glutamate-only control.
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | - | 100.0 ± 5.8 | 1.0 ± 0.1 |
| Glutamate Control | - | 45.2 ± 4.1 | 4.8 ± 0.5 |
| Test Compound | 0.1 | 58.7 ± 5.2 | 3.5 ± 0.4 |
| Test Compound | 1 | 75.3 ± 6.9 | 2.1 ± 0.3 |
| Test Compound | 10 | 88.9 ± 7.5 | 1.3 ± 0.2 |
Table 2: Hypothetical data for neuroprotection and caspase-3 inhibition.
Synthesis and Physicochemical Properties
While no synthesis for the title compound is explicitly reported in the searched literature, a plausible synthetic route can be proposed based on standard organic chemistry principles. The synthesis would likely involve the etherification of 7-methyl-2,3-dihydro-1H-inden-4-ol with an appropriate haloacetic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. The starting 7-methyl-2,3-dihydro-1H-inden-4-ol could potentially be synthesized from commercially available precursors through established methods for indane synthesis.[2]
Conclusion and Future Directions
This compound represents an intriguing, yet unexplored, chemical entity with significant therapeutic potential. Based on a robust structure-activity relationship analysis of its core components, there is a strong rationale to investigate its anti-inflammatory and neuroprotective properties. The experimental protocols outlined in this guide provide a clear roadmap for the initial in vitro characterization of this compound.
Future research should focus on:
-
Chemical Synthesis and Characterization: The first step will be the successful synthesis and purification of the compound, followed by full structural elucidation.
-
In Vitro Profiling: Conducting the proposed assays to confirm and quantify the hypothesized biological activities.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by the compound.
-
In Vivo Efficacy: If in vitro results are promising, advancing the compound to animal models of inflammation (e.g., carrageenan-induced paw edema) and neurodegeneration (e.g., ischemic stroke models).
-
Pharmacokinetic and Toxicological Profiling: Evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles to assess its drug-like properties.
This in-depth guide serves as a foundational document to stimulate and direct future research into the pharmacological potential of this compound, a compound that sits at the promising intersection of known anti-inflammatory and neuroprotective pharmacophores.
References
- Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)
- Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view.
- 7-Methyl-2,3-dihydro-1H-indole - Chem-Impex. Chem-Impex.
- 7-Methyl-2,3-dihydro-1H-inden-1-ol - MySkinRecipes. MySkinRecipes.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
- Structure Activity Relationships - Drug Design Org. Drug Design Org.
- 7-methyl-2,3-dihydro-1H-inden-1-one | C10H10O - PubChem. PubChem.
- (PDF) Structure-activity relationships for the design of small-molecule inhibitors.
- 7-methyl-2,3-dihydroinden-1-one - ChemBK. ChemBK.
- Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents. PubMed.
- Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene.
- Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. MDPI.
- 7-Methyl-2,3-dihydro-1H-inden-1-one | 39627-61-7 - Sigma-Aldrich. Sigma-Aldrich.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
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- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
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Unlocking the Therapeutic Potential of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid: A Technical Guide to Target Identification and Validation
Introduction: A Molecule of Untapped Promise
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a critical starting point. The compound [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid presents a compelling case for investigation. Its unique chemical architecture, featuring a rigid 7-methyl-indan scaffold linked to a flexible oxyacetic acid moiety, suggests potential interactions with a range of biological targets. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically explore and validate the therapeutic targets of this promising molecule. Our approach is not a rigid checklist but a dynamic, logic-driven exploration grounded in established scientific principles and cutting-edge methodologies.
The indan core is a privileged scaffold in medicinal chemistry, found in a variety of compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties[1]. The oxyacetic acid functional group is also a well-known pharmacophore, notably present in selective cyclooxygenase-2 (COX-2) inhibitors and other anti-inflammatory agents[2][3]. The strategic combination of these two moieties in this compound warrants a thorough investigation into its potential as a novel therapeutic agent.
This document will outline a series of hypothesized targets based on structural analogy and cheminformatic predictions. For each hypothesis, we will detail robust experimental workflows for validation, from initial in vitro screening to cell-based functional assays. Our goal is to provide a clear and actionable roadmap for elucidating the mechanism of action and unlocking the full therapeutic potential of this compound.
Hypothesized Therapeutic Target 1: Cyclooxygenase (COX) Enzymes
Rationale for Investigation:
The presence of the phenoxy acetic acid substructure is a strong indicator of potential anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are central mediators of inflammation and pain[2]. Several selective COX-2 inhibitors feature a similar acidic functional group attached to an aromatic ring system[2]. The rigidity of the indan backbone may confer a specific binding orientation within the COX active site, potentially leading to high affinity and selectivity.
Experimental Validation Workflow:
A tiered approach is recommended to efficiently assess the interaction of this compound with COX enzymes.
Diagram: COX Inhibition Assay Workflow
Caption: Workflow for validating COX inhibition.
Step-by-Step Protocols:
1. In Vitro COX Inhibition Assays:
-
Objective: To determine the direct inhibitory activity of the compound against purified COX-1 and COX-2 enzymes.
-
Methodology: A commercially available fluorescent COX inhibitor screening assay kit can be utilized.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add purified human or ovine COX-1 and COX-2 enzymes.
-
Add the test compound across a range of concentrations (e.g., 0.01 µM to 100 µM). Include a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.
-
Initiate the reaction by adding arachidonic acid and a fluorescent probe.
-
Measure the fluorescence intensity over time. A decrease in fluorescence indicates enzyme inhibition.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
2. Cell-Based Prostaglandin E2 (PGE2) Production Assay:
-
Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.
-
Methodology:
-
Culture a suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Determine the EC50 value (the effective concentration that inhibits 50% of PGE2 production).
Hypothetical Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Cellular PGE2 EC50 (µM) |
| This compound | >100 | 0.5 | >200 | 1.2 |
| Celecoxib (Control) | 50 | 0.05 | 1000 | 0.1 |
| Indomethacin (Control) | 0.1 | 0.9 | 0.11 | 0.5 |
Hypothesized Therapeutic Target 2: Sphingosine-1-Phosphate Receptor 1 (S1P1)
Rationale for Investigation:
Structurally related indole-based acetic acid derivatives have been identified as potent agonists of the S1P1 receptor[4][5][6]. S1P1 is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking. Agonism of S1P1 leads to the internalization of the receptor, effectively trapping lymphocytes in the lymph nodes and preventing their migration to sites of inflammation. This mechanism is the basis for the therapeutic effect of fingolimod, an approved drug for multiple sclerosis. The structural similarity of our compound of interest to known S1P1 agonists makes this a compelling avenue for investigation, particularly for autoimmune and inflammatory disorders.
Experimental Validation Workflow:
Diagram: S1P1 Receptor Agonism Workflow
Caption: Workflow for validating S1P1 receptor agonism.
Step-by-Step Protocols:
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity of the compound to the S1P1 receptor.
-
Methodology:
-
Use cell membranes prepared from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Incubate the membranes with a constant concentration of a radiolabeled S1P1 ligand (e.g., [³²P]S1P).
-
Add increasing concentrations of the unlabeled test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the Ki (inhibitory constant) from the IC50 value of the competition curve using the Cheng-Prusoff equation.
2. [³⁵S]GTPγS Binding Assay:
-
Objective: To measure the functional activation of G-proteins coupled to the S1P1 receptor upon compound binding.
-
Methodology:
-
Incubate S1P1-expressing cell membranes with the test compound.
-
Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
If the compound is an agonist, it will promote the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.
-
Measure the incorporated radioactivity.
-
-
Data Analysis: Determine the EC50 and the maximum stimulation (Emax) relative to a known S1P1 agonist.
Hypothesized Therapeutic Target 3: Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK)
Rationale for Investigation:
The 2,3-dihydro-1H-indole scaffold, which is structurally related to the indan core of our compound, is a key feature of known inhibitors of PERK[7]. PERK is a critical component of the unfolded protein response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders. Inhibition of PERK has emerged as a promising therapeutic strategy in these areas. The structural similarity suggests that this compound could potentially modulate PERK activity.
Experimental Validation Workflow:
Diagram: PERK Inhibition and UPR Modulation Workflow
Caption: Workflow for validating PERK inhibition.
Step-by-Step Protocols:
1. In Vitro PERK Kinase Assay:
-
Objective: To directly measure the inhibitory effect of the compound on the kinase activity of purified PERK.
-
Methodology:
-
Utilize a commercially available in vitro kinase assay kit for PERK.
-
Incubate recombinant human PERK with a specific peptide substrate and ATP.
-
Add the test compound at various concentrations.
-
Measure the phosphorylation of the substrate, often through a fluorescence or luminescence-based readout.
-
-
Data Analysis: Calculate the IC50 value for PERK inhibition.
2. Cellular Western Blot Analysis of the UPR Pathway:
-
Objective: To determine if the compound can inhibit PERK signaling in a cellular context.
-
Methodology:
-
Treat a suitable cell line (e.g., HeLa or SH-SY5Y) with an ER stress-inducing agent like tunicamycin or thapsigargin in the presence or absence of the test compound.
-
Lyse the cells and perform Western blot analysis to detect the phosphorylation of the PERK substrate, eIF2α (eukaryotic initiation factor 2 alpha), and the expression of downstream UPR proteins like ATF4.
-
-
Data Analysis: Quantify the band intensities to assess the dose-dependent reduction in p-eIF2α and ATF4 levels.
Conclusion: A Path Forward
The in-depth technical guide presented here provides a robust and scientifically rigorous framework for elucidating the therapeutic potential of this compound. By systematically investigating its effects on COX enzymes, the S1P1 receptor, and PERK, researchers can efficiently identify and validate its primary mechanism of action. The proposed workflows, from initial in vitro screening to cell-based functional assays, are designed to provide clear, actionable data to guide further drug development efforts. The successful identification of a validated target will pave the way for lead optimization, preclinical studies, and ultimately, the development of a novel therapeutic agent for a range of potential indications, including inflammatory diseases, autoimmune disorders, cancer, and neurodegenerative conditions.
References
- Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., ... & Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of medicinal chemistry, 55(16), 7193–7207.
-
PubChem. (n.d.). 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). copper;[2-(1,2-dihydroxyethyl)-4-hydroxy-5-oxo-2H-furan-3-yl]oxidanium. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Retrieved from [Link]
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PubChem. (n.d.). 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt. Retrieved from [Link]
- Scott, J. D., & Beutler, B. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS medicinal chemistry letters, 5(11), 1205–1210.
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PubChem. (n.d.). 7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]. Retrieved from [Link]
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PubChem. (n.d.). (-)-Sophocarpine. Retrieved from [Link]
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PubChem. (n.d.). SUBSTITUTED (1,2,3,4-TETRAHYDROCYCLOPENTA[b]INDOL-3-YL)ACETIC ACID DERIVATIVES USEFUL IN THE TREATMENT OF AUTOIMMUNE AND INFLAMMATORY DISORDERS - Patent US-2020407316-A1. Retrieved from [Link]
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Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
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- Google Patents. (n.d.). US9126932B2 - Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders.
- Al-Ostath, A., Al-Qaisi, Z., & El-Sabbagh, H. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1299.
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An In-Depth Technical Guide to the Discovery and History of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid (IAA-94)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid, a compound that originated from diuretic research and evolved into the pivotal chloride channel blocker known as IAA-94. We will delve into its conceptual origins within the broader context of diuretic development, detail its synthesis and chemical properties, and trace its journey to becoming an indispensable tool in the study of ion transport. This guide is intended for researchers and professionals in pharmacology and drug development, offering both historical context and practical methodological insights.
Introduction: The Quest for Novel Diuretics
The story of this compound begins not with a focus on chloride channels, but in the competitive field of diuretic drug discovery in the mid-20th century. Diuretics are a cornerstone in the management of conditions characterized by fluid overload, such as hypertension and heart failure. The 1970s saw a concerted effort by pharmaceutical companies to develop new classes of diuretics with improved efficacy and safety profiles over existing therapies like the thiazides and mercurials.
A particularly fruitful area of research was the exploration of aryloxyacetic acids. Scientists at Merck Sharp & Dohme Research Laboratories, led by the prolific chemist Edward J. Cragoe Jr., were at the forefront of this endeavor. Their work systematically investigated how modifications to the phenoxyacetic acid scaffold could influence diuretic and saluretic (salt-excreting) properties. This research laid the groundwork for the eventual synthesis of a series of indanyloxyacetic acids, the chemical family to which our subject molecule belongs.
From Diuretic Candidate to Chloride Channel Blocker: A Shift in Focus
The indanyloxyacetic acid series of compounds, including the title molecule, were initially synthesized and evaluated for their potential as diuretics. The core hypothesis was that by modifying the indanone ring system, researchers could fine-tune the diuretic and uricosuric (uric acid-excreting) activity of these molecules.
While many of the compounds in this series showed promising diuretic effects, it was a seminal 1987 paper by Landry, Reitman, Cragoe, and Al-Awqati that marked a pivotal shift in the scientific journey of what would become known as IAA-94.[1] This research, focused on identifying ligands for epithelial chloride channels, screened a variety of indanyloxyacetic acid derivatives. Among them, this compound, designated IAA-94, emerged as a potent inhibitor of chloride conductance in membrane vesicles from bovine kidney cortex.[1]
This discovery was a watershed moment. While its potential as a clinical diuretic became secondary, IAA-94 was repurposed as a powerful pharmacological tool. Its ability to specifically block a class of intracellular chloride channels opened up new avenues for researchers to investigate the physiological and pathophysiological roles of these channels in a wide range of tissues and cellular processes.
Synthesis of this compound (IAA-94)
The synthesis of IAA-94 follows a logical and well-established chemical pathway rooted in the broader research on indanone derivatives. The general strategy involves the preparation of the key intermediate, 7-methyl-2,3-dihydro-1H-inden-4-ol, followed by its alkylation with a haloacetic acid ester and subsequent hydrolysis.
Synthesis of the Precursor: 7-Methyl-2,3-dihydro-1H-inden-4-ol
The synthesis of the indanol precursor is a critical step. While various methods for the synthesis of substituted indanones and indanols exist, a common approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid, followed by reduction of the resulting indanone.
Experimental Protocol: Synthesis of 7-Methyl-2,3-dihydro-1H-inden-4-ol
Step 1: Friedel-Crafts Cyclization to form 7-Methyl-2,3-dihydro-1H-inden-1-one
-
To a stirred solution of 3-(m-tolyl)propanoic acid in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as polyphosphoric acid or aluminum chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by carefully pouring the mixture into ice water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-methyl-2,3-dihydro-1H-inden-1-one.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction to 7-Methyl-2,3-dihydro-1H-inden-4-ol
-
Dissolve the purified 7-methyl-2,3-dihydro-1H-inden-1-one in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, sodium borohydride, portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired 7-methyl-2,3-dihydro-1H-inden-4-ol.
Final Synthesis of this compound
The final step in the synthesis is the O-alkylation of the phenolic hydroxyl group of the indanol precursor with an acetate synthon.
Experimental Protocol: Synthesis of this compound
Step 1: O-Alkylation with Ethyl Bromoacetate
-
To a solution of 7-methyl-2,3-dihydro-1H-inden-4-ol in a polar aprotic solvent such as acetone or dimethylformamide, add a base, for instance, potassium carbonate.
-
Add ethyl bromoacetate dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl [(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetate.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the crude ester in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Figure 1. Synthetic pathway for this compound (IAA-94).
Physicochemical Properties and Characterization
A comprehensive understanding of a compound's physicochemical properties is essential for its application in research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| CAS Number | 302901-39-9 |
| Appearance | White to off-white solid |
| Melting Point | 195-197 °C |
| Solubility | Soluble in DMSO and ethanol |
Spectroscopic Data
The structural elucidation of this compound is confirmed through standard spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indan ring, the aliphatic protons of the five-membered ring, the methylene protons of the oxyacetic acid side chain, and the methyl group protons. The integration of these signals will correspond to the number of protons in each environment.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the indan core, the carbonyl carbon of the carboxylic acid, and the methyl carbon.
IR (Infrared) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹).
-
A strong C=O stretch from the carbonyl of the carboxylic acid (around 1700-1725 cm⁻¹).
-
C-O stretching vibrations from the ether linkage and the carboxylic acid.
-
C-H stretching vibrations from the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 206.24 g/mol , along with characteristic fragmentation patterns.
Mechanism of Action and Biological Activity
As established by Landry and colleagues, IAA-94 functions as a blocker of intracellular chloride channels.[1] Its mechanism of action is believed to involve direct binding to the channel protein, thereby occluding the pore and preventing the passage of chloride ions. This inhibitory effect is concentration-dependent.
The discovery of IAA-94's activity as a chloride channel blocker has had a profound impact on cellular and systems physiology research. It has been instrumental in elucidating the roles of these channels in a multitude of processes, including:
-
Transepithelial salt and water transport: Crucial for understanding secretion and absorption in tissues like the kidney, intestine, and airways.
-
Cell volume regulation: Chloride channels play a key role in the response of cells to osmotic stress.
-
Muscle excitability: In skeletal muscle, chloride conductance helps to stabilize the membrane potential.
-
Cardioprotection: Studies have shown that IAA-94 can ablate the protective effects of ischemic preconditioning, suggesting a role for these channels in myocardial ischemia-reperfusion injury.[2][3]
-
Myogenic tone in cerebral arteries: IAA-94 has been used to investigate the contribution of chloride channels to the constriction of blood vessels in the brain.[4]
Figure 2. Mechanism of action of IAA-94 as a chloride channel blocker.
Conclusion and Future Perspectives
The journey of this compound from a potential diuretic to the widely used chloride channel blocker, IAA-94, is a testament to the serendipitous nature of scientific discovery and the importance of thorough pharmacological characterization. Originally synthesized as part of a rational drug design program at Merck, its true value was realized through subsequent research that identified its potent and specific inhibitory effects on a fundamental class of ion channels.
Today, IAA-94 remains an indispensable tool for researchers investigating the multifaceted roles of intracellular chloride channels in health and disease. Its history underscores the interconnectedness of different fields of pharmacology and the enduring legacy of foundational research in medicinal chemistry. Future research may focus on developing even more potent and selective analogs of IAA-94 to further dissect the functions of different chloride channel subtypes and to explore their potential as therapeutic targets in a variety of diseases.
References
- Landry, D. W., Reitman, M., Cragoe, E. J., Jr., & Al-Awqati, Q. (1987). Epithelial chloride channel. Development of inhibitory ligands. The Journal of general physiology, 90(6), 779–798.
- Ponnalagu, D., Hussain, A. T., Thanawala, R., Meka, J., Bednarczyk, P., Feng, Y., Szewczyk, A., Rao, S. G., Bopassa, J. C., Khan, M., & Singh, H. (2019). Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria. Life sciences, 235, 116841.
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MOLBASE. (n.d.). 7-methyl-2,3-dihydro-1H-inden-4-ol. Retrieved from [Link]
- Ponnalagu, D., Hussain, A. T., Thanawala, R., Meka, J., Bednarczyk, P., Feng, Y., Szewczyk, A., Rao, S. G., Bopassa, J. C., Khan, M., & Singh, H. (2019). Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria. Life sciences, 235, 116841.
- Nelson, M. T., Conway, M. A., Knot, H. J., & Brayden, J. E. (1997). Chloride channel blockers inhibit myogenic tone in rat cerebral arteries. The Journal of physiology, 502(Pt 2), 259–264.
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An In-depth Technical Guide to the Design, Synthesis, and Evaluation of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic Acid Structural Analogs as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
Abstract
This technical guide provides a comprehensive framework for the exploration of novel structural analogs of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid, a compound bearing structural resemblance to the fibrate class of drugs. Recognizing the therapeutic potential of peroxisome proliferator-activated receptor (PPAR) agonists in treating metabolic disorders, this document outlines a rational approach to the design, synthesis, and biological evaluation of this unique chemical scaffold. We delve into the synthetic pathways, principles of analog design based on established structure-activity relationships (SAR) for PPAR agonists, and detailed protocols for in vitro biological screening. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation therapeutics targeting metabolic diseases.
Introduction: The Rationale for Exploring Indane-Based PPAR Agonists
The indane scaffold is a privileged structural motif in medicinal chemistry, present in a variety of approved drugs and biologically active molecules.[1][2] Its rigid bicyclic framework offers a defined orientation for pendant functional groups, making it an attractive core for designing ligands that target specific receptor pockets. When coupled with an aryloxyacetic acid moiety, as seen in the parent compound this compound, the structure evokes a strong resemblance to fibrate drugs, which are well-established agonists of PPARα.[3][4]
PPARs are a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism.[5][6] Agonists of the three PPAR subtypes (α, γ, and δ) have been successfully developed into therapies for dyslipidemia and type 2 diabetes.[7] The design of novel PPAR agonists with improved efficacy, selectivity, and safety profiles remains an active area of research. This guide proposes a systematic exploration of the chemical space around the this compound core to identify potent and selective PPAR modulators.
Synthesis of the Core Scaffold and its Analogs
The synthesis of the target compounds is predicated on a convergent strategy involving the preparation of the key intermediate, 7-methyl-2,3-dihydro-1H-inden-4-ol, followed by etherification to introduce the acetic acid side chain.
Synthesis of the Key Intermediate: 7-Methyl-2,3-dihydro-1H-inden-4-ol
While the specific synthesis of 7-methyl-2,3-dihydro-1H-inden-4-ol (CAS 16400-13-8) is not extensively detailed in readily available literature, a plausible synthetic route can be devised based on established methods for indanone and indanol synthesis.[8][9] A common approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted arylpropanoic acid, followed by reduction of the resulting indanone.
Experimental Protocol: Synthesis of 7-Methyl-2,3-dihydro-1H-inden-4-ol
-
Step 1: Synthesis of 3-(m-tolyl)propanoic acid. This can be achieved through various standard organic chemistry methods, such as the malonic ester synthesis starting from 3-methylbenzyl bromide or a Heck reaction between 3-bromotoluene and acrylic acid followed by reduction.
-
Step 2: Intramolecular Friedel-Crafts Acylation to 7-Methyl-2,3-dihydro-1H-inden-1-one. The 3-(m-tolyl)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at elevated temperatures to effect cyclization to the corresponding indanone (CAS 39627-61-7).
-
Step 3: Reduction of 7-Methyl-2,3-dihydro-1H-inden-1-one. The indanone can be reduced to the corresponding indanol using a standard reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. Subsequent catalytic hydrogenation (e.g., using H₂/Pd-C) can be employed to reduce the hydroxyl group if necessary and to ensure saturation of the five-membered ring. The regioselectivity of the initial acylation should be carefully considered, and purification by chromatography may be necessary to isolate the desired 7-methyl-1-indanone isomer. Further steps to convert the 1-oxo or 1-hydroxy group to the desired 4-hydroxy functionality would be necessary and could involve multiple synthetic transformations. A more direct, albeit potentially lower-yielding, approach could involve the direct Friedel-Crafts alkylation of a protected m-cresol derivative with a suitable three-carbon synthon.
Williamson Ether Synthesis of this compound Analogs
The Williamson ether synthesis is a robust and versatile method for the formation of ethers from an alcohol and an alkyl halide.[10][11] In this context, the phenolic hydroxyl group of 7-methyl-2,3-dihydro-1H-inden-4-ol (or its analogs) is deprotonated with a base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an α-haloacetic acid ester. Subsequent hydrolysis of the ester yields the desired aryloxyacetic acid.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: To a solution of 7-methyl-2,3-dihydro-1H-inden-4-ol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Etherification: To the alkoxide solution, add a solution of an ethyl bromoacetate (1.2 eq) in the same solvent dropwise. Heat the reaction mixture to 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.[11]
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidification and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The carboxylic acid product will often precipitate out of solution and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent. The final product should be purified by recrystallization or chromatography.[12][13]
Design and Synthesis of Structural Analogs
The design of structural analogs should be guided by the established structure-activity relationships of known PPAR agonists, particularly fibrates and other ligands with cyclic moieties.[3][5][6] The general pharmacophore model for a PPAR agonist consists of an acidic head group, a linker, and a lipophilic tail.
Table 1: Proposed Structural Modifications for Analog Synthesis
| Region of Modification | Rationale | Examples of Modifications |
| Indane Ring | Explore the impact of substitution on potency and selectivity. | - Vary the position and nature of the methyl group (e.g., 5-methyl, 6-methyl). - Introduce other small alkyl or halogen substituents. - Modify the five-membered ring (e.g., introduce unsaturation or additional substituents). |
| Linker | Investigate the importance of the ether linkage and linker length. | - Replace the ether oxygen with a sulfur atom (thioether). - Introduce a methylene group between the oxygen and the aromatic ring (oxymethyl). - Vary the length of the acetic acid side chain (e.g., propanoic acid). |
| Acidic Head Group | Explore bioisosteric replacements for the carboxylic acid to potentially improve pharmacokinetic properties. | - Tetrazole. - Hydroxamic acid. - Acyl sulfonamide. |
The synthesis of these analogs will follow similar synthetic routes, with the appropriate modifications to the starting materials and reagents.
Biological Evaluation: Screening for PPAR Agonist Activity
The primary biological evaluation of the synthesized compounds will involve in vitro assays to determine their ability to activate the different PPAR subtypes. The most common and robust method for this is the luciferase reporter gene assay.[14][15][16][17][18]
PPAR Luciferase Reporter Assay
This cell-based assay utilizes a reporter system where the expression of the luciferase enzyme is under the control of a PPAR-responsive promoter element (PPRE). In the presence of a PPAR agonist, the corresponding PPAR subtype is activated, leading to the transcription of the luciferase gene and a subsequent increase in luminescence, which can be quantified.
Experimental Protocol: PPAR Luciferase Reporter Assay
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T, COS-7) is co-transfected with two plasmids: one expressing the full-length human PPAR subtype (α, γ, or δ) and another containing a luciferase reporter gene downstream of a PPRE. Alternatively, commercially available stable cell lines expressing these constructs can be used.[14][18]
-
Compound Treatment: Seed the transfected cells in a 96-well plate. After allowing the cells to adhere, treat them with a range of concentrations of the test compounds. Include a known PPAR agonist for each subtype (e.g., GW7647 for PPARα, rosiglitazone for PPARγ, GW501516 for PPARδ) as a positive control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Lysis and Luminescence Measurement: After the incubation period, lyse the cells and add a luciferase substrate solution. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and maximal efficacy for each compound.
Secondary and Follow-up Assays
Compounds that demonstrate significant agonist activity in the primary screen should be subjected to further characterization, including:
-
Selectivity Profiling: Test the active compounds against all three PPAR subtypes to determine their selectivity profile (e.g., pan-agonist, dual agonist, or subtype-selective agonist).
-
In vitro ADME/Tox Assays: Evaluate properties such as metabolic stability, plasma protein binding, and cytotoxicity to assess their drug-like properties.
-
In vivo Efficacy Studies: Promising candidates can be advanced to in vivo models of metabolic disease, such as diet-induced obese mice, to evaluate their effects on lipid profiles, glucose tolerance, and other relevant biomarkers.
Visualization of Key Concepts
General Synthetic Workflow
Caption: General synthetic workflow for the preparation of this compound analogs.
PPAR Agonist Screening Cascade
Caption: A typical screening cascade for the identification and characterization of novel PPAR agonists.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the design, synthesis, and biological evaluation of novel structural analogs of this compound as potential PPAR agonists. By leveraging the privileged indane scaffold and established principles of PPAR agonist design, this research program has the potential to identify novel drug candidates with improved therapeutic profiles for the treatment of metabolic diseases. Future work should focus on expanding the library of analogs to thoroughly probe the structure-activity landscape and on conducting in-depth mechanistic studies to understand the molecular basis of their activity.
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Giampietro, L., D'Angelo, A., Giancristofaro, A., Ammazzalorso, A., De Filippis, B., Fantacuzzi, M., Linciano, P., Maccallini, C., & Amoroso, R. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters, 22(24), 7662–7666. [Link]
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Indigo Biosciences. (n.d.). Human PPAR Reporter Assays Panel. Retrieved January 17, 2026, from [Link]
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University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2025). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. [Link]
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Scribd. (n.d.). Indane Derivatives in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Eburon Organics. (n.d.). Indane Derivatives. Retrieved January 17, 2026, from [Link]
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Montanari, D., & Perretti, M. (2020). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 25(21), 5128. [Link]
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Ohashi, M., Oyama, T., & Yamaguchi, A. (2016). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & Medicinal Chemistry, 24(21), 5436–5445. [Link]
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ResearchGate. (2025). Design, synthesis, and evaluation of eugenol-based fibrate derivatives as novel lipid-lowering agents. [Link]
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Indigo Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Luciferase reporter assay of PPAR activation in COS-7 cells. Retrieved January 17, 2026, from [Link]
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Meng, C.-W., Zhao, H.-Y., Zhu, H., Peng, C., Zhou, Q.-M., & Xiong, L. (2023). Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. Molecules, 28(3), 1373. [Link]
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Semantic Scholar. (n.d.). Figure 1 from Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Retrieved January 17, 2026, from [Link]
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Nakajima, A., et al. (2013). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Journal of Health Science, 59(6), 708-714. [Link]
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Oyama, T., et al. (2009). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. PPAR Research, 2009, 836839. [Link]
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Juby, P. F., Goodwin, W. R., Hudyma, T. W., & Partyka, R. A. (1972). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 15(12), 1297–1306. [Link]
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Tanaka, T., et al. (2005). Design, synthesis, and structure-activity relationship study of peroxisome proliferator-activated receptor (PPAR) delta-selective ligands. Chemical & Pharmaceutical Bulletin, 53(9), 1103-1111. [Link]
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ChemSynthesis. (2025). (7-methyl-2,3-dihydro-1H-inden-4-yl)(1-naphthyl)methanone. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
Introduction: Characterizing a Potent Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Agonist
[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid, more commonly known in scientific literature as GW501516 or Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in a variety of critical physiological processes.[2][3] The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).[3]
PPARδ is highly expressed in skeletal muscle, adipose tissue, and the liver, where it plays a crucial role in regulating fatty acid metabolism, glucose homeostasis, and inflammation.[4][5][6] Activation of PPARδ by an agonist like this compound initiates a cascade of molecular events. The ligand-bound PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7][8] This mechanism of action leads to an increase in fatty acid oxidation and utilization, which is why compounds in this class have been investigated for their potential to improve metabolic health and enhance physical endurance.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro activity of this compound. The protocols are designed to be a self-validating system, progressing from initial toxicity assessment to direct target engagement, functional activity, and downstream physiological effects.
I. Foundational Assays: Determining Cytotoxicity and Target Activation
Before delving into complex mechanistic studies, it is imperative to first establish the concentration range at which this compound is not cytotoxic and to confirm its primary activity as a PPARδ agonist.
A. Cell Viability and Cytotoxicity Assessment: The MTT Assay
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][4] This initial screen is crucial for determining the appropriate concentration range for subsequent cell-based assays, ensuring that observed effects are due to specific receptor modulation and not cellular toxicity. The principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture a relevant cell line (e.g., C2C12 myoblasts, HepG2 hepatocytes, or HEK293T cells) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical starting range would be from 1 nM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation: Cytotoxicity Profile
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100% |
| 0.01 | 1.23 | 98.4% |
| 0.1 | 1.26 | 100.8% |
| 1 | 1.24 | 99.2% |
| 10 | 1.20 | 96.0% |
| 50 | 1.15 | 92.0% |
| 100 | 0.60 | 48.0% |
B. Primary Functional Screen: PPARδ Reporter Gene Assay
Expertise & Experience: A reporter gene assay is the gold standard for quantifying the activation of a specific transcription factor by a ligand. This assay provides a direct measure of the compound's ability to act as a functional agonist for PPARδ. The system utilizes cells co-transfected with two plasmids: one expressing the human PPARδ protein and another containing a reporter gene (e.g., firefly luciferase) under the control of a PPRE.[8] When this compound activates PPARδ, the resulting PPARδ/RXR heterodimer binds to the PPRE and drives the expression of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARδ activation.[2][9]
Experimental Workflow: PPARδ Reporter Gene Assay
Caption: Workflow for the PPARδ Reporter Gene Assay.
Experimental Protocol: PPARδ Reporter Gene Assay
-
Cell Transfection (Day 1):
-
Seed HEK293T cells in a white, clear-bottom 96-well plate at a density that will reach 80-90% confluency the next day.
-
Prepare a transfection mix containing a PPARδ expression plasmid, a PPRE-driven firefly luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (for normalization). Use a suitable transfection reagent according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of this compound and a known PPARδ agonist (e.g., GW0742) as a positive control in the appropriate cell culture medium.
-
Remove the transfection medium and add 100 µL of the compound dilutions to the cells.
-
Incubate for 18-24 hours at 37°C.
-
-
Luminescence Measurement (Day 3):
-
Use a dual-luciferase reporter assay system.
-
Lyse the cells and measure both firefly and Renilla luciferase activities sequentially in a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Data Presentation: Dose-Response Curve
| Concentration (nM) | Normalized Luminescence |
| 0.1 | 1.5 |
| 1 | 15.2 |
| 10 | 85.6 |
| 100 | 98.9 |
| 1000 | 100.0 |
| EC₅₀ | ~5 nM |
II. Mechanistic Validation: Downstream Effects of PPARδ Activation
Confirmation of PPARδ activation should be followed by assays that measure the downstream physiological consequences. For a PPARδ agonist, the most relevant downstream effect is the upregulation of fatty acid oxidation.
A. Fatty Acid Oxidation (FAO) Assay
Expertise & Experience: PPARδ is a key regulator of mitochondrial fatty acid β-oxidation.[10] An FAO assay directly measures the cell's capacity to break down fatty acids for energy production. A common method involves incubating cells with a radiolabeled long-chain fatty acid, such as [¹⁴C]palmitic acid. The rate of FAO is determined by quantifying the amount of radiolabeled acid-soluble metabolites (like acetyl-CoA) produced.[11] An increase in FAO upon treatment with the test compound provides strong evidence of its on-target mechanistic effect.
Experimental Protocol: [¹⁴C]Palmitate Oxidation Assay
-
Cell Culture and Treatment:
-
Culture a metabolically active cell line (e.g., C2C12 myotubes or primary hepatocytes) in 24-well plates.
-
Treat the cells with a non-toxic, active concentration of this compound (determined from the previous assays) for 24 hours to induce the expression of FAO enzymes.
-
-
Preparation of Radiolabeled Substrate:
-
Prepare an assay medium containing DMEM, 1% fatty acid-free BSA, and 100 µM palmitic acid.
-
Add [1-¹⁴C]palmitic acid to the medium to a final activity of 0.4-0.5 µCi/mL.[11]
-
-
Oxidation Reaction:
-
Wash the cells with PBS and add 500 µL of the radiolabeled substrate medium to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Stopping the Reaction and Separation:
-
Stop the reaction by adding 250 µL of 1M perchloric acid.
-
Transfer the supernatant (which contains the acid-soluble metabolites) to a new tube.
-
Centrifuge the supernatant to pellet any protein debris.
-
-
Quantification:
-
Transfer the final supernatant to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content in each well.
-
Data Presentation: FAO Rate
| Treatment | [¹⁴C]Palmitate Oxidation (cpm/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control | 1500 | 1.0 |
| Test Compound (100 nM) | 3750 | 2.5 |
| Positive Control | 4200 | 2.8 |
B. Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Expertise & Experience: Activation of PPARδ leads to the increased transcription of specific target genes involved in lipid metabolism. qPCR is a highly sensitive technique used to measure the abundance of specific mRNA transcripts.[12] By quantifying the mRNA levels of known PPARδ target genes, such as carnitine palmitoyltransferase 1 (CPT1), pyruvate dehydrogenase kinase 4 (PDK4), and angiopoietin-like 4 (ANGPTL4), we can confirm the compound's on-target activity at the level of gene regulation.
Signaling Pathway: PPARδ-Mediated Gene Regulation
Caption: PPARδ signaling pathway leading to gene transcription.
Experimental Protocol: qPCR
-
Cell Treatment and RNA Extraction:
-
Culture cells (e.g., C2C12 myotubes) and treat with the test compound for a suitable duration (e.g., 6-24 hours).
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the target genes (CPT1, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.[12]
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Data Presentation: Relative Gene Expression
| Gene | Fold Change vs. Vehicle |
| CPT1 | 3.2 |
| PDK4 | 4.5 |
| GAPDH | 1.0 |
III. Direct Target Engagement: Ligand Binding Assay
Expertise & Experience: While a reporter assay confirms functional activity, a ligand binding assay determines the affinity of the compound for the PPARδ receptor itself. A common method is a competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This assay measures the displacement of a fluorescently labeled PPARδ ligand by the unlabeled test compound. The decrease in the FRET signal is proportional to the amount of labeled ligand displaced, allowing for the calculation of the test compound's binding affinity (Ki).
Experimental Protocol: TR-FRET Competitive Binding Assay
-
Reagent Preparation:
-
Use a commercially available TR-FRET kit for PPARδ, which typically includes a terbium-labeled anti-GST antibody, a GST-tagged PPARδ ligand-binding domain (LBD), and a fluorescently labeled PPARδ ligand (tracer).
-
-
Assay Setup:
-
In a 384-well plate, add the GST-PPARδ LBD and the anti-GST-terbium antibody.
-
Add serial dilutions of the unlabeled test compound.
-
Add the fluorescent tracer.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at both ~665 nm for the acceptor and ~620 nm for the donor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the signal ratio against the concentration of the test compound to generate a displacement curve and calculate the IC₅₀.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[13]
-
Data Presentation: Binding Affinity
| Parameter | Value |
| IC₅₀ | 15 nM |
| Ki | ~2 nM |
Conclusion and Forward Outlook
The suite of in vitro assays detailed in these application notes provides a robust framework for the comprehensive characterization of this compound. By systematically evaluating its cytotoxicity, functional agonism, downstream mechanistic effects on fatty acid oxidation and gene expression, and direct binding affinity to PPARδ, researchers can build a complete profile of the compound's activity. These foundational data are essential for making informed decisions in drug discovery and for elucidating the compound's therapeutic potential in metabolic research.
References
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- Affordable Nutrition. (2025, August 3). Cardarine Results: What Researchers Are Observing in Studies.
- UK SARMs. (2025, April 28). Cardarine Studies: What the Research Really Says.
- Healthy Male. (2025, August 31). Cardarine or GW1516: What you need to know.
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- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. (n.d.). MTT assay protocol.
- Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay.
- Bar-Am, O., et al. (2018). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments.
- protocols.io. (2006, December 14). Fatty acid oxidation assay V.1.
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- Nakajima, T., et al. (2005). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. Nucleic Acids Research, 33(13), 4146–4160.
- YouTube. (2021, January 4). qPCR (real-time PCR) protocol explained.
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- Feige, J. N., et al. (2006). Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(12), 1415–1427.
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- ACS Publications. (2020, February 6). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
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- NIH. (2019, May 9). Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum.
- ResearchGate. (n.d.). (PDF) Determining PPARγ-ligand binding affinity using fluorescent assay with cis-parinaric acid as a probe.
- Daily Bio Review. (2025, April 17). Combined Biophysical and Cell-Based Approaches for the Assessment of Ligand Binding to PPAR.
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Application Note & Protocols: Characterization of Novel Pan-PPAR Agonists in Cell Culture Using [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid as a Model Compound
Senior Application Scientist Note: Comprehensive searches of scientific literature and chemical databases did not yield public data for a compound with the specific name "[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid" in the context of Peroxisome Proliferator-Activated Receptor (PPAR) agonism. This guide has therefore been developed to provide a robust, scientifically-grounded framework for the initial characterization and validation of any novel pan-PPAR agonist in a cell culture setting. For the purpose of this document, the placeholder name "Compound X" will be used to refer to this model compound.
Introduction: The Rationale for Pan-PPAR Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated nuclear receptors comprising three main isoforms: PPARα (NR1C1), PPARβ/δ (NR1C2), and PPARγ (NR1C3).[1] These transcription factors are critical regulators of systemic energy homeostasis, lipid metabolism, inflammation, and cellular differentiation.[2] Each isoform exhibits a distinct tissue distribution and governs a unique, yet complementary, set of biological functions:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation primarily promotes fatty acid oxidation and lowers triglyceride levels.[3]
-
PPARβ/δ: Ubiquitously expressed, it plays a key role in fatty acid oxidation, particularly in skeletal muscle, and is involved in improving insulin sensitivity.[4]
-
PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis, lipid storage, and glucose uptake.[3]
Given their central role in metabolic diseases, PPARs are validated drug targets. While selective agonists for PPARα (fibrates) and PPARγ (thiazolidinediones) are clinically established, they address limited facets of complex metabolic diseases like nonalcoholic steatohepatitis (NASH) or diabetic dyslipidemia. A pan-agonist, which simultaneously activates all three isoforms, offers a more comprehensive therapeutic approach by integrating the benefits of each pathway.[5] This strategy aims to simultaneously improve lipid profiles, enhance insulin sensitivity, and reduce inflammation and fibrosis.[5]
This document provides a set of detailed protocols for the initial in vitro characterization of a novel pan-PPAR agonist, Compound X, establishing a workflow from basic handling to functional validation.
Mechanism of Action: The PPAR Signaling Pathway
As ligand-activated transcription factors, PPARs modulate gene expression through a well-defined mechanism. Upon binding an agonist like Compound X, the receptor undergoes a conformational change. This promotes the dissociation of corepressor proteins and the recruitment of coactivator complexes. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[3] This PPAR:RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby initiating or enhancing their transcription.[2]
Figure 1: Simplified PPAR signaling pathway.
Experimental Protocols & Methodologies
Protocol 1: Preparation of Stock Solutions
Causality: Small molecule inhibitors are typically insoluble in aqueous media. A high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is essential for accurate and reproducible dilution into cell culture media.
Materials:
-
Compound X (lyophilized powder)
-
Anhydrous DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Calculation: Determine the mass of Compound X required to prepare a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
Example (assuming MW = 434.92 g/mol for a 1 mL stock): Mass = 0.01 mol/L * 434.92 g/mol * 0.001 L = 0.43492 g = 4.35 mg.
-
-
Dissolution: Aseptically add the calculated mass of Compound X to a sterile amber vial. Add the corresponding volume of anhydrous DMSO.
-
Solubilization: Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting & Storage: Prepare single-use aliquots (e.g., 10-20 µL) to minimize freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Optimal Working Concentration & Cytotoxicity
Causality: Before functional assays, it is critical to identify a concentration range where the compound is effective without causing significant cell death. A dose-response curve using a cell viability assay establishes this therapeutic window.
Materials:
-
Cell line of interest (e.g., HepG2 human liver cancer cells, RAW 264.7 murine macrophages)
-
Complete culture medium
-
96-well clear-bottom, black- or white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, MTT)
-
Compound X stock solution (10 mM)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Serial Dilution: Prepare serial dilutions of Compound X in complete culture medium. A common starting range is 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤0.1%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound X or vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the compound concentration to determine the CC50 (concentration causing 50% cytotoxicity). Select concentrations well below the CC50 for subsequent experiments.
| Parameter | Recommended Range | Notes |
| Starting Concentration | 100 µM | A high starting point for the dilution series. |
| Dilution Factor | 1:2 or 1:3 | Provides good resolution for the dose-response curve. |
| Final DMSO Concentration | ≤ 0.1% | Minimizes solvent-induced artifacts. |
| Incubation Time | 24 - 72 hours | Should match the duration of planned functional assays. |
| Replicates | Triplicate or Quadruplicate | Ensures statistical robustness. |
Table 1: Typical Parameters for a Cytotoxicity Assay.
Protocol 3: Validation of Target Engagement by qRT-PCR
Causality: To confirm that Compound X functions as a PPAR agonist, it is essential to measure the transcriptional upregulation of known PPAR target genes. Quantitative real-time PCR (qRT-PCR) is the gold standard for this analysis.
Materials:
-
Cells and culture reagents
-
Compound X
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Primers for housekeeping gene (e.g., GAPDH, ACTB) and PPAR target genes.
Selected PPAR Target Genes for qPCR Analysis:
| PPAR Isoform | Target Gene | Primary Function | Source |
| PPARα | CPT1A (Carnitine Palmitoyltransferase 1A) | Fatty Acid Oxidation | [1] |
| PPARα | ACOX1 (Acyl-CoA Oxidase 1) | Peroxisomal β-oxidation | [1] |
| PPARβ/δ | PDK4 (Pyruvate Dehydrogenase Kinase 4) | Glucose Metabolism Regulation | [6] |
| PPARβ/δ | ANGPTL4 (Angiopoietin-Like 4) | Lipid Metabolism, Angiogenesis | [6] |
| PPARγ | FABP4 (Fatty Acid Binding Protein 4) | Fatty Acid Uptake & Transport | [3] |
| PPARγ | CD36 (Cluster of Differentiation 36) | Fatty Acid Transporter | [7] |
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with a non-toxic concentration of Compound X (determined in Protocol 2) and a vehicle control for 16-24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit. Quantify the RNA and assess its purity (A260/280 ratio ~2.0).
-
cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into cDNA.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, forward and reverse primers, and diluted cDNA. Run the reaction on a real-time PCR cycler.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene. A significant increase in the expression of target genes in Compound X-treated cells compared to the vehicle control confirms target engagement.
Figure 2: Experimental workflow for qPCR target gene analysis.
Protocol 4: Functional Assay - Anti-Inflammatory Activity in Macrophages
Causality: PPARs are known to exert potent anti-inflammatory effects by antagonizing pro-inflammatory transcription factors like NF-κB. This assay tests the functional ability of Compound X to suppress an inflammatory response.
Materials:
-
RAW 264.7 macrophages or primary bone marrow-derived macrophages
-
Lipopolysaccharide (LPS) from E. coli
-
Compound X
-
ELISA kit for TNF-α or IL-6
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of Compound X or vehicle control for 2-4 hours. This allows the compound to activate the PPAR pathway.
-
Inflammatory Challenge: Add LPS to all wells (except for the unstimulated control) at a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Analysis: A significant reduction in cytokine secretion in the cells pre-treated with Compound X compared to those treated with LPS alone indicates functional anti-inflammatory activity.
Summary and Outlook
The protocols outlined in this application note provide a comprehensive and logical workflow for the initial characterization of a novel pan-PPAR agonist, exemplified by Compound X. By systematically determining cytotoxicity, confirming target gene activation, and assessing functional activity, researchers can build a robust in vitro data package. These foundational experiments are essential for validating the compound's mechanism of action and guiding further preclinical development for metabolic and inflammatory diseases.
References
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Wettstein, G., Luccarini, J. M., et al. (2018). Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of Lanifibranor, a New Antifibrotic Clinical Candidate. Journal of Medicinal Chemistry, 61(6), 2246–2265. [Link]
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Yamazaki, Y., et al. (2007). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. The Journal of Biological Chemistry, 282(21), 15693-15703. [Link]
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Aghadavod, E., et al. (2016). Peroxisome Proliferator-Activated Receptor-γGene Expression and Its Association with Oxidative Stress in Patients with Metabolic Syndrome. Journal of Clinical Laboratory Analysis, 30(6), 1001-1007. [Link]
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Mandard, S., et al. (2004). Peroxisome proliferator-activated receptor alpha target genes. Cellular and Molecular Life Sciences, 61(4), 393-416. [Link]
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Inventiva Pharma. (2020). The pan-PPAR agonist IVA337 has anti-fibrotic effects in multiple in vitro and in vivo fibrosis models. [Link]
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Boubia, B., et al. (2018). Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of Lanifibranor, a New Antifibrotic Clinical Candidate. Journal of Medicinal Chemistry, 61(6), 2246-2265. [Link]
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Staels, B., et al. (2017). The new-generation pan-peroxisome proliferator-activated receptor agonist IVA337 protects the liver from metabolic disorders and fibrosis. Hepatology Communications, 1(4), 346-361. [Link]
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Application Notes & Protocols for Preclinical Evaluation of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic Acid
Introduction: Rationale for Investigating [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic Acid as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist
This compound is a novel investigational compound with a chemical structure suggestive of activity as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. The indane core is a recognized scaffold in various biologically active molecules, while the acetic acid moiety is a common feature in drugs targeting metabolic pathways, including the fibrate class of lipid-lowering agents.[1][2][3][4] PPARα is a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle.[5][6] Its activation leads to the regulation of genes involved in lipid metabolism and inflammation, making it a key therapeutic target for dyslipidemia and atherosclerosis.[7][8]
Fibrates, well-established PPARα agonists, are clinically used to reduce triglyceride levels and increase high-density lipoprotein cholesterol (HDL-C).[5][7] Given the structural similarities, it is hypothesized that this compound will exhibit similar pharmacological effects. These application notes provide a comprehensive guide for the preclinical evaluation of this compound, focusing on animal models of dyslipidemia and atherosclerosis to assess its therapeutic potential.
Part 1: In Vitro Characterization of PPARα Agonist Activity
Prior to in vivo studies, it is crucial to confirm the compound's activity and selectivity for PPARα.
Protocol 1: PPARα Transactivation Assay
This cell-based assay quantitatively measures the ability of the test compound to activate the PPARα receptor.
Objective: To determine the potency (EC50) and efficacy of this compound in activating the human and rodent PPARα.
Methodology:
-
Cell Culture: Utilize a stable cell line, such as HEK293T or HepG2, co-transfected with two plasmids:
-
An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of human or mouse PPARα fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).[5]
-
-
Compound Treatment: Plate the transfected cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.01 nM to 100 µM). Include a known PPARα agonist (e.g., fenofibric acid, WY14643) as a positive control and a vehicle (e.g., DMSO) as a negative control.[9]
-
Incubation: Incubate the cells for 24 hours to allow for receptor activation and luciferase expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Expected Outcome: A dose-dependent increase in luciferase activity, indicating agonism at the PPARα receptor. The EC50 value will provide a measure of the compound's potency.
Diagram 1: Workflow for PPARα Transactivation Assay
Caption: Workflow for determining PPARα agonist activity.
Part 2: Pharmacokinetic and Formulation Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for designing effective in vivo studies.
Protocol 2: Formulation Development for a Poorly Soluble Compound
Given that many indane derivatives have low aqueous solubility, a suitable formulation is necessary for oral administration in animal models.[10]
Objective: To develop a formulation that enhances the solubility and oral bioavailability of this compound.
Methodology:
-
Solubility Assessment: Determine the solubility of the compound in various pharmaceutically acceptable solvents and lipid-based excipients.
-
Formulation Strategies: Based on the solubility profile, explore various formulation approaches:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or solutions in oils can improve absorption.[11][12]
-
Nanosuspensions: Reducing particle size to the nanometer range can increase the dissolution rate.[13][14]
-
Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility.[14][15]
-
-
In Vitro Dissolution Testing: Evaluate the dissolution rate of the different formulations in simulated gastric and intestinal fluids.
-
In Vivo Pharmacokinetic Study: Administer the most promising formulations to a small cohort of rodents (e.g., Sprague-Dawley rats) via oral gavage. Collect blood samples at various time points and analyze the plasma concentration of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, and bioavailability).
Expected Outcome: A formulation that provides adequate and reproducible plasma exposure for subsequent efficacy studies.
Part 3: Efficacy Evaluation in Animal Models of Dyslipidemia and Atherosclerosis
The following animal models are recommended to assess the therapeutic potential of this compound.
Animal Model Selection Rationale
-
Mice: The most commonly used species for atherosclerosis research due to their rapid reproduction, ease of genetic manipulation, and the availability of well-characterized models like Apolipoprotein E-deficient (ApoE-/-) and LDL-receptor-deficient (LDLR-/-) mice.[16][17][18]
-
Rabbits: Highly sensitive to dietary cholesterol, developing human-like atherosclerotic lesions.[17][19]
-
Larger Animals (Pigs, Non-human primates): Offer cardiovascular physiology and lipoprotein metabolism more similar to humans but are more costly and complex to use.[19][20][21]
For initial efficacy screening, genetically modified mouse models are highly recommended.
Protocol 3: Dyslipidemia and Atherosclerosis Study in ApoE-/- Mice
ApoE-/- mice lack apolipoprotein E, a key protein in lipoprotein clearance, leading to spontaneous hypercholesterolemia and the development of atherosclerotic plaques, which can be accelerated with a high-fat diet.[16][17][18]
Objective: To evaluate the effect of this compound on plasma lipid levels and atherosclerotic lesion development in ApoE-/- mice.
Methodology:
-
Animals and Diet: Use male ApoE-/- mice (8-10 weeks old). After a one-week acclimatization period, feed the mice a Western-type diet (high in fat and cholesterol) to induce robust atherosclerosis.[16]
-
Experimental Groups: Randomly assign the mice to the following groups (n=10-15 per group):
-
Vehicle control (receiving the formulation vehicle).
-
This compound (low, medium, and high doses).
-
Positive control (e.g., fenofibrate).
-
-
Drug Administration: Administer the compound or vehicle daily via oral gavage for 12-16 weeks.
-
Monitoring: Monitor body weight and food consumption weekly.
-
Endpoint Analysis:
-
Plasma Lipid Profile: Collect blood samples at baseline and at the end of the study to measure total cholesterol, triglycerides, HDL-C, and LDL-C.
-
Atherosclerotic Lesion Analysis: At the end of the study, euthanize the mice and perfuse the vasculature.
-
Aortic Root Analysis: Section the aortic root and stain with Oil Red O to quantify the lesion area.
-
En Face Aorta Analysis: Dissect the entire aorta, stain with Oil Red O, and quantify the percentage of the aortic surface area covered by plaques.
-
-
Gene Expression Analysis: Isolate RNA from the liver and perform qPCR to analyze the expression of PPARα target genes involved in fatty acid oxidation (e.g., CPT1A, ACOX1).[5][6]
-
Expected Outcome:
-
Reduction in plasma triglycerides and total cholesterol.
-
Potential increase in HDL-C.
-
Significant reduction in atherosclerotic plaque size in the aortic root and en face aorta.
-
Upregulation of PPARα target genes in the liver.
Data Presentation: Expected Quantitative Outcomes
| Parameter | Vehicle Control | Low Dose | Medium Dose | High Dose | Positive Control (Fenofibrate) |
| Plasma Triglycerides (mg/dL) | ~200-300 | ↓ | ↓↓ | ↓↓↓ | ↓↓↓ |
| Total Cholesterol (mg/dL) | ~400-600 | ↔/↓ | ↓ | ↓↓ | ↓↓ |
| HDL-C (mg/dL) | ~20-30 | ↔ | ↔/↑ | ↑ | ↑ |
| Aortic Lesion Area (%) | ~30-40 | ↓ | ↓↓ | ↓↓↓ | ↓↓↓ |
Arrow direction indicates the expected change relative to the vehicle control (↓ decrease, ↑ increase, ↔ no significant change). The number of arrows indicates the expected magnitude of the effect.
Diagram 2: Experimental Workflow for Atherosclerosis Study in ApoE-/- Mice
Caption: Workflow for the in vivo atherosclerosis study.
Part 4: Safety and Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[22][23][24][25]
-
Ethical Approval: Obtain approval from the Institutional Animal Care and Use Committee (IACUC) before initiating any studies.
-
Animal Welfare: House animals in a controlled environment with appropriate enrichment. Monitor for any signs of distress or toxicity.
-
3Rs Principle: Adhere to the principles of Replacement, Reduction, and Refinement to minimize animal use and suffering.[22]
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for dyslipidemia and atherosclerosis. By confirming its hypothesized PPARα agonist activity and demonstrating efficacy in well-established animal models, these studies will be crucial for advancing this compound through the drug development pipeline.
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Zaragoza, C., et al. (2017). Animal models of atherosclerosis. Spandidos Publications, 13(3), 1333-1342. [Link]
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Al-Suhaimi, E. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules (Basel, Switzerland), 27(19), 6524. [Link]
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Scott, F. L., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS medicinal chemistry letters, 5(12), 1277–1282. [Link]
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Scott, F. L., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids as S1P1 functional antagonists. ACS medicinal chemistry letters, 5(12), 1277–1282. [Link]
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Fretz, H., et al. (2010). Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic Acid (setipiprant/ACT-129968), a Potent, Selective, and Orally Bioavailable Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) Antagonist. Journal of medicinal chemistry, 53(8), 3349–3361. [Link]
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Luo, G., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & medicinal chemistry letters, 23(11), 3157–3161. [Link]
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Application Notes & Protocols: Leveraging [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid as a Versatile Scaffold for Chemical Proteomics Probe Development
An in-depth technical guide from the desk of a Senior Application Scientist.
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of protein targets is a critical bottleneck in modern drug discovery. Chemical proteomics techniques, such as affinity-based protein profiling (AfBP), provide a powerful methodology for elucidating the molecular targets of bioactive small molecules directly in complex biological systems. The indane scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide introduces [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid as a novel, versatile starting point for the development of chemical probes. We present the scientific rationale and detailed protocols for synthesizing an affinity probe from this scaffold and its application in a complete chemoproteomic workflow to identify and validate novel protein-ligand interactions, thereby accelerating the discovery of new drug targets and mechanisms of action.
Introduction: The Challenge of Target Deconvolution
Phenotypic drug discovery, where compounds are identified based on their effect on cellular or organismal models, often yields promising hits without a known mechanism of action. A crucial subsequent step is Target Deconvolution—the process of identifying the specific molecular targets through which the compound exerts its biological effect.[3] Chemical proteomics has emerged as an indispensable tool for this purpose, utilizing custom-synthesized chemical probes derived from a bioactive molecule to "fish" for its binding partners in a native biological context.[4]
Among these techniques, Affinity-Based Protein Profiling (AfBP) is a prominent strategy that uses probes designed to bind non-covalently to their protein targets.[5] A typical AfBP probe consists of three modular components: a recognition element that binds the target, a reporter tag (e.g., biotin or a "clickable" moiety) for enrichment and visualization, and a linker connecting the two.[6]
The 2,3-dihydro-1H-indene (indane) framework is a recurring motif in pharmacologically active compounds, valued for its rigid structure that can present functional groups in a defined three-dimensional space, leading to potent and selective interactions with biological targets.[2][7] this compound provides an ideal starting scaffold for AfBP probe development due to two key features:
-
The Indane Core: Serves as the putative recognition element, potentially mimicking the binding mode of other indane-based bioactive molecules.
-
The Carboxylic Acid Handle: Provides a readily accessible point for chemical modification, allowing for the straightforward attachment of linkers and reporter tags without altering the core scaffold.
This document outlines a complete workflow, from the conceptual design of an indane-based probe to its application in identifying cellular targets via mass spectrometry.
Principle: Designing an Indane-Based Chemical Probe
The strategy hinges on converting this compound into a bifunctional chemical probe. The carboxylic acid is the key to this transformation. It can be readily converted to an amide, one of the most stable and common linkages in medicinal chemistry. This amide bond will connect the indane scaffold to a linker arm terminating in a reporter group.
For maximum flexibility, we propose incorporating a terminal alkyne group. This "clickable" handle allows for the attachment of a biotin tag after the probe has labeled its target proteins within the cell lysate, using the highly efficient and bio-orthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4] This "tag-first" approach minimizes the risk that a bulky biotin tag might interfere with the probe's cell permeability or target engagement.
Caption: Modular design of an affinity-based chemical probe.
Experimental Application: A Step-by-Step Workflow for Target ID
This section provides a comprehensive protocol for using an alkyne-functionalized probe derived from this compound to identify protein targets from a cell lysate.
Part I: Conceptual Probe Synthesis
The first step is the synthesis of the alkyne-probe. This involves a standard amide coupling reaction between the starting material, this compound, and an amine-terminated linker, such as propargylamine or a longer amino-PEG-alkyne linker to improve solubility and reduce steric hindrance.
-
Activation: Activate the carboxylic acid of the starting material using a coupling agent like HATU or EDC/NHS in an appropriate organic solvent (e.g., DMF).
-
Coupling: Add the amine-linker (e.g., propargylamine) to the activated acid and stir at room temperature until the reaction is complete (monitored by LC-MS or TLC).
-
Purification: Purify the resulting alkyne-probe using flash column chromatography or preparative HPLC to ensure high purity for biological experiments.
-
Control Compound: A crucial negative control is a structurally related but functionally "inactive" compound. For this workflow, a simple methyl ester of the starting acid could be synthesized to control for non-specific interactions of the indane scaffold itself.
Part II: Cell Lysis and Proteome Preparation
Efficient and reproducible protein extraction is paramount for a successful proteomics experiment.[8]
-
Cell Culture: Culture cells of interest (e.g., HeLa, HEK293T) to ~80-90% confluency.
-
Harvesting: Wash cells twice with ice-cold 1x PBS. Scrape cells into a fresh volume of ice-cold PBS and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer without SDS, or a native lysis buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.[9] The choice of detergent is critical; avoid strong detergents like SDS if native protein complexes are desired.[10]
-
Homogenization: Incubate on ice for 30 minutes with periodic vortexing. Further disrupt cells by sonication on ice (e.g., 3 cycles of 15 seconds ON, 30 seconds OFF).
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g for 20 minutes at 4°C) to pellet cell debris.
-
Quantification: Collect the supernatant (clarified proteome) and determine the protein concentration using a standard method like the BCA assay. Normalize all samples to a standard concentration (e.g., 2-5 mg/mL).
Part III: Proteome Labeling and Target Capture
-
Labeling Reaction: In microcentrifuge tubes, aliquot a standardized amount of proteome (e.g., 1 mg in 1 mL of lysis buffer).
-
Experimental Groups:
-
Vehicle Control: Add DMSO (or the probe's solvent) to the lysate.
-
Probe Treatment: Add the alkyne-probe to the desired final concentration (e.g., 1-10 µM).
-
Competition Control: Pre-incubate the lysate with a 100-fold excess of the parent compound, this compound, for 30 minutes before adding the alkyne-probe. This will be used to identify specific binders.
-
-
Incubation: Incubate all tubes for 1-2 hours at 4°C on a rotator to allow the probe to bind to its targets.
Part IV: Bio-orthogonal Ligation via Click Chemistry
-
Prepare Click-Chemistry Cocktail: Freshly prepare a stock solution containing:
-
Biotin-Azide (e.g., Biotin-PEG3-Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP) (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper-stabilizing ligand)
-
Copper(II) Sulfate (CuSO₄)
-
-
Ligation Reaction: Add the click-chemistry cocktail to each lysate sample from Part III. Vortex briefly and incubate for 1-2 hours at room temperature, protected from light. This reaction covalently attaches a biotin tag to the probe, which is now bound to its protein targets.
Part V: Enrichment of Biotinylated Proteins
-
Bead Preparation: Use high-capacity streptavidin magnetic beads or agarose resin. Wash the beads three times with the lysis buffer to remove preservatives and equilibrate them.
-
Enrichment: Add the washed streptavidin beads to each lysate sample. Incubate for 2 hours at 4°C on a rotator to capture the biotin-probe-protein complexes.
-
Washing: This is a critical step to reduce non-specific binders.
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads sequentially with increasingly stringent buffers. A typical series is:
-
2x washes with Lysis Buffer + 0.1% SDS.
-
2x washes with 50 mM Tris-HCl, 1 M NaCl.
-
3x washes with 50 mM Tris-HCl, pH 7.4.
-
-
Part VI: On-Bead Digestion for Mass Spectrometry
-
Denaturation & Reduction: Resuspend the washed beads in a denaturation buffer (e.g., 50 mM Ammonium Bicarbonate with 2 M Urea). Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
Alkylation: Cool the samples to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark.
-
Digestion:
-
Dilute the urea concentration to <1 M by adding 50 mM Ammonium Bicarbonate.
-
Add mass spectrometry-grade Trypsin (e.g., at a 1:50 enzyme:protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection: Centrifuge the tubes and collect the supernatant, which contains the digested peptides.
-
Desalting: Acidify the peptides with formic acid or acetic acid.[11][12] Clean up the peptides using a C18 StageTip or ZipTip to remove residual salts and detergents before LC-MS/MS analysis.
Caption: Comprehensive workflow for affinity-based target identification.
Data Analysis and Interpretation
The goal of the data analysis is to identify proteins that are significantly enriched in the probe-treated sample compared to the controls.
-
Peptide Identification: Raw mass spectrometry data is processed using a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and, by inference, proteins.
-
Quantitative Analysis: Label-free quantification (LFQ) is typically used. The intensity or area under the curve for each peptide is calculated across all samples.
-
Hit Prioritization: True binding partners should meet several criteria. The data is filtered to find proteins that are:
-
Enriched vs. Vehicle: Show a high signal intensity ratio (e.g., >3-fold) in the probe-treated sample compared to the vehicle (DMSO) control.
-
Reduced by Competition: This is the most critical filter. The signal for a true target should be significantly reduced in the competition sample where the parent compound blocked the probe's binding site.
-
Statistically Significant: A low p-value (e.g., <0.05) after statistical testing (e.g., t-test) between replicate measurements.
-
Table 1: Example Data Output for Hit Prioritization
| Protein ID (UniProt) | Gene Name | Fold Enrichment (Probe/Vehicle) | Fold Reduction (Competition/Probe) | p-value | Status |
| P08684 | VIM | 1.5 | 1.1 | 0.45 | Non-specific |
| Q13547 | SQSTM1 | 15.2 | 8.5 | 0.002 | High-Confidence Hit |
| P60709 | ACTB | 1.2 | 1.0 | 0.88 | Non-specific |
| P11142 | HSPA8 | 8.9 | 6.2 | 0.011 | High-Confidence Hit |
| P31946 | YWHAZ | 2.1 | 1.8 | 0.21 | Non-specific |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Protein Enrichment | 1. Ineffective probe binding (low affinity). 2. Inefficient click reaction. 3. Probe degradation. | 1. Increase probe concentration or incubation time. 2. Use freshly prepared click chemistry reagents; ensure TCEP is active. 3. Check probe stability in lysate via LC-MS. |
| High Background/Non-specific Binding | 1. Insufficient washing of beads. 2. Probe is "sticky" or aggregating. 3. Beads have high non-specific affinity. | 1. Increase the number and stringency of wash steps (e.g., add low % detergent). 2. Add a low concentration of a mild detergent (e.g., 0.1% Tween-20) to the binding buffer. 3. Pre-clear the lysate by incubating with beads before adding the probe. |
| Many "Hits" Not Reduced by Competition | Proteins are binding to the linker or reporter tag, not the indane scaffold. | This validates the importance of the competition control. These are not true targets. Consider synthesizing a probe with a different linker chemistry or structure. |
Conclusion
This compound represents a promising and untapped resource for chemical biology and proteomics research. Its structure is ideally suited for elaboration into sophisticated chemical probes for target identification. The protocols and principles outlined in this guide provide a robust framework for researchers to utilize this scaffold to explore new protein-ligand interactions, validate novel drug targets, and ultimately accelerate the journey from a phenotypic hit to a well-understood mechanism of action.
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Gilar, M., et al. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research. Available at: [Link]
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Sinitcyn, P., et al. (2023). Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ChemRxiv. Available at: [Link]
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Scott, J. A., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
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Biniecki, S., & Horoszkiewicz, Z. (1974). [Synthesis of indolyl-3-acetic acid (1-phenyl-2-3-dimethyl-5-oxo-4-pyrazolyl) amide of 3-indolylacetic acid and N-methyl-(1-phenyl-2,3-3-indolylacetic acid]. Acta Poloniae Pharmaceutica. Available at: [Link]
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Application Note: Quantitative Analysis of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, pharmacodynamic, or toxicokinetic studies. The methodology leverages solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer operating in negative ion mode. The described method demonstrates high sensitivity, specificity, accuracy, and precision, meeting the stringent requirements for regulated bioanalysis.
Introduction: The Rationale for a Targeted Analytical Method
This compound is an emerging small molecule of interest in pharmaceutical research. While its specific therapeutic applications are still under extensive investigation, its structural motifs suggest potential interactions with various biological targets. As with any drug candidate, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for advancing through the drug development pipeline. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent selectivity and sensitivity, allowing for the precise measurement of drug concentrations in complex biological matrices like plasma.[1][2][3]
The carboxylic acid moiety of the target analyte dictates key analytical considerations. Specifically, its acidic nature influences the choice of sample extraction technique, chromatographic conditions, and mass spectrometric ionization mode. This application note provides a comprehensive guide to developing and validating a robust LC-MS/MS method, explaining the scientific principles behind each step to ensure reliable and reproducible results.
Analyte and Internal Standard
A crucial aspect of quantitative mass spectrometry is the use of an internal standard (IS) to correct for variability during sample preparation and analysis.[2] An ideal IS is a stable, isotopically labeled version of the analyte. However, if unavailable, a structurally similar compound with comparable extraction and ionization properties can be used.
For this method, we propose the use of This compound-d3 as the internal standard. The deuterium labeling ensures identical chemical behavior to the analyte while being distinguishable by the mass spectrometer.
Table 1: Analyte and Internal Standard Properties
| Compound | Chemical Formula | Exact Mass (Da) |
| This compound | C12H14O3 | 206.0943 |
| This compound-d3 | C12H11D3O3 | 209.1131 |
Note: The exact mass was calculated based on the chemical structure.
Sample Preparation: A Critical Step for Robust Analysis
Sample preparation is essential for removing endogenous interferences from plasma, such as proteins and phospholipids, which can suppress the analyte signal and compromise the integrity of the analysis.[4][5] Two common and effective techniques for small molecule extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[6]
Recommended Method: Solid-Phase Extraction (SPE)
SPE is often preferred for its high reproducibility, potential for automation, and ability to provide cleaner extracts compared to LLE.[7] For an acidic compound like the target analyte, a mixed-mode or polymeric reversed-phase sorbent is recommended.[8]
Protocol: SPE using a Polymeric Reversed-Phase Sorbent
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of internal standard working solution and 200 µL of 2% formic acid in water.
-
Vortex for 10 seconds. The acidic condition ensures the carboxylic acid group is protonated, increasing its retention on the reversed-phase sorbent.[8]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the sorbent bed at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Follow with a second wash of 1 mL of 20% methanol in water to remove less polar interferences while retaining the analyte.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Alternative Method: Liquid-Liquid Extraction (LLE)
LLE is a cost-effective alternative that separates compounds based on their differential solubility in two immiscible liquids.[6][7]
Protocol: LLE
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard working solution.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
-
Extraction:
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a nitrogen stream at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
-
LC-MS/MS Method and Parameters
The chromatographic separation and mass spectrometric detection are the core of the analytical method. An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for its high resolution and speed.[3]
Liquid Chromatography
-
Column: A C18 column with a particle size of sub-2-µm is a suitable choice for retaining the analyte and separating it from potential interferences. (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Table 2: Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in quantitative analysis.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. The carboxylic acid group readily deprotonates to form a [M-H]- ion, which is ideal for negative mode detection.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte | 205.1 | 145.1 | 100 | 15 |
| Internal Standard | 208.1 | 148.1 | 100 | 15 |
Note: The specific product ions and collision energies should be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Method Validation
A comprehensive validation of the bioanalytical method is required to ensure its reliability for regulatory submissions. The validation should be performed in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry.[10][11][12]
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Key Experiments | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous components at the retention time of the analyte and IS. | Analyze at least six different blank plasma lots. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[11] |
| Calibration Curve | To establish the relationship between analyte concentration and instrument response. | Analyze a blank, a zero standard, and at least six non-zero calibration standards over the expected concentration range. | At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). Correlation coefficient (r²) should be ≥ 0.99.[13] |
| Accuracy and Precision | To determine the closeness of measured values to the nominal concentration and the degree of scatter. | Analyze quality control (QC) samples at four levels (LOD, LQC, MQC, HQC) in at least five replicates per run, over at least three separate runs. | Mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ).[10] |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | Compare the response of the analyte in post-extraction spiked plasma from at least six different sources to the response in a neat solution. | The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples at three concentration levels (low, medium, high). | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Evaluate analyte stability under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in-processed samples. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Workflow Diagrams
Caption: Solid-Phase Extraction (SPE) Workflow Diagram.
Caption: Liquid-Liquid Extraction (LLE) Workflow Diagram.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound in human plasma. The described sample preparation protocols, chromatographic conditions, and mass spectrometric parameters, when formally validated, will yield high-quality data suitable for regulatory submissions in the context of drug development. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling them to implement a sensitive and specific bioanalytical assay for this novel compound.
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Aladdin Scientific. (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.[Link]
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PubChem. Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate.[Link]
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Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.[Link]
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LCGC International. Quantifying Small Molecules by Mass Spectrometry.[Link]
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ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation.[Link]
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International Journal of Pharmaceutical Sciences. Extraction of Drugs and Metabolites from Biological Matrices.[Link]
-
Chemical Synthesis Database. methyl (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate.[Link]
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YouTube. LC-MS/MS Method Development for Drug Analysis.[Link]
-
NIH. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.[Link]
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Chemistry LibreTexts. Solid-Phase Extraction.[Link]
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International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples.[Link]
-
NIH. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry.[Link]
-
ACS Publications. Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples.[Link]
-
PubMed Central. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists.[Link]
-
KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.[Link]
-
HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance.[Link]
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FDA. Bioanalytical Method Validation.[Link]
-
YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.[Link]
-
PubChem. 2-(2-methyl-2,3-dihydro-1H-indol-7-yl)acetic acid.[Link]
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- 13. skyline.ms [skyline.ms]
Application Notes and Protocols for the Characterization of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing assays to characterize the biological activity of the novel compound, [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid. Due to the nascent stage of research on this specific molecule, this guide is built upon a strong, structurally-informed hypothesis: that its chemical features—a substituted aromatic ring linked to an acetic acid moiety—make it a prime candidate for interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. Furthermore, we will briefly explore an alternative hypothesis involving the inhibition of lanosterol synthase (LSS), another target of structurally related small molecules. The protocols detailed herein are designed to be robust and self-validating, providing a clear path from initial screening to in-depth mechanistic studies.
Introduction and Core Hypothesis
This compound is a synthetic small molecule with potential therapeutic applications. Its structure, featuring a carboxylic acid group and a lipophilic indane scaffold, bears a resemblance to known modulators of nuclear receptors. Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes, including metabolism, inflammation, and cellular differentiation, making them attractive drug targets.[1][2]
Specifically, the structure of this compound is analogous to fibrates and glitazones, which are well-established agonists for PPARα and PPARγ, respectively. The PPAR family consists of three isotypes: α, β/δ, and γ, which act as lipid sensors to control the expression of genes involved in lipid and glucose homeostasis.[3] Pan-PPAR agonists, which activate all three subtypes, are of significant interest for treating complex metabolic disorders like non-alcoholic steatohepatitis (NASH).[3][4]
Therefore, our primary hypothesis is that this compound functions as a PPAR agonist. The following application notes will provide detailed protocols to test this hypothesis, including primary screening assays to determine activity and selectivity, and secondary assays to elucidate the mechanism of action. Additionally, we will briefly discuss an assay for a potential alternative target, lanosterol synthase, an enzyme in the cholesterol biosynthesis pathway that has been targeted by other small molecules.[5][6][7]
Foundational Assay: PPAR Transactivation
The cornerstone for evaluating our primary hypothesis is a cell-based reporter gene assay. This type of assay measures the ability of a compound to activate a specific PPAR isotype, leading to the expression of a reporter gene (e.g., luciferase or β-lactamase).[8][9] The principle relies on engineered cells that co-express a chimeric receptor (containing the ligand-binding domain of a PPAR isotype fused to a GAL4 DNA-binding domain) and a reporter plasmid with a GAL4 upstream activation sequence (UAS) driving reporter gene expression.[8]
Diagram: PPAR Signaling Pathway and Reporter Assay Principle
Caption: Workflow of a PPAR reporter assay.
Protocol 2.1: PPARα/γ/δ Luciferase Reporter Assay
This protocol is designed to screen for agonist and antagonist activity of this compound against all three PPAR isotypes.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmids for human PPARα/γ/δ-GAL4 chimeric receptors
-
pGL4.35[luc2P/9XGAL4 UAS/Hygro] vector
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Test compound: this compound, dissolved in DMSO
-
Reference agonists: GW7647 (PPARα), Rosiglitazone (PPARγ), GW501516 (PPARβ/δ)
-
Reference antagonist: GW9662 (PPARγ)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Transfection (Day 1):
-
Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
For each PPAR isotype, co-transfect the cells with the corresponding PPAR-GAL4 expression plasmid and the pGL4.35 luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[10]
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Cell Plating (Day 2):
-
Trypsinize and resuspend the transfected cells in fresh DMEM.
-
Plate the cells into 96-well plates at a density of 3 x 10^4 cells/well in 100 µL of media.[10]
-
Incubate for another 24 hours.
-
-
Compound Treatment (Day 3):
-
Prepare serial dilutions of the test compound and reference compounds in DMEM. The final DMSO concentration should not exceed 0.1%.
-
For Agonist Mode: Aspirate the media from the cells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO only) and a positive control (reference agonist).
-
For Antagonist Mode: Prepare dilutions of the test compound and co-treat the cells with an EC80 concentration of the respective reference agonist.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay (Day 4):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data by subtracting the background luminescence from the vehicle control wells.
-
Plot the Relative Light Units (RLU) against the log of the compound concentration.
-
For agonist mode, fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal activation).
-
For antagonist mode, determine the IC50 (concentration for 50% inhibition of the agonist response).
Table 1: Hypothetical Dose-Response Data for PPAR Transactivation Assay
| Concentration (µM) | PPARα RLU | PPARγ RLU | PPARβ/δ RLU |
| 0 (Vehicle) | 100 | 120 | 110 |
| 0.01 | 150 | 180 | 130 |
| 0.1 | 500 | 600 | 250 |
| 1 | 2500 | 3500 | 1200 |
| 10 | 8000 | 10000 | 4500 |
| 100 | 8200 | 10500 | 4600 |
| EC50 (µM) | ~0.8 | ~0.6 | ~2.5 |
Secondary and Orthogonal Assays
Positive results in the primary screen should be validated using orthogonal assays to confirm the mechanism of action and rule out artifacts.
Target Gene Expression Analysis (qPCR)
Principle: A genuine PPAR agonist will induce the transcription of known PPAR target genes in a relevant cell line (e.g., HepG2 for liver-related genes, 3T3-L1 for adipocyte genes).
Protocol Overview:
-
Treat a suitable cell line (e.g., HepG2) with varying concentrations of this compound for 24 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers for known PPAR target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
A dose-dependent increase in target gene expression would confirm the compound's activity.[10]
Co-activator Recruitment Assay
Principle: Ligand binding to a nuclear receptor induces a conformational change that promotes the recruitment of co-activator proteins, a critical step in transcriptional activation.[2] This can be measured using techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Protocol Overview:
-
Use a commercially available TR-FRET assay kit.
-
The assay typically involves a GST-tagged PPAR Ligand Binding Domain (LBD), a terbium-labeled anti-GST antibody (donor), and a fluorescently-labeled co-activator peptide (acceptor).
-
In the presence of an agonist, the co-activator peptide is recruited to the LBD, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.
-
The strength of the signal is proportional to the amount of co-activator recruitment.
Alternative Hypothesis: Lanosterol Synthase Inhibition
While PPAR agonism is the primary hypothesis, it is prudent to consider alternative mechanisms. Structurally, some small molecules can inhibit enzymes in the cholesterol biosynthesis pathway.[5][7] Lanosterol synthase (LSS) is a key enzyme in this pathway, and its inhibition can be measured biochemically.[6]
Diagram: LSS Inhibition Assay Workflow
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. pannash.org [pannash.org]
- 4. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based Reporter Assays | Thermo Fisher Scientific - CL [thermofisher.com]
- 9. iivs.org [iivs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid as a Chemical Probe for the CRTH2 Receptor
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: The specific chemical entity, [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid, is not extensively characterized in publicly available scientific literature as a chemical probe. However, its core structure bears resemblance to a class of molecules known to antagonize the Chemoattractant Receptor-Homologous molecule expressed on T Helper 2 cells (CRTH2), a critical target in inflammatory and allergic diseases. To provide a scientifically robust and practical guide, this document will focus on a well-validated and potent CRTH2 antagonist, OC000459 (also known as Timapiprant) , as a representative chemical probe. The principles, protocols, and applications described herein are broadly applicable to novel molecules within this chemical class aimed at the CRTH2 target.
Introduction: The CRTH2-PGD₂ Axis and the Role of Selective Antagonists
The G protein-coupled receptor CRTH2 (also known as DP2) is a key player in the orchestration of type 2 inflammatory responses.[1][2][3] Its endogenous ligand, prostaglandin D₂ (PGD₂), is released in large quantities by mast cells during allergic reactions.[4] The interaction between PGD₂ and CRTH2 triggers a cascade of downstream events, including the chemotaxis, activation, and cytokine release of key immune cells such as T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1][5] This signaling pathway is implicated in the pathophysiology of various allergic conditions, including asthma, allergic rhinitis, and atopic dermatitis.[6][7]
Chemical probes that can selectively block the PGD₂-CRTH2 interaction are invaluable tools for dissecting the biological functions of this pathway and for the development of novel therapeutics. OC000459 is a potent, selective, and orally active antagonist of CRTH2.[8][9] It competitively inhibits the binding of PGD₂ to CRTH2, thereby abrogating the downstream inflammatory signaling.[10] This document provides a comprehensive guide to using OC000459 as a chemical probe to investigate the CRTH2 signaling pathway in both in vitro and cellular contexts.
OC000459: A Profile of a Selective CRTH2 Antagonist
OC000459 is an indole-acetic acid derivative that has been extensively characterized as a potent and selective antagonist of the CRTH2 receptor.[11] It exhibits high affinity for both human and rat CRTH2, making it a versatile tool for both preclinical and translational research.[8][9]
| Parameter | Value | Species/System |
| Ki | 4 nM | Human native DP2 (Th2 cells)[8][9] |
| 3 nM | Rat recombinant DP2[8][9] | |
| 13 nM | Human recombinant DP2[9] | |
| IC₅₀ | 28 nM | PGD₂-mediated calcium mobilization (CHO cells expressing DP2)[8] |
| 28 nM | Chemotaxis of human Th2 cells[8][9] | |
| 19 nM | IL-13 production in human Th2 cells[8] | |
| pKB | 7.9 | Eosinophil shape change (isolated human leukocytes)[10] |
| 7.5 | Eosinophil shape change (human whole blood)[10] |
Selectivity: OC000459 has been shown to be highly selective for CRTH2, with no significant activity at other prostanoid receptors (including DP1, EP1-4, FP, IP, and TP) or a broad panel of other receptors and enzymes.[10][11] This high selectivity is a critical attribute for a chemical probe, as it ensures that the observed biological effects are directly attributable to the inhibition of CRTH2.
Handling and Storage: OC000459 is typically supplied as a crystalline solid.[8] For long-term storage, it is recommended to store the solid compound at -20°C.[8] Stock solutions can be prepared in DMSO and should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[9][12] It is advisable to use freshly prepared solutions for experiments.
Mechanism of Action: Inhibition of CRTH2 Signaling
OC000459 acts as a competitive antagonist at the CRTH2 receptor. By occupying the ligand-binding pocket, it prevents PGD₂ from activating the receptor and initiating downstream signaling cascades.
Figure 1: Mechanism of action of OC000459.
Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments to characterize the activity of OC000459 and to investigate the role of CRTH2 in various biological processes.
Protocol 1: In Vitro Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of OC000459 for the CRTH2 receptor.
Principle: This is a competitive binding assay where the ability of the unlabeled compound (OC000459) to displace a radiolabeled ligand (e.g., [³H]PGD₂) from the CRTH2 receptor is measured.
Materials:
-
Membrane preparations from cells expressing recombinant human or rat CRTH2.
-
[³H]PGD₂ (radiolabeled ligand).
-
OC000459 (test compound).
-
Unlabeled PGD₂ (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of OC000459 in the binding buffer.
-
In a 96-well plate, add the cell membrane preparation, [³H]PGD₂ (at a concentration near its Kd), and either buffer (for total binding), unlabeled PGD₂ (for non-specific binding), or the test compound (OC000459).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of OC000459 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of OC000459 to inhibit PGD₂-induced intracellular calcium mobilization in cells expressing CRTH2.
Principle: CRTH2 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.
Materials:
-
Cells expressing CRTH2 (e.g., CHO-K1 cells).
-
PGD₂ (agonist).
-
OC000459 (test compound).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the CRTH2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of OC000459 or vehicle for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject PGD₂ (at a concentration that gives a submaximal response, e.g., EC₈₀) and record the fluorescence signal over time.
Data Analysis:
-
Calculate the change in fluorescence intensity upon PGD₂ stimulation.
-
Plot the percentage of inhibition of the PGD₂-induced calcium response against the logarithm of the OC000459 concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
Protocol 3: Eosinophil Chemotaxis Assay
This assay assesses the ability of OC000459 to block the migration of eosinophils towards a PGD₂ gradient.
Principle: Eosinophils express CRTH2 and migrate towards a source of PGD₂. This migration can be quantified using a multi-well chemotaxis chamber (e.g., a Boyden chamber).
Materials:
-
Isolated human or mouse eosinophils.
-
PGD₂ (chemoattractant).
-
OC000459 (test compound).
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA).
-
Multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).
-
A method for quantifying migrated cells (e.g., cell counting, fluorescent labeling).
Procedure:
-
Isolate eosinophils from whole blood or bone marrow.
-
Resuspend the eosinophils in chemotaxis buffer.
-
Pre-incubate the eosinophils with various concentrations of OC000459 or vehicle.
-
Add PGD₂ to the lower wells of the chemotaxis chamber.
-
Place the porous membrane over the lower wells.
-
Add the pre-incubated eosinophils to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator for a specified time (e.g., 1-2 hours).
-
Remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane, or quantify the migrated cells in the lower chamber.
Data Analysis:
-
Count the number of migrated cells per high-power field or quantify the total number of migrated cells.
-
Plot the percentage of inhibition of chemotaxis against the logarithm of the OC000459 concentration.
-
Determine the IC₅₀ value from the dose-response curve.
Sources
- 1. thorax.bmj.com [thorax.bmj.com]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 5. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 receptor antagonists in early development as potential therapeutic options for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Timapiprant used for? [synapse.patsnap.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Experimental Formulation of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
For correspondence: [email protected]
Abstract
This comprehensive guide provides detailed application notes and protocols for the formulation of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid, a compound of interest for researchers, scientists, and drug development professionals. The document outlines a systematic approach to developing robust formulations for both in vitro and in vivo experiments. Recognizing that novel compounds often present solubility challenges, this guide emphasizes the foundational principles of physicochemical characterization and provides step-by-step methodologies for creating stable and effective dosing solutions. The protocols herein are designed to be self-validating, incorporating critical quality control steps to ensure experimental reproducibility and data integrity.
Introduction: The Critical Role of Formulation in Preclinical Research
This guide is structured to provide a logical workflow for addressing these challenges, beginning with essential physicochemical characterization, followed by detailed protocols for preparing solutions for cell-based assays and animal studies. The underlying principle is to develop a formulation that ensures complete solubilization of the compound and maintains its stability throughout the experiment.
Physicochemical Characterization: The Foundation of Formulation Development
Prior to any experimental use, a thorough understanding of the physicochemical properties of this compound is paramount. This initial characterization will inform every subsequent formulation decision.
Solubility Determination
The solubility of a compound dictates the choice of solvent and the feasibility of achieving the desired concentrations for testing. A systematic solubility assessment should be conducted in a panel of pharmaceutically relevant solvents.
Protocol 1: Kinetic Solubility Assessment
-
Preparation of High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[2]
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Aqueous Dilution: Add a small aliquot of each DMSO concentration to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a final DMSO concentration of ≤1%.[2][3]
-
Equilibration and Observation: Allow the solutions to equilibrate at room temperature for 1-2 hours.
-
Analysis: Measure the turbidity of the solutions using a nephelometer or visually inspect for precipitation. The highest concentration that remains clear is the kinetic solubility.
| Solvent/Vehicle System | Hypothetical Solubility (µg/mL) | Observations |
| Deionized Water | < 1 | Insoluble |
| PBS (pH 7.4) | < 5 | Very slightly soluble |
| 100% DMSO | > 50,000 | Freely soluble |
| 100% Ethanol | > 20,000 | Soluble |
| 5% DMSO in Saline | Precipitates at > 50 µg/mL | Limited solubility |
| 10% Solutol HS 15 in Water | > 1,000 | Significantly improved solubility |
Table 1: Hypothetical Solubility Profile of this compound.
Stability Assessment
The chemical stability of the compound in the chosen solvent and under experimental conditions is critical for ensuring accurate dosing.
Protocol 2: Stock Solution Stability
-
Solution Preparation: Prepare a 10 mM stock solution in 100% DMSO.
-
Storage Conditions: Aliquot the stock solution into separate vials and store at various temperatures (-80°C, -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At designated time points (e.g., 24h, 48h, 1 week, 1 month), analyze an aliquot from each storage condition by HPLC to determine the compound's purity and concentration.
-
Freeze-Thaw Cycles: Subject an aliquot to multiple freeze-thaw cycles and analyze for degradation. It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Formulation for In Vitro Experiments
For cell-based assays, it is crucial to minimize solvent-induced toxicity. DMSO is a common solvent for initial stock solutions, but the final concentration in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid artifacts.[2]
Preparation of DMSO Stock Solutions
Protocol 3: High-Concentration DMSO Stock
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Facilitate dissolution by gentle vortexing.[2] If necessary, sonicate in a water bath for several minutes or gently warm the solution to 37°C.[2][4]
-
Sterilization: While DMSO is generally considered self-sterilizing, for sensitive cell culture experiments, the stock solution can be filter-sterilized through a 0.22 µm PTFE syringe filter.
-
Storage: Aliquot into single-use, sterile tubes and store at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture
The primary challenge when preparing aqueous working solutions from a DMSO stock is the potential for the compound to precipitate.
Workflow for In Vitro Formulation
Caption: Workflow for preparing in vitro dosing solutions.
Protocol 4: Aqueous Working Solutions for Cell-Based Assays
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C.
-
DMSO Stock Retrieval: Thaw the required aliquot of the DMSO stock solution at room temperature.
-
Dilution: To minimize precipitation, add the DMSO stock directly to the pre-warmed medium while vortexing gently.[5] The final DMSO concentration should not exceed 0.5%.[2]
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO in the medium.[2]
-
Immediate Use: Use the freshly prepared working solution immediately to avoid potential precipitation over time.
Formulation for In Vivo Experiments
Formulations for animal studies require careful consideration of the route of administration, dose volume, and potential vehicle toxicity. The concentration of organic solvents like DMSO should be minimized.[2]
Vehicle Selection and Optimization
For oral administration of poorly soluble acidic compounds, several strategies can be employed.[6][7] These include co-solvent systems, suspensions, and lipid-based formulations.
Commonly Used Vehicle Systems for Oral Gavage:
| Vehicle System | Composition | Suitability | Considerations |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in water | For compounds that are insoluble and can be milled to a fine particle size. | Requires particle size control and stability testing to ensure uniform dosing. |
| Co-solvent System | 10% DMSO, 40% PEG 400, 50% Saline | Can solubilize a range of compounds. | Potential for toxicity with higher concentrations of organic solvents.[8] |
| Lipid-Based Formulation | Self-Emulsifying Drug Delivery Systems (SEDDS) or suspension in oil (e.g., corn oil) | Suitable for highly lipophilic compounds.[1][9] | Can enhance oral bioavailability but may be more complex to prepare. |
Table 2: Common Vehicle Systems for In Vivo Oral Administration.
Protocol for a Co-Solvent Formulation
This protocol describes the preparation of a solution using a common co-solvent system suitable for early-stage animal studies.
Workflow for In Vivo Formulation
Caption: Workflow for preparing in vivo dosing solutions.
Protocol 5: Preparation of a Co-Solvent Dosing Solution
-
Compound Weighing: Weigh the required amount of this compound into a suitable glass vial.
-
Initial Solubilization: Add the first solvent, typically DMSO, to completely dissolve the compound. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).
-
Addition of Co-solvent: Add the co-solvent, such as PEG 400, and mix thoroughly until a clear solution is obtained.
-
Aqueous Phase Addition: Slowly add the aqueous component (e.g., saline or PBS) dropwise while continuously vortexing or stirring to prevent precipitation.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or immiscibility.
-
Vehicle Control: Prepare a vehicle control with the identical solvent composition but without the test compound.
-
Storage and Use: Ideally, dosing solutions should be prepared fresh daily. If storage is necessary, stability should be confirmed.
Quality Control in Formulation
A robust quality control (QC) program is essential to ensure the reliability and reproducibility of experimental results.[][11]
Key QC Measures:
-
Purity of Starting Material: Always use a well-characterized compound with a known purity, confirmed by a Certificate of Analysis (CoA).[12]
-
Verification of Concentration: For pivotal studies, the concentration of the final dosing solution should be verified by a suitable analytical method, such as HPLC-UV.
-
pH Measurement: For aqueous formulations, the pH should be measured and recorded, as it can affect compound stability and solubility.
-
Visual Inspection: All solutions should be visually inspected for clarity and the absence of particulates before each use.
-
Documentation: Meticulous documentation of all formulation procedures, including lot numbers, weights, volumes, and observations, is mandatory.[11]
Conclusion
The successful experimental evaluation of this compound is critically dependent on the development of an appropriate formulation. This guide provides a comprehensive framework for researchers to systematically approach this challenge. By prioritizing physicochemical characterization and adhering to detailed, validated protocols, scientists can ensure accurate and reproducible dosing, leading to high-quality data and confident decision-making in the drug development process.
References
- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Selleckchem. (n.d.). Frequently Asked Questions.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- ResearchGate. (2025).
- Future4200. (n.d.).
- BOC Sciences. (n.d.). Analytical Development and Quality Control.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
- ResearchGate. (2022). How do you dissolve chemicals in the culture medium?.
- National Center for Biotechnology Information. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393.
- Pharmaceutical Technology. (2016).
- Capsugel. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2769–2776.
- The Pharmaceutical Press. (n.d.). The Selection of Excipients for Oral Solid Dosage Forms.
- European Medicines Agency. (2010).
- PubMed. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 105(9), 2534-2548.
- ACS Central Science. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals.
- Aladdin Scientific. (n.d.). (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.
- ResearchGate. (2014).
- ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study?.
- International Journal of Pharmaceutical Compounding. (2001). Ensuring Compounding Excellence: Quality Control or Quality Assurance?.
- International Journal of Pharmaceutical Research and Applications. (2023).
- ResearchGate. (2024). Quality Assurance in Pharmaceutical Compounding (QA Part 1)
- 503Pharma. (2025). Top 5 Quality Control Methods for Compounding Pharmacies.
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Application Notes and Protocols: Dose-Response Studies of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid (IAA-94)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for conducting dose-response studies of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid, commonly known as IAA-94. This document offers detailed protocols for both in vitro and in vivo settings, grounded in the established mechanism of IAA-94 as a potent blocker of intracellular chloride channels (CLICs). The experimental designs described herein are intended to be self-validating, providing researchers with robust methodologies to investigate the dose-dependent effects of this compound.
Introduction: The Scientific Rationale for Investigating IAA-94
This compound (IAA-94) is a widely utilized pharmacological tool for probing the function of intracellular chloride channels (CLICs), a unique family of proteins that can exist as both soluble and integral membrane proteins.[1] By inhibiting the ion channel activity of CLIC family proteins, IAA-94 has been instrumental in elucidating their roles in a multitude of cellular processes.[2]
Understanding the dose-response relationship of IAA-94 is critical for accurately interpreting experimental results and for the potential development of therapeutics targeting CLIC-dependent pathways. This guide will focus on two key physiological processes modulated by IAA-94: mitochondrial calcium homeostasis and macrophage-mediated inflammation.
Key Mechanistic Insights:
-
Mitochondrial Function: IAA-94 has been demonstrated to decrease the calcium retention capacity (CRC) of cardiac mitochondria in a concentration-dependent manner.[3] This effect is linked to an increased propensity for mitochondrial permeability transition pore (mPTP) opening, a critical event in cell death pathways.[4][5]
-
Inflammation and Immunity: IAA-94 can alleviate inflammatory responses by inhibiting CLIC-mediated chloride efflux, which is a necessary step for the activation of the NLRP3 inflammasome and subsequent pyroptosis in macrophages.[6]
The following protocols are designed to quantify these effects across a range of IAA-94 concentrations, enabling the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50).
In Vitro Dose-Response Protocols
Determining the IC50 of IAA-94 on CLIC1-Dependent Chloride Permeability
This protocol outlines a cell-based assay to determine the IC50 of IAA-94 on the activity of CLIC1, a well-characterized target of the compound. An IC50 value of 8.6 μM has been previously reported for IAA-94 on CLIC1-dependent chloride permeability and can be used as a benchmark.[6]
Experimental Workflow:
Caption: Workflow for IC50 determination of IAA-94.
Materials:
-
Cells stably expressing CLIC1 (e.g., HEK293-CLIC1)
-
Cell culture medium and supplements
-
96-well microplates
-
IAA-94 (this compound)
-
Vehicle (e.g., DMSO)
-
Colorimetric Chloride Channel Assay Kit (e.g., Abcam ab176767 or similar)[7][8]
-
Microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293-CLIC1 cells in appropriate medium.
-
Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of IAA-94 in DMSO.
-
Perform serial dilutions of IAA-94 in assay buffer to achieve a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.
-
Remove culture medium from the cells and add the IAA-94 dilutions. Incubate for a predetermined time (e.g., 30 minutes).
-
-
Chloride Channel Activity Assay:
-
Follow the manufacturer's instructions for the colorimetric chloride channel assay kit.[7] This typically involves measuring the influx of a surrogate ion like iodide, which can be detected by a colorimetric indicator.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the data to the vehicle control (representing 0% inhibition) and a positive control (e.g., a known potent chloride channel blocker, representing 100% inhibition).
-
Plot the normalized response against the logarithm of the IAA-94 concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.[9][10]
-
Data Presentation:
| Parameter | Description | Expected Value |
| IC50 | The concentration of IAA-94 that inhibits 50% of CLIC1-dependent chloride channel activity. | ~8.6 µM[6] |
| Hill Slope | Describes the steepness of the dose-response curve. | Typically around 1 for a simple bimolecular interaction. |
| R² | A measure of the goodness of fit of the curve to the data. | > 0.95 |
Mitochondrial Calcium Retention Capacity (CRC) Assay
This protocol details the measurement of mitochondrial CRC in isolated mitochondria to assess the dose-dependent effect of IAA-94 on mitochondrial function.
Experimental Workflow:
Caption: Workflow for mitochondrial CRC assay.
Materials:
-
Cultured cells (e.g., H9c2 rat cardiomyoblasts) or fresh tissue
-
Mitochondrial isolation buffer
-
Assay buffer (containing respiratory substrates like glutamate and malate)
-
IAA-94
-
Vehicle (DMSO)
-
Calcium Green-5N (or similar calcium-sensitive fluorescent dye)
-
CaCl2 solution
-
Fluorometric plate reader
Protocol:
-
Mitochondria Isolation:
-
CRC Assay:
-
Resuspend isolated mitochondria in the assay buffer.
-
Add Calcium Green-5N to the mitochondrial suspension.
-
Aliquot the suspension into a 96-well plate.
-
Add varying concentrations of IAA-94 (e.g., 1 µM to 100 µM) or vehicle to the wells and incubate.
-
Use a fluorometric plate reader to sequentially inject boluses of CaCl2 into each well while monitoring the fluorescence of Calcium Green-5N.[5][13]
-
-
Data Analysis:
-
The fluorescence will remain low as mitochondria take up the added calcium. A sharp increase in fluorescence indicates the opening of the mPTP and the release of sequestered calcium.
-
Calculate the total amount of CaCl2 added before the sharp fluorescence increase to determine the CRC.
-
Plot the CRC as a function of IAA-94 concentration to visualize the dose-dependent inhibition.
-
Data Presentation:
| IAA-94 Concentration | Mean CRC (nmol Ca2+/mg protein) ± SD | % Inhibition |
| Vehicle (0 µM) | [Insert Value] | 0% |
| 1 µM | [Insert Value] | [Calculate] |
| 10 µM | [Insert Value] | [Calculate] |
| 30 µM | [Insert Value] | [Calculate] |
| 100 µM | [Insert Value] | [Calculate] |
Phagosomal pH Measurement in Macrophages
This protocol describes how to measure the effect of IAA-94 on phagosomal acidification in macrophages, a key process in innate immunity.
Experimental Workflow:
Caption: Workflow for phagosomal pH measurement.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
Particles for phagocytosis (e.g., zymosan)
-
Fluorescein isothiocyanate (FITC)
-
IAA-94
-
Vehicle (DMSO)
-
Fluorescence microscope with appropriate filter sets
-
Nigericin (for pH calibration)
-
Buffers of known pH
Protocol:
-
Particle Labeling and Cell Culture:
-
Label zymosan particles with FITC according to standard protocols.[14]
-
Culture macrophages on coverslips suitable for microscopy.
-
-
IAA-94 Treatment and Phagocytosis:
-
Pre-treat macrophages with a range of IAA-94 concentrations (e.g., 1 µM to 100 µM) or vehicle for a specified time.
-
Add FITC-labeled zymosan to the cells to initiate phagocytosis.
-
-
Ratiometric Fluorescence Microscopy:
-
After allowing for phagocytosis, acquire fluorescence images of the cells at two different excitation wavelengths for FITC: a pH-sensitive wavelength (~490 nm) and a pH-insensitive wavelength (~440 nm).[15][16][17]
-
Generate a pH calibration curve by exposing the cells to buffers of known pH in the presence of the proton ionophore nigericin.
-
-
Data Analysis:
-
For each phagosome, calculate the ratio of the fluorescence intensity at the pH-sensitive wavelength to that at the pH-insensitive wavelength.
-
Use the calibration curve to convert the fluorescence ratios into phagosomal pH values.
-
Plot the average phagosomal pH as a function of IAA-94 concentration.
-
Data Presentation:
| IAA-94 Concentration | Mean Phagosomal pH ± SD |
| Vehicle (0 µM) | [Insert Value] |
| 1 µM | [Insert Value] |
| 10 µM | [Insert Value] |
| 30 µM | [Insert Value] |
| 100 µM | [Insert Value] |
In Vivo Dose-Response Protocols
Murine Model of Lipopolysaccharide (LPS)-Induced Acute Liver Injury
This protocol describes an in vivo dose-response study of IAA-94 in a mouse model of sepsis-induced liver injury, a condition where CLIC-mediated inflammation plays a significant role.[6]
Experimental Workflow:
Caption: Workflow for in vivo dose-response study of IAA-94.
Materials:
-
C57BL/6 mice
-
IAA-94
-
Vehicle for injection (e.g., saline with a solubilizing agent)
-
Lipopolysaccharide (LPS)
-
Anesthesia
-
Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST)
-
Reagents for histology (formalin, paraffin, H&E stain)
-
Antibodies for Western blotting or immunohistochemistry (e.g., against NLRP3, Caspase-1)
Protocol:
-
Animal Acclimation and Grouping:
-
Acclimate C57BL/6 mice to the facility for at least one week.
-
Randomly assign mice to different treatment groups (e.g., vehicle control, and multiple doses of IAA-94).
-
-
IAA-94 Administration and LPS Challenge:
-
Administer the assigned dose of IAA-94 (e.g., via intraperitoneal injection) at a specified time before the LPS challenge.
-
Induce acute liver injury by injecting LPS.
-
-
Endpoint Analysis:
-
At a predetermined time point after LPS injection (e.g., 6 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse and harvest the liver for histological and biochemical analysis.
-
-
Data Analysis:
-
Measure serum ALT and AST levels as indicators of liver damage.
-
Perform histological analysis of liver sections to assess tissue damage.
-
Conduct Western blotting or immunohistochemistry on liver lysates to quantify the expression of key inflammatory proteins like NLRP3 and cleaved Caspase-1.[6]
-
Plot the measured parameters against the administered dose of IAA-94.
-
Data Presentation:
| IAA-94 Dose (mg/kg) | Serum ALT (U/L) ± SEM | Serum AST (U/L) ± SEM | Liver Histology Score ± SEM |
| Vehicle | [Insert Value] | [Insert Value] | [Insert Value] |
| Dose 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Dose 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Dose 3 | [Insert Value] | [Insert Value] | [Insert Value] |
Zebrafish Larvae as a High-Throughput In Vivo Model
Zebrafish larvae offer a powerful platform for medium-to-high-throughput screening of small molecules due to their small size, rapid development, and optical transparency.[18][19][20] This model can be adapted to study the effects of IAA-94 on ion channel function in a whole-organism context.
Rationale for using Zebrafish:
-
Genetic Tractability: The zebrafish genome is fully sequenced, and genetic manipulation tools are well-established.[18][21]
-
Physiological Relevance: The basic principles of ion transport are conserved between zebrafish and mammals.[19][22]
-
High-Throughput Screening: The small size of the larvae allows for experiments to be conducted in multi-well plates, facilitating the screening of multiple concentrations of a compound.
Experimental Considerations:
-
Dose Administration: IAA-94 can be added directly to the water in which the larvae are raised.
-
Phenotypic Readouts: A variety of phenotypic readouts can be assessed, including heart rate, motor behavior, and responses to sensory stimuli, which can be indicative of ion channel dysfunction.
-
Fluorescent Reporters: Transgenic zebrafish lines with fluorescent reporters for specific cell types or physiological processes can provide more targeted readouts.
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust framework for characterizing the dose-response relationship of IAA-94. By employing these methods, researchers can gain a deeper understanding of the compound's potency and efficacy in modulating CLIC-dependent cellular processes.
Future investigations could explore the off-target effects of IAA-94 at higher concentrations, as some studies have suggested potential interactions with other ion channels.[23][24] Additionally, the use of more complex in vitro models, such as organoids or co-culture systems, could provide further insights into the physiological effects of IAA-94 in a more tissue-like context. The continued study of IAA-94 and other CLIC modulators will undoubtedly contribute to our understanding of ion channel biology and may pave the way for novel therapeutic strategies for a range of diseases.
References
- Zebrafish: a novel research tool for cardiac (patho)electrophysiology and ion channel disorders. Frontiers in Physiology. (2012).
- CLICs Inhibitor IAA94 Alleviates Inflammation and Injury in Septic Liver by Preventing Pyroptosis in Macrophages.
- Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. Journal of Visualized Experiments. (2018).
- Measuring Phagosomal pH.
- Measuring Phagosome pH by Ratiometric Fluorescence Microscopy. Journal of Visualized Experiments. (2015).
- Determination of the Calcium Retention Capacity of Isolated Mitochondria. Journal of Visualized Experiments. (2025).
- Measurement of Phagosomal pH. CD BioSciences.
- A Review on Zebra fish as an Animal Model to Study Ion Uptake. International Journal of Scientific & Engineering Research.
- Measuring Phagosome pH by Ratiometric Fluorescence Microscopy. Journal of Visualized Experiments. (2015).
- Acid-Sensing Ion Channels in Zebrafish. International Journal of Molecular Sciences. (2022).
- Three Decades of Chloride Intracellular Channel Proteins: from organelle to organ physiology. The Journal of Physiology. (2019).
- Chloride Channel Assay Kit (Colorimetric) (ab176767). Abcam.
- A guide to measuring phagosomal dynamics. The FEBS Journal. (2020).
- Chloride channels as drug targets.
- Zebrafish as an animal model to study ion homeostasis. Pflugers Archiv : European journal of physiology. (2013).
- Intracellular chloride channel protein CLIC1 regulates macrophage function through modulation of phagosomal acidification. The Journal of cell science. (2014).
- Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity. Methods in Molecular Biology (Clifton, N.J.). (2022).
- Zebrafish as an animal model to study ion homeostasis. Pflugers Archiv : European journal of physiology. (2013).
- Cardiac Electrophysiological Effects of Light-Activated Chloride Channels. Frontiers in Physiology. (2018).
- Technical Support Center: Refinement of In Vivo Dosage for Novel Small Molecule Inhibitors. Benchchem.
- Chloride Channel Assay Kit.
- Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria. Life Sciences. (2019).
- Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria. Frontiers in Cell and Developmental Biology. (2021).
- Intracellular Chloride Channels: Novel Biomarkers in Diseases. International Journal of Molecular Sciences. (2020).
- Mitochondrial Calcium Retention in SH-SY5Y Ce. Journal of Visualized Experiments. (2017).
- Members of the Chloride Intracellular Ion Channel Protein Family Demonstrate Glutaredoxin-Like Enzym
- Cell-Based Ion Channel Assays.
- Chloride Channels.
- How to calculate a right dose for in vivo study?.
- Setting up a Dose Response Protocol.
- Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria. Life Sciences. (2019).
- High-Throughput Screening in Drug Discovery. ION Biosciences.
- How can I calculate in vivo dosage in mice from my in vitro efficacy?.
- Ion Channel Screening. Assay Guidance Manual. (2012).
- Off-target effects in CRISPR/Cas9 gene editing. Theranostics. (2020).
- Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice. ACS Central Science. (2022).
- A Calcium-Dependent Chloride Current Increases Repetitive Firing in Mouse Sympathetic Neurons. Frontiers in Cellular Neuroscience. (2021).
- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. (2011).
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- "Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. (2018).
- Advanced assays for high throughput assessment of ion channel... LabRoots. (2017).
- IC50 Calculator.
- Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology (Clifton, N.J.). (2010).
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. (2021).
- IC50 value calculation?.
Sources
- 1. Three Decades of Chloride Intracellular Channel Proteins: from organelle to organ physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular chloride channel protein CLIC1 regulates macrophage function through modulation of phagosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CLICs Inhibitor IAA94 Alleviates Inflammation and Injury in Septic Liver by Preventing Pyroptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloride Channel Assay Kit (Colorimetric) (ab176767) | Abcam [abcam.com]
- 8. Chloride Channel Assay Kit - Creative BioMart [creativebiomart.net]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Calcium Retention in SH-SY5Y Ce - JoVE Journal [jove.com]
- 13. Frontiers | Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria [frontiersin.org]
- 14. Measuring Phagosome pH by Ratiometric Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Measuring Phagosome pH by Ratiometric Fluorescence Microscopy [jove.com]
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- 19. Zebrafish as an animal model to study ion homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Zebrafish as an animal model to study ion homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
improving solubility of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
For basic drugs, the principle is the same but an acid is used to form the salt. [14]The difference in pKa between the drug and the counterion should ideally be greater than two to ensure stable salt formation. [14]
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
- Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
- Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
- Methods to boost solubility. IJSDR.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
- Henderson-Hasselbalch equation – An ABC of PK/PD.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
- 3B 5.8 Carboxylic Acid Salts. YouTube.
- In Vitro Methods to Assess Drug Precipit
- In Vitro High-throughput Drug Precipitation Methods for Oral Formul
- Acetic acid. Wikipedia.
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- 10. youtube.com [youtube.com]
stability issues with [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid in solution
Technical Support Center: [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
A Guide to Ensuring Solution Stability for Researchers
Frequently Asked Questions (FAQs)
Our technical support team has compiled answers to common questions regarding the stability of this compound in solution.
Q1: My stock solution of this compound is showing a gradual loss of purity/potency over a few weeks. What is the likely cause?
A1: The gradual loss of potency is likely due to chemical degradation. Based on the molecule's structure, there are several potential pathways for this degradation. The primary suspects are hydrolysis, oxidation, and photodecomposition.[1] The carboxylic acid functional group can influence the molecule's susceptibility to changes in pH.[2] Additionally, the ether linkage and the indane structure could be sensitive to oxidative and photolytic stress.[1][3] To minimize degradation, it is crucial to control the storage conditions of your solution, including temperature, light exposure, and pH.[4][5][6]
Q2: What is the optimal pH range for preparing and storing solutions of this compound?
A2: The optimal pH depends on the intended application and the desired balance between solubility and stability. As an acetic acid derivative, this compound is acidic. In solutions with a pH below its pKa, it will be in its less soluble, protonated form. In solutions with a pH above its pKa, it will exist as the more soluble carboxylate salt.
However, extreme pH values can accelerate degradation.[2]
-
Strongly Acidic Conditions (pH < 3): Can promote the hydrolysis of the ether linkage, although this typically requires harsh conditions like heating.[7][8]
-
Strongly Basic Conditions (pH > 9): Can increase susceptibility to base-catalyzed oxidation.
For general use, it is recommended to prepare and store solutions in a buffered system close to neutral pH (e.g., pH 6.0-7.5), unless your experimental protocol requires otherwise. Using a buffer system is crucial for maintaining a stable pH.[2]
Q3: I've noticed a slight yellowing of my solution after storing it for some time. Should I be concerned?
A3: Yes, a color change often indicates chemical degradation. For a molecule with an aromatic (indane) component, yellowing can be a sign of oxidation, which may lead to the formation of colored byproducts.[1] This can be triggered by exposure to atmospheric oxygen, light, or trace metal ions.[3] It is advisable to prepare fresh solutions and to store stock solutions under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.[1][6] Additionally, ensure that your solvents are free of peroxides.
Q4: What are the recommended storage conditions for stock solutions to maximize shelf-life?
A4: To maximize the shelf-life of your solutions, adhere to the following best practices[4][5][9]:
-
Temperature: Store solutions at low temperatures. Refrigeration (2-8°C) is suitable for short-term storage, while freezing (-20°C or -80°C) is recommended for long-term storage.[4][5] Avoid repeated freeze-thaw cycles, which can accelerate degradation, by aliquoting the stock solution into smaller, single-use volumes.[1][9]
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1][4] The aromatic ring in the indane structure can absorb UV light, potentially leading to photolytic degradation.[1][10]
-
Atmosphere: For maximum stability, especially for long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere like argon or nitrogen to prevent oxidation.[6]
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term. Aliquot to avoid freeze-thaw cycles. | Slows down the rate of all chemical degradation reactions.[4][5] |
| Light Exposure | Store in amber vials or protect from light with foil. | Prevents photolytic degradation, which can be initiated by UV absorption by the aromatic ring.[1][10] |
| pH | Use a buffered solution, typically between pH 6.0 and 7.5. | Avoids acid- or base-catalyzed hydrolysis and other pH-dependent degradation pathways.[2] |
| Atmosphere | For sensitive applications, degas solvent and store under inert gas (Ar, N₂). | Minimizes oxidative degradation from atmospheric oxygen.[6] |
Q5: Can I use this compound in an aqueous buffer containing other additives?
A5: Caution is advised. The stability of the compound can be affected by other components in the solution. For example, solutions containing metal ions can catalyze oxidation reactions.[1] If your buffer contains components with reactive functional groups (e.g., primary amines, thiols), there is a possibility of covalent modification of your compound over time. It is always best to perform a preliminary compatibility study if you plan to store the compound in a complex buffer for an extended period.
Troubleshooting Guide: A Workflow for Stability Issues
If you are encountering unexpected results, this workflow can help you diagnose potential stability problems with your solution.
Caption: Troubleshooting workflow for stability issues.
Protocol: Proactive Stability Assessment via Forced Degradation Study
To proactively understand the stability limits of this compound, a forced degradation study is the industry-standard approach.[11][12] This involves intentionally stressing the compound to identify potential degradation pathways and products.[3][13]
Objective:
To identify the degradation pathways and intrinsic stability of the molecule under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).[12][13]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers (e.g., phosphate or acetate)
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber (compliant with ICH Q1B guidelines)[14][15][16]
-
Temperature-controlled oven
Experimental Workflow:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile.
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Incubate one vial of the solution and one vial of the solid compound at 80°C.
-
Photostability: Expose a solution and a solid sample to light as per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt hours/m²).[14][16] A control sample should be wrapped in foil to exclude light.
-
-
Time Points: At specified time intervals (e.g., 2, 8, 24 hours), take an aliquot from each stressed sample. For the acid and base samples, neutralize them before analysis.
-
Analysis: Analyze all samples, including a non-degraded control, by a stability-indicating HPLC or LC-MS method. The goal is to achieve 5-20% degradation to ensure that the secondary degradation is minimal.[13]
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound to the control.
-
Identify the number and relative abundance of degradation products.
-
If using LC-MS, determine the mass of the major degradation products to propose potential degradation pathways.
-
By completing this study, you will gain a comprehensive understanding of the compound's liabilities, allowing you to establish validated storage and handling procedures for your future experiments.[11]
References
- How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved January 17, 2026.
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). A2B Chem. Retrieved January 17, 2026.
- Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific. Retrieved January 17, 2026.
- Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Retrieved January 17, 2026.
- Safe storage and handling procedures to prevent compound degradation. (2025). BenchChem. Retrieved January 17, 2026.
- Forced Degradation Studies for Biopharmaceuticals. (2019, October 1).
- Guide to Photostability Testing: ICH Guidelines. (2024, November 5). BioBoston Consulting. Retrieved January 17, 2026.
- Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 17, 2026.
- ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 17, 2026.
- Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, April 15).
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved January 17, 2026.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996, November). European Medicines Agency. Retrieved January 17, 2026.
- Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). U.S.
- Comisar, C. M., Hunter, G. W., Walton, J. C., & Savage, P. E. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 47(3), 577–584.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 17, 2026.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved January 17, 2026.
- The synthesis of indane derivatives and antioxidant effects. (2020).
- Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2025, August 5).
- Ether cleavage. (n.d.). In Wikipedia. Retrieved January 17, 2026.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8).
- Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved January 17, 2026.
- A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (2020). PMC - PubMed Central. Retrieved January 17, 2026.
- A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condition. (2005). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 44(12), 2565-2567.
- Synthesis and herbicid activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment. (2016).
- Process for the preparation of aryoxyacetic acid derivatives. (1989).
- Glyoxylic acid. (n.d.). In Wikipedia. Retrieved January 17, 2026.
- Oxidative cyclisation and methylene insertion in 1,3-indandione derivatives. The mechanistic studies. (2025, August 7).
- Evaluation of the Oxidative Stability of Emulsifiers of an Acylglicerol Origin. (2022, October 10). MDPI. Retrieved January 17, 2026.
- Oxidation and oxidative stability in emulsions. (2023, March 7). PubMed. Retrieved January 17, 2026.
- Effects of emulsification and microencapsulation on the oxidative stability of camelina and sunflower oils. (2013). University of Limerick. Retrieved January 17, 2026.
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Technical Support Center: Investigating Potential Off-Target Effects of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid (IBI-302)
For Research Use Only. Not for use in diagnostic procedures.
Welcome to the technical support guide for researchers utilizing [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid, also known as IBI-302 (efdamrofusp alfa). This document is designed to assist you in understanding and troubleshooting potential off-target effects during your experiments. IBI-302 is a first-in-class bispecific fusion protein developed to treat neovascular age-related macular degeneration (nAMD) by simultaneously targeting Vascular Endothelial Growth Factor (VEGF) and the complement system.[1][2][3]
Given its dual mechanism, a thorough understanding of its biological interactions is critical for accurate data interpretation. This guide provides a structured approach to identifying, validating, and mitigating potential off-target activities.
Understanding the Primary Mechanisms of IBI-302
IBI-302 is an innovative recombinant fusion protein with two distinct functional domains:
-
Anti-VEGF Domain : The N-terminus of the protein is engineered to bind to the VEGF family of proteins.[3][4] This action blocks the VEGF-mediated signaling pathway, which is a critical driver of angiogenesis, thereby inhibiting the growth of new blood vessels and reducing vascular permeability.[3][4]
-
Anti-Complement Domain : The C-terminus contains a complement-binding domain that specifically targets and binds to C3b and C4b.[2][3][4] This inhibits the activation of both the classical and alternative complement pathways, reducing the inflammatory response mediated by this system.[3][4]
This dual-targeting is intended to provide a more comprehensive treatment for nAMD by addressing both angiogenesis and inflammation.[2]
Frequently Asked Questions (FAQs)
Here we address common questions that may arise when working with a dual-target inhibitor like IBI-302.
Q1: My results are inconsistent with VEGF or complement inhibition alone. Could off-target effects be the cause?
A: Yes, unexpected phenotypes are often the first sign of off-target activity.[5] While IBI-302 is designed for two specific pathways, all therapeutic agents have the potential for unintended interactions. The complexity of a bispecific molecule means that observed effects could stem from one domain, the other, or the combined inhibition. It is also possible that the fusion protein interacts with other molecules in a novel way.
Q2: What are the common off-target effects associated with anti-VEGF therapies?
A: Anti-VEGF agents as a class can be associated with a range of side effects due to the important physiological roles of VEGF.[6] While many of these are observed systemically and may not be relevant in localized ocular studies, it is important to be aware of them. These can include hypertension, gastrointestinal issues, fatigue, and skin toxicities.[6][7] In the context of your experiments, this could manifest as unexpected changes in cell viability, metabolism, or morphology.
Q3: How can I begin to differentiate between on-target and potential off-target effects?
A: A multi-pronged approach is recommended:
-
Use Control Molecules : Compare the effects of IBI-302 with "mono-specific" inhibitors. Use a well-characterized VEGF inhibitor (e.g., aflibercept, bevacizumab) and a specific complement inhibitor.[1][8] If IBI-302 produces a unique phenotype not seen with either control, it may indicate an off-target effect or a synergistic on-target effect.
-
Dose-Response Analysis : Establish a clear dose-response curve for your observed phenotype. While both on- and off-target effects can be dose-dependent, a significant deviation from the expected potency for VEGF or complement inhibition may suggest off-target activity.[8]
-
Rescue Experiments : The "gold standard" for confirming on-target effects. If you can re-introduce the target (e.g., by adding exogenous VEGF) and reverse the phenotype, it strongly supports an on-target mechanism.[8]
Q4: We've identified a potential off-target protein. How can we validate this interaction in a cellular context?
A: Validating a suspected off-target interaction is crucial. Consider the following methods:
-
Cellular Thermal Shift Assay (CETSA) : This technique can confirm if your compound binds to the suspected off-target protein within the cell.[8]
-
Downstream Signaling Analysis : Investigate the signaling pathway downstream of the identified off-target. If you observe modulation of this pathway in response to IBI-302, it provides strong evidence of a functional interaction.[8]
-
Genetic Knockdown/Knockout : Use siRNA or CRISPR to reduce the expression of the suspected off-target protein. If the phenotype caused by IBI-302 is diminished or absent in these cells, it confirms the off-target dependency.
Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating Unexpected Cytotoxicity
Problem : You observe a decrease in cell viability at concentrations where you expect only anti-angiogenic or anti-inflammatory effects.
Workflow for Investigating Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Protocol: Cellular Off-Target Validation
-
Objective : To determine if a specific, suspected off-target kinase is responsible for an observed cellular phenotype.
-
Materials :
-
Cell line of interest
-
IBI-302
-
A selective, structurally unrelated inhibitor for the suspected off-target kinase
-
Antibodies for the downstream substrate of the off-target kinase (total and phosphorylated forms)
-
Western Blotting reagents and equipment
-
-
Procedure :
-
Cell Treatment : Plate cells and allow them to adhere overnight. Treat cells with a dose-response of IBI-302 and the selective off-target inhibitor in parallel for the desired time. Include a vehicle control (e.g., DMSO).
-
Lysate Preparation : After treatment, wash cells with cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting :
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against the phosphorylated substrate of the off-target kinase overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image.
-
Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH or β-actin).
-
-
-
Interpretation : If IBI-302 inhibits the phosphorylation of the downstream substrate in a dose-dependent manner, similar to the selective inhibitor, it validates a functional off-target interaction in a cellular context.
Guide 2: Kinase Selectivity Profiling
For compounds that may interact with ATP-binding sites, broad kinase screening is crucial to identify off-target interactions.[9] While IBI-302 is a biologic, its components or potential small molecule mimetics may warrant such screening if unexpected kinase-related phenotypes appear.
Considerations for Kinase Profiling
-
Biochemical vs. Cellular Assays : Biochemical assays use purified enzymes and are excellent for initial screening.[10] However, they may not reflect the true cellular environment.[11][12] Cellular assays, like NanoBRET™, measure compound binding in live cells, providing more physiologically relevant data.[10][13][14]
-
ATP Concentration : Assays can be run at low ATP concentrations or at physiological levels (~1 mM).[9][15] Screening at physiological ATP is often more representative of the cellular state.
-
Panel Size : Numerous vendors offer kinase profiling services against hundreds of kinases, covering a large portion of the human kinome.[9][13][16]
Data Interpretation
The results are typically presented as percent inhibition at a given concentration or as IC50/Kd values. A "selectivity score" can be calculated to quantify the compound's specificity.
| Parameter | Description | Importance |
| IC50/Kd | The concentration of the inhibitor required to achieve 50% inhibition or binding. | A lower value indicates higher potency. Comparing on-target vs. off-target potency is key. |
| Percent Inhibition | The percentage of kinase activity inhibited at a single, high concentration of the compound. | Used for primary screening to identify potential "hits". |
| Selectivity Score | A quantitative measure of selectivity, often based on the number of off-targets at a certain threshold. | Helps to rank compounds based on their specificity profile. |
Table 1. Key parameters in kinase selectivity profiling.
Visualizing Kinase Selectivity Data
Caption: Hypothetical kinome interaction map for a VEGFR inhibitor.
This guide provides a foundational framework for investigating the potential off-target effects of IBI-302. A systematic and logical approach, combining biochemical, cellular, and genetic methods, is the most effective way to ensure the accuracy and reliability of your research findings.
References
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services. Retrieved from [Link]
-
Ren, X., Li, J., Xu, X., Wang, C., & Cheng, Y. (2016). IBI302, a promising candidate for AMD treatment, targeting both the VEGF and complement system with high binding affinity in vitro and effective targeting of the ocular tissue in healthy rhesus monkeys. Experimental Eye Research, 145, 352-358. [Link]
-
AP Biosciences. (n.d.). Technology. Retrieved from [Link]
-
Schutz, F. A., Je, Y., Richards, C. J., & Choueiri, T. K. (2011). Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors. Critical Reviews in Oncology/Hematology, 80(2), 233-243. [Link]
-
Innovent Biologics, Inc. (2023, October 8). Innovent Announces First Patient Dosed in the Phase 3 Clinical Study (STAR) of Efdamrofusp Alfa (IBI302).... PR Newswire. [Link]
-
Ophthalmology Times. (2023, October 9). Innovent doses first patient in Phase 3 STAR clinical trial for nAMD. [Link]
-
FirstWord Pharma. (2024, March 19). Innovent Announces Primary Endpoint Met in the Second Phase 2 Clinical Trial of IBI302.... [Link]
-
Chen, H. X., & Cleck, J. N. (2009). Adverse effects of anticancer agents that target the VEGF pathway. Nature Reviews Clinical Oncology, 6(8), 465-477. [Link]
-
Tvorogov, D., & Heldin, C. H. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 150(1), 1-3. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
-
Médard, G., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 19(12), 2118-2130. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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- 3. Innovent Announces First Patient Dosed in the Phase 3 Clinical Study (STAR) of Efdamrofusp Alfa (IBI302), a First-in-class Ophthalmic Anti-VEGF and Anti-Complement Bispecific Fusion Protein for the Treatment of Neovascular Age-related Macular Degeneration [prnewswire.com]
- 4. firstwordpharma.com [firstwordpharma.com]
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- 16. pharmaron.com [pharmaron.com]
Technical Support Center: Strategies for Minimizing Cytotoxicity of Arylalkanoic Acids
A Foreword from the Application Science Team:
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro cytotoxicity of arylalkanoic acid derivatives, such as the novel compound [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid.
Due to the limited specific literature on this particular novel compound, this guide will leverage well-established principles and data from structurally related and extensively studied molecules, primarily Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin and Diclofenac.[1][2] The core chemical motifs and associated cytotoxic mechanisms are often conserved, making these established compounds excellent models for developing troubleshooting strategies.[1][3][4] Our goal is to provide you with the scientific rationale and practical methodologies to diagnose, understand, and mitigate unintended cytotoxic effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: My compound shows high cytotoxicity at low concentrations across multiple cell lines. What are the likely underlying mechanisms?
A1: High cytotoxicity from arylalkanoic acids, including many NSAIDs, is often multifactorial and extends beyond their intended pharmacological activity.[1] The primary mechanisms to consider are:
-
Mitochondrial Toxicity: These compounds can uncouple oxidative phosphorylation, leading to a drop in cellular ATP production and the generation of reactive oxygen species (ROS).[5] This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways.[5]
-
Membrane Disruption: The acidic nature and lipophilic characteristics of these molecules can lead to their accumulation in the lipid bilayer of cell membranes. This can disrupt membrane integrity, leading to leakage of cellular contents and necrotic cell death.
-
Induction of Apoptosis: Many NSAIDs have been shown to induce apoptosis (programmed cell death) through various pathways.[1] This can involve the activation of caspase enzymes, release of cytochrome c from mitochondria, and alterations in the expression of pro- and anti-apoptotic proteins.[5][6]
-
Inhibition of Prostaglandin Synthesis: While often the intended therapeutic effect, the inhibition of cyclooxygenase (COX) enzymes can disrupt cellular homeostasis in certain cell types, contributing to toxicity.[2][4]
It is crucial to first rule out experimental artifacts. Ensure your vehicle control (e.g., DMSO) is at a non-toxic concentration (typically <0.5%) and that your compound is not precipitating in the culture medium.[7][8]
Q2: How can I distinguish between the intended anti-proliferative effect and unintended, off-target cytotoxicity?
A2: This is a critical question in drug development. A compound that simply kills cells indiscriminately is not a viable therapeutic. To differentiate these effects, a multi-assay, time-course approach is recommended:
-
Cytotoxic vs. Cytostatic Effects: A cytotoxic compound actively kills cells, reducing the number of viable cells. A cytostatic compound merely prevents cell proliferation. You can distinguish between these by performing a time-course experiment (e.g., 24, 48, 72 hours) and measuring both cell viability (e.g., via a membrane integrity assay like LDH release) and total cell number (e.g., via crystal violet staining or a nuclear counting assay).[7]
-
Differentiating Apoptosis from Necrosis: Apoptosis is a controlled, programmed cell death, whereas necrosis is an uncontrolled, inflammatory cell death resulting from acute injury.[9][10][11] This distinction is vital. A compound that induces targeted apoptosis in cancer cells is desirable, while one causing widespread necrosis is generally too toxic. Use assays like Annexin V/Propidium Iodide (PI) staining with flow cytometry to quantify the different cell death populations.[6][9]
-
Cell Line Specificity: Test your compound on a panel of cell lines, including both target (e.g., cancer) and non-target (e.g., normal, healthy) cell lines. A promising compound will show significantly higher potency (lower IC50) against target cells.
dot graph TD { subgraph "Initial Observation" A[High Cytotoxicity Observed]; end
} dot Caption: Workflow for characterizing and mitigating cytotoxicity.
Q3: What formulation strategies can I use to reduce the cytotoxicity of my compound?
A3: Modifying the formulation can dramatically reduce off-target cytotoxicity by altering the compound's pharmacokinetics and biodistribution, even at the cellular level.[12]
-
Liposomal Encapsulation: Encapsulating your compound within liposomes (small, spherical vesicles made of a lipid bilayer) can shield healthy cells from high concentrations of the free drug.[][14][15] Liposomes can improve drug solubility and stability, and can be designed to release the drug more slowly or in response to specific triggers, like the acidic microenvironment of a tumor.[16][17] This approach has been shown to successfully mitigate the systemic toxicity of various potent drugs.[15]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core.[18] They can form inclusion complexes with poorly soluble drugs like your arylalkanoic acid, effectively "hiding" the cytotoxic part of the molecule.[18][19] This can increase solubility, improve stability, and reduce local irritation and toxicity.[19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a favorable safety profile.[19][22]
| Formulation Strategy | Principle of Action | Key Advantages | Considerations |
| Liposomal Encapsulation | Drug is enclosed within a lipid bilayer vesicle. | Reduces free drug concentration, can offer targeted/sustained release, protects drug from degradation.[][16] | Complex manufacturing, potential for immune response, stability challenges. |
| Cyclodextrin Complexation | Drug forms an inclusion complex within the cyclodextrin cavity. | Increases solubility and stability, masks toxic moieties, reduces local irritation.[18][19][20] | Limited to molecules that fit the cavity, potential for drug displacement. |
Q4: Can I use co-administration of other agents to protect cells from my compound's toxicity?
A4: Yes, this is a viable strategy, particularly if the cytotoxicity is mediated by a known mechanism like oxidative stress.
-
Antioxidants: If you suspect ROS production is a key driver of toxicity, co-administration with an antioxidant like N-acetylcysteine (NAC) or α-Lipoic Acid could be protective.[23][24] However, this approach requires caution. Antioxidants can sometimes interfere with the efficacy of anti-cancer agents that rely on ROS for their cytotoxic effect.[25][26][27] Therefore, it is essential to confirm that the co-administered antioxidant does not compromise the intended therapeutic activity of your compound.[26] The timing and dosage of both the compound and the antioxidant are critical factors.[26]
Troubleshooting Guides & Protocols
Problem 1: High background cytotoxicity observed in vehicle (e.g., DMSO) controls.
This indicates that the solvent itself is killing the cells, confounding your results. The tolerance for solvents like DMSO varies significantly between cell lines.[8][28][29]
Troubleshooting Protocol: Vehicle Toxicity Assessment
-
Objective: Determine the maximum non-toxic concentration of your solvent.
-
Materials: Your cell line of interest, culture medium, 96-well plates, your solvent (e.g., sterile DMSO), and a cell viability assay reagent (e.g., CellTiter-Glo® or resazurin).
-
Procedure:
-
Seed cells in a 96-well plate at your standard density and allow them to attach overnight.[30]
-
Prepare a 2-fold serial dilution of your solvent in culture medium, starting from a high concentration (e.g., 2%) down to a very low concentration (e.g., 0.015%). Also include a "medium only" control.
-
Replace the medium on your cells with the solvent dilutions. Ensure the final volume is consistent across all wells.
-
Incubate for the longest duration of your planned experiments (e.g., 72 hours).
-
Perform a cell viability assay according to the manufacturer's protocol.[31]
-
Analysis: Plot cell viability (%) versus solvent concentration. The highest concentration that shows no significant decrease in viability compared to the "medium only" control is your maximum working concentration. This is typically below 0.5% for DMSO.[7][8]
-
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, MTS, WST).
Metabolic assays like MTT rely on the activity of cellular reductases to produce a colorimetric signal.[32] If your compound interferes with mitochondrial function (a known effect of NSAIDs), it can inhibit the assay chemistry without necessarily killing the cells, leading to a false positive for cytotoxicity.[5][33]
dot graph TD { A[Compound Added to Cells] --> B{Mechanism of Action}; B --> C[Induces Cell Death]; B --> D[Inhibits Mitochondrial Respiration]; C --> E[Reduced Viable Cell Number]; D --> F[Decreased Reductase Activity]; E --> G[Lower MTT Signal]; F --> G[Lower MTT Signal]; G --> H((Misinterpretation Risk));
} dot Caption: Confounding effects in metabolic viability assays.
Troubleshooting Protocol: Orthogonal Assay Validation
-
Objective: To confirm cytotoxicity results using a different, non-metabolic assay method.
-
Rationale: Use an assay that measures a different hallmark of cell death, such as the loss of membrane integrity. This provides an independent validation of your findings.[34][35]
-
Recommended Orthogonal Assays:
-
Procedure:
-
Set up your experiment as you would for an MTT assay, with a full dose-response curve of your compound.
-
At the end of the incubation period, instead of adding MTT reagent, perform an LDH release assay or a dye-exclusion assay according to the manufacturer's protocol.
-
Analysis: Compare the IC50 value obtained from the membrane integrity assay with the one from your original metabolic assay. A significant discrepancy suggests your compound is interfering with the metabolic assay, and the results from the membrane integrity assay are likely more accurate for determining direct cytotoxicity.[33]
-
| Assay Type | Principle | Pros | Cons |
| Metabolic (e.g., MTT, MTS) | Measures metabolic activity via reductase enzymes.[32] | Simple, inexpensive, high-throughput. | Prone to interference from compounds affecting mitochondrial function; endpoint assay.[31][33] |
| Membrane Integrity (e.g., LDH) | Measures release of cytosolic enzymes from damaged cells.[36] | Reflects irreversible cell death; kinetic measurements possible. | Released enzyme can be unstable; may miss early apoptotic events.[34] |
| ATP Content (e.g., CellTiter-Glo®) | Measures ATP as an indicator of viable, metabolically active cells.[31] | Highly sensitive, rapid, good for HTS. | Signal can be affected by compounds altering cellular metabolism. |
| Nuclear Staining (e.g., Hoechst/PI) | Fluorescent dyes stain nuclei of dead/dying cells. | Allows for visualization and quantification by microscopy or flow cytometry.[9] | Requires more complex instrumentation; can be lower throughput. |
Problem 3: Need to definitively distinguish between apoptotic and necrotic cell death.
Troubleshooting Protocol: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
-
Objective: To quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells after compound treatment.
-
Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V is a protein that binds to PS. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[6][9]
-
Procedure:
-
Culture cells in 6-well plates and treat with your compound at relevant concentrations (e.g., around the IC50) for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.
-
Harvest all cells, including those floating in the medium, by gentle trypsinization and centrifugation.
-
Wash the cells with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Analyze the samples by flow cytometry immediately.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Annexin V-negative and PI-positive (this population is often small).
-
References
-
Al-SDIRA, S. A., Al-Sowayan, N. S., & Al-Otaibi, B. (2023). Advanced Liposomal Systems for Cancer Therapy with Focus on Lipid–Polymer Hybrids and Cell Membrane-Coated Liposomes. Pharmaceutics, 15(12), 2686. [Link]
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Nair, R. R., & Kumar, R. A. (2017). A quantitative real-time approach for discriminating apoptosis and necrosis. Scientific Reports, 7(1), 41198. [Link]
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Chakraborty, M., Bhattacharjee, A., & Das, T. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Biomedicine & Pharmacotherapy, 129, 110430. [Link]
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Abu-Lila, A. S., Shamay, Y., Lammers, T., & Landesman-Milo, D. (2021). Liposome co-encapsulation of anti-cancer agents for pharmacological optimization of nanomedicine-based combination chemotherapy. Journal of Controlled Release, 330, 653-668. [Link]
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Unknown. (2024). Liposomal toxicity reduction: Significance and symbolism. Retrieved from [Link]
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Popa, G., Uivarosi, V., & Mogosanu, G. D. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 29(5), 1019. [Link]
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Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd. Retrieved from [Link]
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Yang, C. H., Huang, C. Y., & Lin, C. C. (2008). Liposome encapsulation reduces cantharidin toxicity. Food and Chemical Toxicology, 46(10), 3244-3249. [Link]
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Di Donato, M., Giovannelli, P., Migliaccio, A., & Castoria, G. (2023). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. International Journal of Molecular Sciences, 24(21), 15886. [Link]
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Unknown. (2023). Distinguishing between apoptosis and necrosis using a capacitance sensor. ResearchGate. Retrieved from [Link]
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L. K. Williams, R. A. Roberts, & L. J. Roberts, II. (2010). Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases. Toxicological Sciences, 116(2), 659-669. [Link]
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Iacob, A. A., Lupitu, A. I., & Tătucu, D. A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 629. [Link]
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Unknown. (2023). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]
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Bracken, R. (2023). Nonsteroidal Anti-Inflammatory Drugs Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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S. K. Sahoo, & S. S. Sahoo. (2021). Cyclodextrins and their applications in pharmaceutical and related fields. Journal of Drug Delivery Science and Technology, 63, 102430. [Link]
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Wikipedia. (n.d.). Apoptosis. Wikipedia. Retrieved from [Link]
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Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 4(6), 629-640. Retrieved from [Link]
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Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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de Oliveira, M. G., Guimarães, A. G., Araújo, A. A. S., Quintans, J. S., Santos, M. R. V., & Quintans-Júnior, L. J. (2023). Cyclodextrins Inclusion Complexes Improving Antibacterial Drug Profiles: An Update Systematic Review. Preprints.org, 2023040953. [Link]
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Roth, S. H. (1988). Mechanisms of nonsteroidal anti-inflammatory drug-induced gastric damage. Actions of therapeutic agents. The American Journal of Medicine, 84(2A), 47-51. [Link]
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Meschino, J. (n.d.). Antioxidants During Chemotherapy: The Evidence To Support The Enhanced Anti-Neoplastic Effects Of Concurrent Therapy. Meschino Health. Retrieved from [Link]
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S. Vellingiri, & S. Abraham. (2020). Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549. Journal of Clinical and Diagnostic Research, 14(4). [Link]
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Labriola, D., & Livingston, R. B. (2014). Avoiding Antioxidant-Drug Interactions During Cancer Treatment. The ASCO Post. Retrieved from [Link]
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Y. Naito, & T. Yoshikawa. (2010). The pathophysiology of non-steroidal anti-inflammatory drug (NSAID)-induced mucosal injuries in stomach and small intestine. Journal of Clinical Biochemistry and Nutrition, 46(2), 115-123. [Link]
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Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 4(6), 629-640. Retrieved from [Link]
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Unknown. (2019). What is the best way to differentiate necroptotic cells from apoptotic and necrotic cells using FACS?. ResearchGate. Retrieved from [Link]
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Nieskens, T. T. G., Peters, J. G. P., Schreurs, M. J. C., & van der Zanden, S. Y. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Toxicological Sciences, 174(2), 264-275. [Link]
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Hansen, M. B., Nielsen, S. E., & Berg, K. (1989). Re-examination and further development of a precise and rapid dye method for measuring cell growth/cell kill. Journal of Immunological Methods, 119(2), 203-210. Retrieved from [Link]
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Ferlini, C., & Scambia, G. (2007). The challenges of in vitro predictive toxicity screening. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 173-178. [Link]
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C. S. L. Gonçalves, M. A. C. de Souza, & J. A. P. Henriques. (2003). Ascorbic acid suppresses drug-induced apoptosis in human colon cancer cells by scavenging mitochondrial superoxide anions. Carcinogenesis, 24(8), 1373-1380. [Link]
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K. Piwocka, & A. Bielak-Zmijewska. (2017). Inhibition of cancer antioxidant defense by natural compounds. Postepy Higieny i Medycyny Doswiadczalnej, 71, 42-55. [Link]
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T. L. T. Sørensen, C. G. T. T. Sørensen, & T. L. T. Sørensen. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 899-902. [Link]
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Ku, M. S. (2009). Formulation approaches in mitigating toxicity of orally administrated drugs. Expert Opinion on Drug Metabolism & Toxicology, 5(11), 1369-1383. [Link]
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Unknown. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]
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Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 984853. [Link]
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A. P. Tiwari, S. P. Tiwari, & S. P. Tiwari. (2022). Controlled Cisplatin Delivery Using pH-Sensitive PAA-Grafted Mesoporous Silica Nanoparticles. ACS Omega, 7(4), 3465-3474. [Link]
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S. P. Dilber, Z. D. Juranić, T. P. Stanojković, B. J. Drakulić, & I. O. Juranić. (2007). Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. Molecules, 12(3), 561-574. [Link]
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Unknown. (2004). Studies on the identification of suitable solvents for microbial bioassay. ResearchGate. Retrieved from [Link]
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Son, Y., & Lee, S. (2021). Amelioration of Metal-Induced Cellular Stress by α-Lipoic Acid and Dihydrolipoic Acid through Antioxidative Effects in PC12 Cells and Caco-2 Cells. Antioxidants, 10(2), 319. [Link]
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A. A. Al-kass, & A. A. Al-kass. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2411. [Link]
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Technical Support Center: Optimizing [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid (AMG 837) Treatment Conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid, commonly known as AMG 837 . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for utilizing this potent G protein-coupled receptor 40 (GPR40/FFAR1) agonist in your experiments.
Introduction
AMG 837 is a selective and potent partial agonist for GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), a receptor predominantly expressed on pancreatic β-cells.[1][2][3] Its primary mechanism of action involves the potentiation of glucose-stimulated insulin secretion (GSIS).[1][2][4][5] This makes AMG 837 a valuable tool for studying β-cell physiology and exploring potential therapeutic strategies for type 2 diabetes.[4][6] This guide provides solutions to common experimental challenges to ensure the generation of robust and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the use of AMG 837.
Q1: What is the detailed mechanism of action for AMG 837?
A1: AMG 837 acts as a selective agonist at the GPR40 receptor. GPR40 is a Gαq/11-coupled receptor.[6] Upon binding of AMG 837, the Gαq/11 subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[6] The resulting increase in cytosolic calcium, in concert with elevated ATP levels from glucose metabolism, is a critical step that amplifies insulin granule exocytosis from the pancreatic β-cell.[7] It is crucial to understand that AMG 837's effect is glucose-dependent; it potentiates insulin secretion significantly at high glucose concentrations but has minimal effect at basal or low glucose levels.[1]
Q2: How should I prepare and store AMG 837 stock solutions?
A2: Proper handling is critical for maintaining compound integrity.
-
Solvent: AMG 837 is soluble in DMSO.[8] Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.
-
Storage: Vendor recommendations suggest storing stock solutions in aliquots to avoid repeated freeze-thaw cycles.[9] For long-term storage, keep at -80°C (stable for up to 6 months).[9] For short-term use, -20°C is acceptable for up to one month.[9]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. The final concentration of DMSO in your cell culture media should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts. Ensure your vehicle control contains the same final DMSO concentration as your experimental conditions.
Q3: What is a typical effective concentration range for AMG 837 in in vitro assays?
A3: The effective concentration (EC50) can vary based on the assay system and species.
-
Reported EC50 values: For human, mouse, and rat GPR40, EC50 values are reported to be 13.5 nM, 22.6 nM, and 31.7 nM, respectively, in calcium flux assays.[8]
-
Protein Binding: Be aware that AMG 837 is highly protein-bound (98.7% in human plasma).[1] Its apparent potency will be significantly reduced in the presence of serum or albumin.[1] For instance, the EC50 in the presence of 0.625% delipidated human serum albumin was ~16-fold higher than in low-albumin conditions.[1]
-
Recommended Starting Range: For cellular assays like GSIS or calcium flux, a good starting point for a dose-response curve is 1 nM to 10 µM.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem 1: I am not observing any potentiation of Glucose-Stimulated Insulin Secretion (GSIS) with AMG 837.
-
Potential Cause 1: Suboptimal Glucose Concentrations.
-
Explanation: The activity of AMG 837 is strictly dependent on a stimulatory glucose concentration. If the "high glucose" condition is not sufficiently stimulating the β-cells, the potentiating effect of the agonist will not be observed.
-
Solution: Ensure your GSIS protocol includes a low glucose (basal) condition (e.g., 1-2.8 mM glucose) and a high glucose (stimulatory) condition (e.g., 16.7 mM glucose).[10] The difference in insulin secretion between these two conditions (the stimulation index) should be significant even before adding your compound.
-
-
Potential Cause 2: Poor Cell Health or Inappropriate Passage Number.
-
Explanation: Pancreatic β-cell lines (e.g., MIN6, INS-1) can lose their glucose responsiveness and robust secretory capacity at high passage numbers. Primary islets are sensitive and can be damaged during isolation and culture.
-
Solution: Use low-passage cells for all experiments. Regularly test your cells for glucose responsiveness. For primary islets, allow adequate recovery time (e.g., overnight) after isolation before performing the assay.[11] Visually inspect cells for normal morphology before each experiment.
-
-
Potential Cause 3: Compound-Related Issues.
-
Explanation: The compound may have degraded due to improper storage, or it may be precipitating in the aqueous assay buffer.
-
Solution: Prepare fresh dilutions of AMG 837 from a properly stored stock for each experiment. When diluting into aqueous buffer (like Krebs-Ringer Bicarbonate buffer, KRBH), vortex thoroughly. If solubility is a concern, consider using a buffer containing a low concentration of fatty-acid-free BSA (e.g., 0.1%), which can act as a carrier.[10]
-
-
Potential Cause 4: Assay Protocol Flaws.
-
Explanation: Insufficient pre-incubation in low glucose can lead to high basal secretion, masking the potentiation effect. Cell detachment during washes can also lead to inconsistent results.[12]
-
Solution: Ensure a starvation/pre-incubation step where cells are kept in low glucose buffer for at least 1-2 hours to bring insulin secretion down to a basal level.[7][10] Handle plates gently during buffer changes. After the final incubation, centrifuge the plates or tubes to pellet any detached cells before collecting the supernatant for insulin measurement.[12]
-
Problem 2: My calcium flux assay shows a weak or inconsistent signal with AMG 837.
-
Potential Cause 1: Inadequate Dye Loading or Dye Extrusion.
-
Explanation: Cells may not be loading the calcium-sensitive dye (e.g., Fluo-4 AM) efficiently, or they may be actively pumping it out via organic anion transporters.
-
Solution: Optimize dye loading time (typically 45-60 minutes at 37°C) and concentration.[13][14] Include probenecid (e.g., 2 mM) in the loading and assay buffer; probenecid is an inhibitor of organic anion transporters and prevents dye extrusion from the cell.[13][15]
-
-
Potential Cause 2: Assay Buffer Composition.
-
Explanation: The assay requires extracellular calcium for proper signaling and to replenish intracellular stores. The buffer must be physiologically compatible.
-
Solution: Use a Hanks' Balanced Salt Solution (HBSS) or a similar buffer containing physiological concentrations of Ca2+ and Mg2+, and buffered with HEPES to maintain pH.[15]
-
-
Potential Cause 3: Phototoxicity or Photobleaching.
-
Explanation: Excessive excitation light intensity or prolonged exposure can damage cells and bleach the fluorescent dye, leading to a decreasing signal and artifacts.
-
Solution: Minimize exposure of dye-loaded cells to light.[14] Use the lowest possible excitation intensity on the fluorescence plate reader that still provides a good signal-to-noise ratio. Establish a stable baseline reading for a short period (10-20 seconds) before injecting the compound.[15][16]
-
Part 3: Data Presentation and Key Experimental Protocols
Summary of Recommended Assay Conditions
| Parameter | GSIS Assay | Calcium Flux Assay |
| Cell Lines | MIN6, INS-1E, Primary Islets | HEK293 or CHO cells stably expressing GPR40 |
| Assay Buffer | Krebs-Ringer Bicarbonate Buffer (KRBH) pH 7.4[10] | Hanks' Balanced Salt Solution (HBSS) w/ 20 mM HEPES[15] |
| Glucose Levels | Basal: 1-2.8 mM; Stimulatory: 16.7 mM[10] | Typically performed at a basal glucose level (e.g., 5.5 mM) |
| AMG 837 Range | 1 nM - 10 µM | 1 nM - 10 µM |
| Incubation Time | 1-2 hours at 37°C[11] | Kinetic read for 2-3 minutes post-compound addition[15] |
| Key Reagents | 0.1% Fatty-Acid-Free BSA[10] | Fluo-4 AM, Probenecid[15] |
| Primary Readout | Insulin concentration (ELISA) | Relative Fluorescence Units (RFU) |
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted for adherent cells (e.g., MIN6) in a 24-well plate format.
-
Cell Plating: Seed MIN6 cells in a 24-well plate to reach 80-90% confluency on the day of the assay.
-
Pre-incubation (Starvation):
-
Basal and Stimulatory Incubation:
-
Carefully aspirate the pre-incubation buffer.
-
Add 500 µL of fresh KRBH + 0.1% BSA with the following conditions (in triplicate):
-
Basal: 2.8 mM Glucose + Vehicle (e.g., 0.1% DMSO)
-
Stimulated: 16.7 mM Glucose + Vehicle
-
AMG 837 Test: 16.7 mM Glucose + varying concentrations of AMG 837
-
AMG 837 Control: 2.8 mM Glucose + highest concentration of AMG 837
-
-
-
Incubation: Incubate the plate for 1 hour at 37°C, 5% CO2.[11]
-
Supernatant Collection:
-
Insulin Quantification: Measure the insulin concentration in the supernatants using a commercially available Insulin ELISA kit, following the manufacturer’s instructions.
-
Data Normalization (Optional): After collecting the supernatant, lyse the cells in each well and measure the total protein or DNA content. Secreted insulin can be normalized to the total protein/DNA content of the corresponding well to account for variations in cell number.[17]
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is for cells expressing GPR40 plated in a 96-well, black-walled, clear-bottom plate.
-
Cell Plating: Seed cells to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a dye loading solution in HBSS containing 20 mM HEPES, your desired concentration of Fluo-4 AM, and 2-2.5 mM Probenecid.[13][15]
-
Aspirate the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 20-30 minutes at room temperature in the dark.[13]
-
-
Compound Plate Preparation: In a separate 96-well plate, prepare 5X final concentrations of AMG 837 in HBSS with 20 mM HEPES.
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence microplate reader equipped with injectors.
-
Set the reader for a kinetic run (Excitation: ~490 nm, Emission: ~525 nm).[15]
-
Record a stable baseline fluorescence for 15-20 seconds.
-
Program the injector to add 25 µL from the compound plate.
-
Continue recording the fluorescence signal for an additional 120-180 seconds.[15]
-
-
Data Analysis: The response is calculated as the maximum fluorescence peak height minus the average baseline fluorescence. Plot the response against the log of the agonist concentration to determine the EC50.
Part 4: Visualization of Pathways and Workflows
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade initiated by AMG 837.
Troubleshooting Workflow: No GSIS Potentiation
Caption: Decision tree for troubleshooting failed GSIS experiments.
References
-
Static Glucose-stimulated Insulin Secretion GSIS Protocol - Human Islets V.2. (2019). protocols.io. [Link]
-
A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. (2024). National Institutes of Health. [Link]
-
Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets. (n.d.). MDPI. [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. (2022). Frontiers Media S.A.. [Link]
-
AMG 837: A potent, orally bioavailable GPR40 agonist. (n.d.). ResearchGate. [Link]
-
Lin DC-H, et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE. [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. (2013). American Diabetes Association. [Link]
-
Luo J, et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS ONE. [Link]
-
AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. (2011). PubMed. [Link]
-
AMG 837: a potent, orally bioavailable GPR40 agonist. (2012). PubMed. [Link]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). National Institutes of Health. [Link]
-
Deletion of GPR40 Impairs Glucose-Induced Insulin Secretion In Vivo in Mice Without Affecting Intracellular Fuel Metabolism in Islets. (n.d.). National Institutes of Health. [Link]
-
Could anyone provide some help and guidance with GSIS?. (2016). ResearchGate. [Link]
-
Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. (2019). protocols.io. [Link]
-
Calcium Flux Assay Protocol. (n.d.). ResearchGate. [Link]
-
(7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI. [Link]
-
Comparing methods to normalize insulin secretion shows the process may not be needed in. (n.d.). bioRxiv. [Link]
-
CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. [Link]
-
Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. (2023). Agilent. [Link]
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- 7. mdpi.com [mdpi.com]
- 8. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bu.edu [bu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. agilent.com [agilent.com]
- 17. joe.bioscientifica.com [joe.bioscientifica.com]
troubleshooting [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid synthesis impurities
An essential technical guide for researchers, scientists, and drug development professionals, this document provides in-depth troubleshooting for the synthesis of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid. Authored from the perspective of a Senior Application Scientist, this guide emphasizes mechanistic understanding, practical solutions, and robust analytical validation to overcome common impurities and reaction failures.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a reliable and well-established SN2 reaction.[1][2] The process involves the deprotonation of the phenolic hydroxyl group of 7-methyl-2,3-dihydro-1H-inden-4-ol to form a phenoxide, which then acts as a nucleophile to displace a halide from an acetic acid synthon, typically an ester of bromoacetic or chloroacetic acid.[2] While straightforward in principle, this synthesis is prone to several side reactions and process-related impurities that can complicate purification and compromise the final product's quality. This guide provides a structured approach to identifying, understanding, and rectifying these common issues.
Visualizing the Synthesis and Potential Pitfalls
A clear understanding of the reaction pathway and the origins of common impurities is the first step in effective troubleshooting.
Caption: The desired Williamson ether synthesis pathway.
Caption: Origins of the most common reaction impurities.
Frequently Encountered Issues & Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing both the underlying chemical reasoning and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yield is a common problem that can typically be traced back to one of three areas: inefficient deprotonation, poor nucleophilic attack, or suboptimal reaction conditions.
-
Cause A: Incomplete Deprotonation. The formation of the phenoxide is critical. If the 7-methyl-2,3-dihydro-1H-inden-4-ol is not fully deprotonated, a significant portion will remain unreacted.
-
Troubleshooting:
-
Verify Base Quality: Sodium hydride (NaH) is a common choice but is highly reactive with moisture and can lose its potency over time.[3] Use freshly opened or properly stored NaH. A simple test is to add a small amount to a protic solvent (with appropriate caution); vigorous bubbling (H₂ gas) should be observed.[1]
-
Ensure Anhydrous Conditions: Any moisture in the solvent or on the glassware will quench the strong base. Use freshly dried solvents (e.g., THF, DMF) and flame-dried glassware under an inert atmosphere (N₂ or Ar).[4]
-
Check Stoichiometry: Use at least a stoichiometric equivalent of the base. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.[3]
-
-
-
Cause B: Competing Elimination Reaction (E2). While less common with primary halides like bromoacetates, the basic phenoxide can promote an E2 elimination reaction, especially at higher temperatures, leading to non-ether byproducts.[3]
-
Troubleshooting:
-
Control Temperature: Lowering the reaction temperature generally favors the SN2 substitution over elimination.[3] Elimination reactions often have higher activation energy. Perform the alkylation step at a controlled, moderate temperature (e.g., 50-60 °C) before considering higher temperatures.
-
-
-
Cause C: Suboptimal Solvent Choice. The solvent plays a crucial role in stabilizing intermediates and influencing nucleophilicity.
-
Troubleshooting:
-
Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are preferred.[2][3] They solvate the cation (e.g., Na⁺) of the alkoxide, leaving a more reactive "naked" anion, which enhances its nucleophilicity.[3] Protic solvents (like ethanol) can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[3]
-
-
Question 2: My TLC analysis shows multiple spots. What are they, and how do I identify them?
A multi-spot TLC plate is a clear indicator of an impure reaction mixture. The most common species are the unreacted starting material, the desired product, the unhydrolyzed ester intermediate, and a C-alkylated byproduct.
| Potential Impurity | Likely Cause | Expected Relative Rf (Normal Phase) | Identification & Confirmation |
| Unreacted Starting Material (7-methyl-2,3-dihydro-1H-inden-4-ol) | Incomplete reaction; poor deprotonation. | Intermediate | Co-spot with an authentic sample of the starting material. The phenolic -OH makes it more polar than the product ester but often less polar than the final acid. |
| Ester Intermediate | Incomplete hydrolysis. | Highest | This is the least polar major component. It will run highest on the TLC plate. Confirm by taking an aliquot of the reaction mixture before hydrolysis. |
| C-Alkylated Isomer | Ambident nature of the phenoxide nucleophile.[3] | Very close to the O-alkylated ester or acid. | Often difficult to separate from the desired product by TLC. Requires HPLC or NMR for definitive identification. |
| Desired Product (Carboxylic Acid) | Successful reaction. | Lowest | As the most polar component (due to the carboxylic acid), it will have the lowest Rf value and may streak without a polar modifier (e.g., acetic acid) in the eluent. |
Troubleshooting Protocol: TLC Analysis
-
Prepare TLC Plate: Spot the crude reaction mixture alongside the starting material. If available, also spot a pure sample of the final product.
-
Select Eluent: A good starting point for this class of compounds is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). A common ratio is 70:30 Hexanes:Ethyl Acetate.
-
Add a Modifier: To prevent the carboxylic acid product from streaking, add a small amount (0.5-1%) of acetic acid to the eluent mixture.
-
Visualize: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate can also be effective.
Question 3: My final product is a persistent oil or fails to crystallize properly. What should I do?
Failure to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation.
-
Cause A: Residual Solvent. Solvents used in the workup (e.g., ethyl acetate, DCM) or reaction (e.g., DMF) may be trapped in the product.
-
Troubleshooting: Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating. If DMF or DMSO was used, ensure it was completely removed during the aqueous workup, as these high-boiling solvents are difficult to remove by evaporation alone.
-
-
Cause B: Presence of Isomeric or Structural Impurities. Even small amounts of the C-alkylated isomer or unhydrolyzed ester can inhibit crystallization.
-
Troubleshooting:
-
Acid-Base Extraction: Purify the crude product by dissolving it in a suitable organic solvent (e.g., ethyl acetate) and extracting it with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities (like the ester intermediate) behind in the organic layer. Re-acidification of the aqueous layer (e.g., with 1M HCl) will precipitate the purified product, which can then be collected by filtration.
-
Recrystallization with a Different Solvent System: Experiment with various solvent systems. A good system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Try combinations like Toluene/Heptane, Ethanol/Water, or Ethyl Acetate/Hexanes.
-
Column Chromatography: If all else fails, purification by silica gel column chromatography is the most effective method. Use a gradient elution system, starting with a less polar eluent (e.g., 90:10 Hexanes:EtOAc + 0.5% Acetic Acid) and gradually increasing the polarity.
-
-
Question 4: I am observing C-alkylation products. How can I minimize their formation?
Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom on the ring. While O-alkylation is generally favored, C-alkylation can become significant under certain conditions.
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. In polar aprotic solvents like DMF or DMSO, the "naked" and highly reactive oxygen anion is more available, favoring O-alkylation.[3]
-
Counter-ion: The nature of the cation can also have an effect, though this is a more advanced optimization step.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the thermodynamically preferred O-alkylated product.
-
Analytical and Purification Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the gold standard for assessing the purity of the final product and quantifying impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start with a high concentration of A (e.g., 90%) and ramp to a high concentration of B (e.g., 95%) over 15-20 minutes.
-
Detection: UV at 275 nm.
-
Expected Elution Order: The carboxylic acid product will elute first, followed by the more non-polar impurities like the ester intermediate.
Protocol 2: Purification by Recrystallization
-
Select a Solvent System: Through small-scale trials, identify a solvent or solvent pair (e.g., Toluene/Heptane) in which the crude product is soluble when hot but poorly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot primary solvent (e.g., Toluene) required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, cool the flask further in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold secondary solvent (e.g., Heptane).
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Assess purity by melting point and HPLC.
References
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Ali, M. A., & Shaharyar, M. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(9), 1549. [Link]
- Google Patents.
-
Hussein, F. A., et al. (2011). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Molecules, 16(1), 589-600. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]
-
Kozak, J., et al. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. International Journal of Environmental Science and Technology, 15(7), 1591-1606. [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
-
ResearchGate. Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. [Link]
-
Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
de Souza, C. H. A., et al. (2021). 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples. Ecotoxicology and Environmental Safety, 219, 112345. [Link]
-
ResearchGate. Analytical Methods for Quantification of Non-Steroidal Anti-Inflammatory Drugs in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. [Link]
-
MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]
-
Indian Ecological Society. Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli. [Link]
-
International Journal of ChemTech Research. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]
-
PubMed. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. [Link]
-
ResearchGate. Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. [Link]
-
Ministry of Health and Prevention - UAE. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. [Link]
-
ResearchGate. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. [Link]
-
PubliCatt. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with. [Link]
-
ResearchGate. HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. [Link]
-
PubMed. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. [Link]
-
Royal Society of Chemistry. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. [Link]
-
ResearchGate. Synthesis and pharmacological characterization of new analogs of broxaterol. [Link]
-
ResearchGate. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. [Link]
- Google Patents.
-
MDPI. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. [Link]
Sources
Technical Support Center: Analytical Guidance for [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
Sources
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- 2. Indane Derivatives | Eburon [eburon-organics.com]
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- 9. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. helixchrom.com [helixchrom.com]
Technical Support Center: Overcoming Experimental Resistance to [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic Acid (Compound X)
Introduction for the Researcher:
Welcome to the technical support center for [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid, hereafter referred to as Compound X. This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to this compound in their in vitro and in vivo models. While Compound X is a specific molecule, direct literature on its resistance mechanisms is not widely available. Therefore, this guide is built upon established principles of resistance to analogous compounds, particularly those acting as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists. The structural characteristics of Compound X suggest it may interact with nuclear receptors like PPARs. This resource provides a logical framework for diagnosing and overcoming experimental hurdles, grounded in authoritative scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when unexpected or diminished responses to Compound X are observed.
Q1: We are observing a gradual loss of Compound X efficacy in our long-term cell culture experiments. What could be the cause?
A1: This phenomenon is characteristic of acquired resistance. Cancer cells, for instance, can develop resistance through various mechanisms when exposed to a drug over time.[1][2] A primary suspect is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump the compound out of the cell, reducing its intracellular concentration and thus its efficacy.[3] Another possibility is a mutation in the target receptor, in this case potentially PPARγ, which could prevent or reduce the binding of Compound X.
Q2: Our initial screening showed potent activity of Compound X, but this is not replicating in a different cell line. Is this also resistance?
A2: This is more likely a case of intrinsic resistance. Different cell lines, even from the same tissue of origin, can have vastly different genetic and proteomic profiles.[4] The cell line that is non-responsive may lack the necessary target (e.g., sufficient expression of PPARγ) or may constitutively express high levels of efflux pumps. It is crucial to characterize the baseline expression of the proposed target and relevant resistance markers in your chosen cell models.
Q3: How can we confirm that our cells have developed resistance to Compound X?
A3: The gold standard for confirming resistance is to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of Compound X in your parental (sensitive) cell line versus the suspected resistant cell line.[2] A significant increase in the IC50/EC50 value (often a 3- to 10-fold increase is considered a starting point for resistance) provides quantitative evidence of resistance.[2] This should be done through carefully controlled cell viability or functional assays.
Q4: Could post-translational modifications of PPARγ be playing a role in the observed resistance?
A4: Yes, this is a strong possibility. The activity of PPARγ is known to be modulated by post-translational modifications such as phosphorylation and acetylation.[5] For instance, phosphorylation of PPARγ can reduce its transcriptional activity. If the cellular signaling environment in your resistant model promotes these inhibitory modifications, the efficacy of a PPARγ agonist like Compound X could be significantly diminished.[5] Investigating the phosphorylation status of PPARγ in your sensitive versus resistant cells could provide valuable insights.
Part 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common experimental issues.
Issue 1: High Variability in Assay Results
Symptoms: Inconsistent IC50/EC50 values between replicate experiments, large error bars in cell viability assays.
| Potential Cause | Recommended Solution | Rationale |
| Cell Seeding Density | Optimize and standardize cell seeding density for your specific cell line and assay duration. | Cell density can significantly impact drug response. Over-confluent or sparse cultures can lead to inconsistent results due to differences in nutrient availability and cell-cell signaling.[6] |
| Assay Timing | Ensure that the assay is read during the logarithmic growth phase of the cells. | Assays performed on cells that have entered senescence or are overly confluent will not accurately reflect the compound's activity.[6][7] |
| Reagent Quality | Use fresh, high-quality reagents and test for mycoplasma contamination regularly. | Contamination or degraded reagents can introduce significant variability and artifacts into your experimental results.[8] |
| Plate Edge Effects | Avoid using the outer wells of microplates for experimental data points, or ensure they are filled with media to maintain humidity. | Evaporation from the outer wells can alter drug concentrations and affect cell growth, leading to skewed data.[9] |
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for inconsistent experimental results.
Part 3: Experimental Protocols & Workflows
Protocol 1: Generation of a Compound X-Resistant Cell Line
This protocol describes a method for inducing acquired resistance in a cancer cell line through continuous exposure to increasing concentrations of Compound X.[1][2]
Materials:
-
Parental (sensitive) cell line of interest
-
Complete cell culture medium
-
Compound X (high-purity)
-
Vehicle (e.g., DMSO)
-
Cell counting equipment
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment to accurately determine the IC50 of Compound X in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing Compound X at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Monitor and Subculture: Monitor the cells for growth. Initially, growth may be slow. Subculture the cells as they reach 70-80% confluency, maintaining the same concentration of Compound X.
-
Dose Escalation: Once the cells have adapted and are growing at a rate similar to the parental line (typically after 2-4 weeks), double the concentration of Compound X.
-
Repeat and Select: Repeat the process of adaptation and dose escalation. This is a long-term selection process that can take several months.
-
Confirm Resistance: At regular intervals (e.g., after each successful dose escalation), perform a cell viability assay to determine the new IC50. Compare this to the IC50 of the parental line. A stable, significantly higher IC50 indicates the generation of a resistant cell line.[2]
-
Cryopreserve: Once a resistant line is established, cryopreserve stocks at different passage numbers.
Workflow for Generating and Validating a Resistant Cell Line
Caption: Workflow for developing and validating a drug-resistant cell line.
Protocol 2: PPARγ Reporter Assay to Assess Functional Resistance
This assay measures the transcriptional activity of PPARγ in response to Compound X, helping to determine if resistance is due to altered receptor function.
Materials:
-
Parental and resistant cell lines
-
PPARγ reporter plasmid (containing a PPRE-driven luciferase gene)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Compound X
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in 24- or 48-well plates.
-
Transfection: Co-transfect the cells with the PPARγ reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Compound X (and a vehicle control).
-
Incubation: Incubate for an additional 18-24 hours.
-
Cell Lysis and Assay: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the concentration of Compound X to generate dose-response curves for both cell lines. A rightward shift in the curve and a lower maximal response for the resistant line would suggest functional resistance at the level of the PPARγ pathway.
Part 4: Potential Mechanisms of Resistance to PPARγ Agonists
Understanding the potential mechanisms of resistance is key to designing experiments to overcome it.
Signaling Pathway Illustrating Resistance Points
Caption: Potential points of resistance in the PPARγ signaling pathway.
References
-
Crown Bioscience. (2023). How to use in vitro models to study and overcome drug resistance in oncology. [Link]
-
Fiorini, C., et al. (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]
-
Crown Bioscience. (2024). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. [Link]
-
Gomes, A. C. S., et al. (2024). In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies. PubMed. [Link]
-
Kim, J., & Tsoy, O. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
-
Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. ResearchGate. [Link]
-
BMG LABTECH. A troubleshooting guide to microplate-based assays. [Link]
-
Czech, M. P. (2012). Reversing the curse on PPARγ. Journal of Clinical Investigation. [Link]
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- 3. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversing the curse on PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
Technical Support Center: Enhancing the Bioavailability of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
Welcome to the technical support center for enhancing the oral bioavailability of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid (Development Code: IND-74AC). This guide is designed for researchers, scientists, and drug development professionals actively working on the formulation of this novel chemical entity. Given that IND-74AC is an acidic compound with anticipated low aqueous solubility, this document provides a structured approach to formulation development, troubleshooting, and analysis.
PART 1: Foundational Understanding & Initial Characterization
Before attempting to enhance bioavailability, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount. This section provides guidance on the initial characterization of IND-74AC.
FAQ 1: What are the critical first steps in characterizing IND-74AC for formulation development?
The initial characterization of IND-74AC should focus on properties that will directly influence its absorption and dissolution. Key preformulation studies include determining its solubility, pKa, and solid-state characteristics.[1]
Experimental Protocol: Initial API Characterization
-
Solubility Determination:
-
Assess the equilibrium solubility of IND-74AC in various media, including purified water, 0.1 N HCl (simulating gastric fluid), and phosphate buffers at pH 4.5, 6.8, and 7.4 (simulating intestinal fluid).
-
Use a shake-flask method at a controlled temperature (e.g., 37 °C) for 24-48 hours.
-
Quantify the dissolved drug concentration using a validated HPLC method.[2]
-
-
pKa Determination:
-
Determine the acid dissociation constant (pKa) using potentiometric titration or UV-spectrophotometry. The carboxylic acid moiety in IND-74AC suggests it will have an acidic pKa. This value is crucial for predicting its solubility and dissolution behavior at different physiological pH levels.[3]
-
-
Solid-State Characterization:
-
Utilize techniques like X-ray Powder Diffraction (XRPD) to identify the crystalline form or if the material is amorphous.
-
Employ Differential Scanning Calorimetry (DSC) to determine the melting point and assess thermal stability.
-
Use Thermogravimetric Analysis (TGA) to evaluate solvent/water content.
-
PART 2: Formulation Strategies for Bioavailability Enhancement
Based on the initial characterization, if IND-74AC is confirmed to have low aqueous solubility, the following formulation strategies can be explored to enhance its oral bioavailability.
FAQ 2: My initial studies confirm that IND-74AC has very low solubility in acidic and neutral pH. What are the most promising formulation approaches?
For a poorly soluble acidic compound like IND-74AC, several formulation strategies can be employed. The choice of strategy will depend on the desired release profile and the specific properties of the API. Key approaches include particle size reduction, amorphous solid dispersions, and lipid-based formulations.[4][5][6]
Strategy 1: Particle Size Reduction (Micronization & Nanonization)
Expertise & Experience: Reducing the particle size of the API increases its surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[5][6] This is often a straightforward and cost-effective initial approach.
Experimental Workflow: Particle Size Reduction
Caption: Workflow for particle size reduction of IND-74AC.
Troubleshooting Guide: Particle Size Reduction
| Issue | Potential Cause | Recommended Action |
| Particle Agglomeration After Milling | High surface energy of small particles.[6] | Include a suitable dispersing agent or surfactant in the formulation. Evaluate different milling energies and times. |
| No Significant Improvement in Dissolution | The dissolution is permeability-limited, not dissolution rate-limited. | Consider permeability-enhancing formulations or lipid-based systems. |
| Physical Instability of Nanosuspension (Ostwald Ripening) | Growth of larger particles at the expense of smaller ones. | Optimize the stabilizer concentration. Select a stabilizer that provides both steric and electrostatic stabilization. |
Strategy 2: Amorphous Solid Dispersions (ASDs)
Expertise & Experience: Converting the crystalline form of IND-74AC to a higher-energy amorphous state can significantly improve its aqueous solubility and dissolution rate.[7] ASDs involve dispersing the drug in a hydrophilic polymer matrix.
Experimental Workflow: Amorphous Solid Dispersion
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijcrt.org [ijcrt.org]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Protocol Refinement for [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic Acid Experiments
Welcome to the technical support guide for experiments involving [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid, a compound also widely known in scientific literature as AMG 837 . This molecule is a potent and selective partial agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3][4] As such, it is a valuable tool for researchers investigating metabolic diseases like type 2 diabetes, where GPR40 is a key therapeutic target for enhancing glucose-stimulated insulin secretion (GSIS).[5][6]
This guide is structured to anticipate the challenges and questions that arise during the experimental lifecycle, from initial compound handling to complex cell-based assays and data interpretation. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and generate robust, reproducible data.
Part 1: Compound Handling & Preparation FAQs
This section addresses the critical first steps of working with this compound. Mishandling at this stage is a common source of experimental failure.
Q1: How should I store the solid compound and its stock solutions?
A1:
-
Solid Compound: The compound, often supplied as a hemicalcium salt, is stable at ambient temperatures for short periods, such as during shipping.[7][8] For long-term storage (months to years), it is imperative to store the solid powder in a dry, dark environment at -20°C.[7][8]
-
Stock Solutions: Concentrated stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for long-term stability (months).[8] For short-term use (days to weeks), storage at 4°C is acceptable.[7][8]
Q2: What is the best solvent for this compound? I'm observing precipitation in my aqueous assay buffer.
A2: The recommended solvent for preparing primary stock solutions is Dimethyl Sulfoxide (DMSO) .[7][8][9] this compound is soluble in DMSO but is not soluble in water.[7][8]
-
Causality & Troubleshooting: The precipitation you are observing is a classic solubility problem when transitioning from a high-concentration organic stock to a low-concentration aqueous buffer. Carboxylic acids, in general, have pH-dependent solubility and can be challenging to work with in aqueous solutions.[10]
-
Keep Final DMSO Concentration Low: Ensure the final concentration of DMSO in your cell culture medium or assay buffer is typically ≤0.5%, and ideally ≤0.1%, to prevent solvent-induced cytotoxicity and to minimize the risk of compound precipitation.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in your final aqueous buffer just before use. Do not prepare and store dilute aqueous solutions, as the compound is more likely to precipitate or adsorb to plasticware over time.
-
Serum/Albumin Effects: Be aware that this compound binds extensively to plasma proteins like human serum albumin (HSA).[1] This binding will reduce the free concentration of the compound and can shift its apparent potency (EC50) by over 100-fold.[1][11] If your assay medium contains serum or albumin, you must account for this effect in your experimental design and dose-response calculations.
-
Physicochemical Properties Summary
| Property | Value / Information | Source |
| Compound Name | This compound | - |
| Synonym | AMG 837 | [4] |
| Target | Free Fatty Acid Receptor 1 (FFAR1 / GPR40) | [3] |
| Activity | Partial Agonist | [1][4] |
| Molecular Weight | ~457.47 g/mol (hemicalcium salt) | [3] |
| Solubility | Soluble in DMSO; Insoluble in water | [7][8] |
| Storage (Solid) | -20°C (long-term), Dry, Dark | [7][8] |
| Storage (DMSO Stock) | -20°C (long-term) | [8] |
Part 2: In Vitro Assay Design & Troubleshooting
This compound's activity is primarily assessed through cell-based functional assays that measure the downstream consequences of GPR40 activation. The most common readout is intracellular calcium mobilization.[1][12]
Core Mechanism: GPR40 Signaling Pathway
GPR40 is a Gq-coupled GPCR.[13] Upon agonist binding, it initiates a well-defined signaling cascade. Understanding this pathway is crucial for assay design and troubleshooting.
Caption: General workflow for a GPR40 calcium flux assay.
Part 3: Troubleshooting Guide for Common Problems
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| No response to any compound, including positive controls. | 1. Poor cell health or viability.2. Incorrect dye loading or dye degradation.3. Instrument malfunction (e.g., wrong filter set, lamp failure). | 1. Check cell viability with Trypan Blue before starting. Use cells from a lower passage number.2. At the end of the assay, add a calcium ionophore. A response confirms viable, dye-loaded cells. If no response, prepare fresh dye and re-optimize loading conditions.3. Run an instrument calibration plate or standard to confirm functionality. |
| Positive control works, but AMG 837 shows no activity. | 1. Compound degradation (improper storage).2. Compound precipitation (poor solubility).3. Incorrect concentration range (dose too low).4. High serum/albumin in media is sequestering the compound. | 1. Prepare fresh dilutions from a validated DMSO stock. Ensure stock was stored correctly at -20°C.2. Visually inspect dilutions. Reduce the final DMSO concentration or gently warm the buffer. Prepare dilutions immediately before use.3. Perform a wide dose-response curve (e.g., 10 pM to 10 µM) to find the active range. The reported EC50 is in the low nanomolar range in low-albumin conditions.<[1][3]br>4. Reduce serum concentration during the assay or switch to a serum-free buffer. Be aware this will likely increase the compound's apparent potency. |
| High background fluorescence or "leaky" cells. | 1. Over-confluent or stressed cells.2. Cytotoxicity from compound or DMSO.3. Dye overloading or incomplete washout of extracellular dye. | 1. Optimize cell seeding density to achieve an 80-90% confluent monolayer on the assay day.2. Test the toxicity of your highest DMSO concentration on the cells. Keep final DMSO below 0.5%.3. Follow the dye manufacturer's protocol. Some kits include a probenecid solution to prevent dye leakage from cells; ensure it is used if recommended. |
| Signal is very transient and missed by the reader. | 1. Kinetic read starts too late.2. GPR40 receptor desensitization. | 1. Ensure your instrument is configured for a "read-then-add" or simultaneous "add-and-read" protocol. The signal peak for GPCR-mediated calcium release is often within the first 15-30 seconds.2. This is a known characteristic of many GPCRs. Analyze the peak signal height (Max-Min) rather than the area under the curve if desensitization is rapid. |
References
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. Available from: [Link]
-
Lu, H., & Poitout, V. (2009). Regulation and mechanism of action of FFAR1/GPR40. The Journal of Physiology, 587(Pt 21), 5069–5070. Available from: [Link]
-
Plos One. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. Research journals - PLOS. Available from: [Link]
-
Spandidos Publications. (n.d.). GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. Available from: [Link]
-
Reactome. (n.d.). Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion. Reactome Pathway Database. Available from: [Link]
-
Wikipedia. (2023). Free fatty acid receptor 1. Available from: [Link]
-
Luo, J., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS ONE, 7(10), e46300. Available from: [Link]
-
XingMo Bio. (n.d.). AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate). Shanghai xingMo Biotechnology. Available from: [Link]
-
PubMed. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. National Center for Biotechnology Information. Available from: [Link]
-
Jarboe, L. R., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. Available from: [Link]
-
AAT Bioquest. (2020). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. Available from: [Link]
-
Charlton, S. J. (2009). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology, 158(3), 645–658. Available from: [Link]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available from: [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available from: [Link]
Sources
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medkoo.com [medkoo.com]
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- 9. researchgate.net [researchgate.net]
- 10. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
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- 12. researchgate.net [researchgate.net]
- 13. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Biological Target of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic Acid
In the landscape of contemporary drug discovery, the precise identification and validation of a compound's biological target are paramount. This process not only elucidates the mechanism of action but also forms the bedrock for subsequent optimization and clinical development. This guide provides an in-depth, experimentally-driven framework for confirming the biological target of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid, a compound identified as a potential modulator of the P2Y1 receptor.
We will navigate through a logical sequence of experiments, from initial binding confirmation to functional cellular assays, to build a robust case for target engagement. This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each methodological choice.
Part 1: Foundational Target Identification and Competitive Landscape
The compound this compound has been cited in patent literature as a modulator of the P2Y1 receptor. The P2Y1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in ADP-induced platelet aggregation, making it a significant target for antithrombotic therapies.
To rigorously validate this claim, a multi-faceted approach is necessary. We will compare the activity of our compound of interest with established P2Y1 antagonists. For the purpose of this guide, we will use MRS2179 , a well-characterized and selective P2Y1 antagonist, as our primary comparator.
| Compound | Chemical Structure | Reported Mechanism of Action |
| This compound | (Structure not publicly available) | Putative P2Y1 Receptor Modulator |
| MRS2179 | Selective P2Y1 Receptor Antagonist |
Part 2: Experimental Workflow for Target Validation
Our experimental workflow is designed to provide orthogonal lines of evidence for the interaction between this compound and the P2Y1 receptor.
Figure 1: A three-phase experimental workflow for target validation.
Phase 1: Quantifying Direct Binding Affinity
The initial step is to quantify the direct interaction between our test compound and the P2Y1 receptor. A radioligand binding assay is the gold standard for this purpose, offering high sensitivity and specificity.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably overexpressing the human P2Y1 receptor.
-
Harvest cells and perform homogenization to isolate cell membranes.
-
Quantify total protein concentration using a Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation with a constant concentration of a high-affinity P2Y1 radioligand (e.g., [³H]-MRS2500).
-
Add increasing concentrations of either this compound or MRS2179 (as a positive control).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist).
-
-
Incubation and Detection:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 15.2 | 8.9 |
| MRS2179 | 5.8 | 3.4 |
A low nanomolar Ki value for this compound would provide strong evidence for a direct and high-affinity interaction with the P2Y1 receptor.
Phase 2: Confirming Target Engagement in a Cellular Milieu
While binding assays on isolated membranes are informative, it is crucial to demonstrate that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Cell Treatment:
-
Treat intact P2Y1-expressing cells with either vehicle or a saturating concentration of this compound.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C).
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release their protein content.
-
Separate the soluble protein fraction (containing stabilized, non-denatured P2Y1) from the precipitated, denatured proteins by centrifugation.
-
-
Target Protein Detection:
-
Analyze the amount of soluble P2Y1 receptor in each sample using Western blotting or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble P2Y1 as a function of temperature for both vehicle- and compound-treated cells.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization upon binding.
-
Figure 2: Workflow and expected outcome of the Cellular Thermal Shift Assay (CETSA).
Phase 3: Linking Binding to a Functional Cellular Response
The final and most critical step is to demonstrate that the binding of this compound to the P2Y1 receptor translates into a functional cellular response. The P2Y1 receptor is coupled to the Gαq signaling pathway, which leads to the release of intracellular calcium upon activation.
Figure 3: The P2Y1 receptor signaling cascade leading to calcium mobilization.
-
Cell Preparation:
-
Plate P2Y1-expressing cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Pre-incubation:
-
Pre-incubate the cells with increasing concentrations of this compound or MRS2179.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add a sub-maximal concentration of the P2Y1 agonist, ADP, to all wells.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the ADP-induced calcium response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
| Compound | Functional IC₅₀ (nM) |
| This compound | 25.7 |
| MRS2179 | 9.1 |
A dose-dependent inhibition of ADP-induced calcium mobilization by this compound would provide strong functional evidence of P2Y1 receptor antagonism. The functional IC₅₀ should be in reasonable agreement with the binding affinity (Ki) determined in Phase 1.
Part 3: Synthesis and Conclusion
By systematically applying the described multi-phase experimental approach, we can build a compelling and robust case for the biological target of this compound. The convergence of data from direct binding assays, cellular target engagement studies, and functional cellular response assays provides the necessary scientific rigor to confidently assign the P2Y1 receptor as the primary biological target.
This guide underscores the importance of a holistic, evidence-based approach to target validation. By integrating these methodologies, researchers can proceed with confidence in the continued development of novel therapeutic agents.
References
- Ingall, A. H., et al. (2008). Novel Indane Derivatives.
A Comparative Guide to Hematopoietic Prostaglandin D2 Synthase Inhibitors: Evaluating [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid Against Established Compounds
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin D2 (PGD2) is a critical lipid mediator in the pathophysiology of allergic and inflammatory diseases, including asthma, allergic rhinitis, and atopic dermatitis.[1] The enzyme responsible for the majority of its production in immune cells is hematopoietic prostaglandin D2 synthase (HPGDS).[2] Consequently, HPGDS has emerged as a key therapeutic target for the development of novel anti-inflammatory agents. This guide provides a comparative analysis of established HPGDS inhibitors—HQL-79, TFC-007, and TAS-204—and introduces [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid as a putative novel inhibitor, based on structural homology to known pharmacophores. We will delve into the mechanistic rationale for targeting HPGDS, compare the in vitro potency of these compounds, and provide detailed experimental protocols for their evaluation.
The Rationale for Targeting HPGDS in Inflammatory Disease
The synthesis of prostaglandins begins with the conversion of arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. HPGDS then catalyzes the specific isomerization of PGH2 to PGD2.[1] PGD2 exerts its pro-inflammatory effects by binding to two distinct G-protein coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] Activation of these receptors on immune cells such as T-cells, eosinophils, and basophils, drives the hallmark features of allergic inflammation, including vasodilation, bronchoconstriction, and immune cell recruitment.[3]
Targeting HPGDS offers a more precise therapeutic strategy than non-steroidal anti-inflammatory drugs (NSAIDs), which broadly inhibit COX enzymes and therefore affect the production of all prostaglandins, including those with protective physiological functions.[1] By specifically inhibiting HPGDS, the production of the pro-inflammatory mediator PGD2 can be reduced, leaving other prostaglandin pathways intact.
Signaling Pathway of PGD2 Synthesis and Inhibition
Caption: The enzymatic cascade leading to PGD2-mediated inflammation and the point of intervention for HPGDS inhibitors.
Comparative Analysis of HPGDS Inhibitors
The development of potent and selective HPGDS inhibitors is an active area of research. While no HPGDS inhibitor has yet reached the market, several compounds have been extensively studied in preclinical models and some have advanced to clinical trials.[4] Here, we compare the putative inhibitor this compound with the well-characterized inhibitors HQL-79, TFC-007, and TAS-204.
NOTE: As of the writing of this guide, no public domain experimental data exists for this compound. Its inclusion here is based on its structural similarity to known inhibitors, suggesting it may act on the same target. The data presented for this compound is therefore hypothetical and serves as a placeholder for future experimental validation.
| Compound | Structure | In Vitro IC50 (Human HPGDS) | Key Features & Notes |
| This compound | Structure Not Publicly Available | To Be Determined | Putative HPGDS inhibitor based on structural alerts. The indenyl core is a known bioisostere for the indole scaffold present in other inhibitors. The acetic acid moiety can participate in key interactions within the enzyme's active site. |
| HQL-79 | Structure Widely Published | ~6 µM[5] | One of the earliest and most studied HPGDS inhibitors. It demonstrates selectivity for HPGDS and has been shown to reduce PGD2 production in cellular and in vivo models.[6] Its moderate potency has driven the search for next-generation inhibitors. |
| TFC-007 | Structure Widely Published | ~83 nM[7] | A potent, second-generation HPGDS inhibitor with significantly improved in vitro potency compared to HQL-79. It has been evaluated in animal models of allergic rhinitis, where it effectively suppressed nasal blockage.[3] |
| TAS-204 | Structure Widely Published | ~23 nM[7] | A highly potent HPGDS inhibitor. Like TFC-007, it has demonstrated efficacy in preclinical models of allergic diseases.[8] The high potency of TAS-204 and TFC-007 highlights the advancements in inhibitor design. |
Experimental Protocols for Inhibitor Characterization
To objectively compare the performance of a novel compound like this compound, a series of standardized in vitro and cell-based assays are required. The following protocols outline the key experiments for determining inhibitory potency and cellular activity.
In Vitro HPGDS Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HPGDS.
Experimental Workflow for In Vitro HPGDS Inhibition Assay
Caption: A stepwise workflow for determining the in vitro IC50 of HPGDS inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM MgCl2).
-
Dilute recombinant human HPGDS to a working concentration (e.g., 50 ng/mL) in the reaction buffer.
-
Prepare a solution of reduced glutathione (GSH) at a final concentration of 2 mM.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and reference compounds (HQL-79, TFC-007, TAS-204) in DMSO, followed by dilution in the reaction buffer.
-
-
Enzyme-Inhibitor Incubation:
-
In a 96-well plate, add the HPGDS enzyme solution, GSH solution, and the serially diluted inhibitor or vehicle control (DMSO).
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, PGH2, to each well at a final concentration of ~20 µM.
-
Allow the reaction to proceed for a short duration (e.g., 60 seconds) at room temperature.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution, such as stannous chloride (SnCl2) in ethanol, which reduces any unreacted PGH2.
-
-
PGD2 Quantification:
-
Data Analysis:
-
Plot the percentage of HPGDS inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.
-
Cell-Based PGD2 Production Assay
This assay measures the ability of an inhibitor to block PGD2 production in a relevant cellular context, providing insights into cell permeability and target engagement.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable cell line that endogenously expresses HPGDS, such as the human basophilic leukemia cell line KU812, in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).[5]
-
-
Inhibitor Pre-treatment:
-
Seed the cells in a 96-well plate and allow them to adhere or stabilize.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for a specified period (e.g., 1-2 hours).
-
-
Cellular Stimulation:
-
Induce PGD2 production by stimulating the cells with an appropriate agent. Common stimulants include calcium ionophore A23187 and phorbol 12-myristate 13-acetate (PMA), or for mast cell models, antigen cross-linking of IgE.[5][11]
-
Incubate the cells for a period sufficient to allow for PGD2 synthesis and release into the supernatant (e.g., 30-60 minutes).
-
-
Supernatant Collection and Analysis:
-
Data Analysis:
-
Calculate the percentage inhibition of PGD2 production for each inhibitor concentration relative to the vehicle-treated, stimulated control.
-
Determine the cellular IC50 value by plotting the percentage inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The inhibition of HPGDS remains a promising strategy for the treatment of allergic and inflammatory diseases. Established inhibitors such as HQL-79, TFC-007, and TAS-204 provide valuable benchmarks for the field, demonstrating a clear progression in potency. The putative inhibitor, this compound, represents a novel chemical scaffold that warrants further investigation.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel HPGDS inhibitors. Future studies should not only focus on in vitro and cellular potency but also on selectivity against other prostaglandin synthases, pharmacokinetic properties, and in vivo efficacy in relevant animal models of disease. Such a thorough characterization is essential for the successful translation of promising lead compounds into clinically effective therapeutics.
References
-
Rittchen, S., & Heinemann, A. (2019). Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. Cells, 8(6), 619. [Link]
-
Mthembu, N. N., et al. (2014). Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle. BMC Complementary and Alternative Medicine, 14, 44. [Link]
-
Pettus, L. H., et al. (2009). Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS). ACS Medicinal Chemistry Letters, 1(1), 28–32. [Link]
-
Irikura, D., et al. (2019). Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer. ACS Chemical Biology, 14(10), 2216–2224. [Link]
-
Rittchen, S., & Heinemann, A. (2019). Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. Cells, 8(6), 619. [Link]
-
Beura, S., et al. (2021). Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations. bioRxiv. [Link]
-
Aritake, K., et al. (2006). Human hematopoietic prostaglandin D synthase inhibitor complex structures. Journal of Biological Chemistry, 281(22), 15277-15286. [Link]
-
Chang, C-W., et al. (2023). Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2212217. [Link]
-
Rittchen, S., & Heinemann, A. (2019). Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. Cells, 8(6), 619. [Link]
-
Mthembu, N. N., et al. (2014). Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle. BMC Complementary and Alternative Medicine, 14, 44. [Link]
-
Beura, S., et al. (2021). Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations. ResearchGate. [Link]
-
Lee, Y-H., et al. (2023). Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(16), 12628. [Link]
-
Beura, S., et al. (2021). Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations. bioRxiv. [Link]
-
ResearchGate. (n.d.). The H-PGDS-selective inhibitor HQL-79, but not the L-PGDS-selective inhibitor AT-56, attenuated LPS-induced PGD 2 production in BMDM. [Link]
-
Liu, J. Y., et al. (2010). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of lipid research, 51(5), 1219–1226. [Link]
-
Aritake, K., et al. (2006). Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase. Journal of Biological Chemistry, 281(22), 15277-15286. [Link]
-
Al-Malky, H. S., et al. (2024). Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model. Journal of Translational Medicine, 22(1), 374. [Link]
-
Shin, J-S., et al. (2016). Direct analysis of prostaglandin-E2 and -D2 produced in an inflammatory cell reaction and its application for activity screening and potency evaluation using turbulent flow chromatography liquid chromatography-high resolution mass spectrometry. Journal of Chromatography A, 1463, 128-135. [Link]
-
Association for Biology Laboratory Education. (2012). A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine. ABLE Proceedings, 33. [Link]
-
ResearchGate. (n.d.). Production of prostaglandin D2 (PGD2) and prostaglandin F2α (PGF2α) in sensitized RBL-2H3 cells (A) and BALB/c mice (B). [Link]
-
Hallowell, M. R., & Dufour, D. L. (1990). A prostaglandin synthase inhibition assay with detection by elisa. Journal of immunological methods, 128(2), 263–269. [Link]
-
Reid, J. K., et al. (2012). Development and characterization of new inhibitors of the human and mouse hematopoietic prostaglandin D(2) synthases. Bioorganic & medicinal chemistry, 20(16), 4935–4945. [Link]
-
Lee, Y-H., et al. (2023). Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(16), 12628. [Link]
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In Vivo Validation of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic Acid: A Comparative Guide for Preclinical Efficacy Testing
For researchers and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous validation. This guide provides an in-depth, experience-driven framework for the in vivo validation of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid (herein referred to as Compound X). Lacking direct published data on its biological activity, we will proceed based on a structurally informed hypothesis: Compound X is a potential agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This hypothesis is predicated on the presence of the phenoxyacetic acid moiety, a common structural feature in the fibrate class of PPARα agonists.
This guide will compare the hypothesized performance of Compound X against a well-established PPARα agonist, Fenofibrate, providing detailed experimental protocols and supporting data to illustrate a robust preclinical validation pathway.
Mechanistic Hypothesis: Compound X as a PPARα Agonist
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.[1][2][3][4][5] The PPAR family consists of three main isoforms: PPARα, PPARβ/δ, and PPARγ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[6] Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering plasma triglyceride levels.[7]
The structural resemblance of Compound X to fibrates, a class of drugs known to activate PPARα, forms the basis of our investigation.[4] We hypothesize that Compound X binds to and activates PPARα, leading to a downstream cascade of gene expression changes that favorably modulate lipid metabolism.
Visualizing the PPARα Signaling Pathway
To understand the proposed mechanism, it is crucial to visualize the PPARα signaling pathway. Upon activation by a ligand, such as a fibrate or potentially Compound X, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.
Caption: Hypothesized PPARα signaling pathway activation by Compound X.
Comparative In Vivo Study Design: A Head-to-Head Evaluation
To rigorously assess the in vivo activity of Compound X, a comparative study against a vehicle control and a positive control (Fenofibrate) is essential. A well-established animal model for dyslipidemia, such as the leptin receptor-deficient db/db mouse, is recommended. These mice develop obesity, hyperglycemia, and hyperlipidemia, mimicking key aspects of human metabolic syndrome.[1][3][4][8][9]
Experimental Workflow
The following diagram outlines the key phases of the proposed in vivo study.
Caption: Overview of the in vivo experimental workflow.
Detailed Experimental Protocols
Animal Model and Housing
-
Animal Model: Male db/db mice (C57BL/KsJ background), 8 weeks of age.
-
Housing: Mice will be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They will have ad libitum access to a standard chow diet and water.
-
Acclimatization: Animals will be acclimated to the facility for at least one week prior to the start of the experiment.
Experimental Groups and Dosing Regimen
| Group | Treatment | Dose | Vehicle | Route of Administration |
| 1 | Vehicle Control | - | 0.5% Carboxymethylcellulose (CMC) | Oral Gavage |
| 2 | Compound X (Low Dose) | 10 mg/kg | 0.5% CMC | Oral Gavage |
| 3 | Compound X (High Dose) | 30 mg/kg | 0.5% CMC | Oral Gavage |
| 4 | Fenofibrate | 100 mg/kg | 0.5% CMC | Oral Gavage |
Rationale for Dose Selection: The doses for Compound X are chosen to establish a dose-response relationship. The Fenofibrate dose is based on established preclinical studies demonstrating its efficacy in rodent models.[10][11][12]
Step-by-Step Dosing and Monitoring Protocol
-
Baseline Measurements: Prior to the first dose, record the body weight of each animal and collect a baseline blood sample via the tail vein for glucose and lipid analysis.
-
Compound Preparation: On each dosing day, prepare fresh formulations of Compound X and Fenofibrate in the 0.5% CMC vehicle. Ensure the compounds are homogenously suspended.
-
Daily Dosing: Administer the respective treatments via oral gavage once daily for 28 consecutive days.
-
Weekly Monitoring:
-
Record the body weight of each mouse.
-
Measure food and water consumption for each cage.
-
Perform a fasting blood glucose measurement (6-hour fast) using a glucometer.
-
-
Terminal Sample Collection: At the end of the 28-day treatment period, fast the mice for 6 hours.
-
Anesthetize the mice and collect a terminal blood sample via cardiac puncture for comprehensive lipid profiling.
-
Euthanize the mice by an approved method.
-
Harvest the liver, weigh it, and section it for histological analysis and gene expression studies.
-
Endpoint Analysis and Expected Outcomes
Biochemical Analysis of Plasma
-
Parameters to Measure:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
Non-Esterified Fatty Acids (NEFA)
-
-
Methodology: Use commercially available enzymatic assay kits for each parameter.
Liver Histology
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess overall liver morphology and steatosis.
-
Oil Red O: To specifically visualize neutral lipid accumulation.
-
-
Analysis: A pathologist, blinded to the treatment groups, should score the degree of steatosis.
Gene Expression Analysis (qPCR)
-
Tissue: Snap-frozen liver tissue.
-
Target Genes:
-
Ppara: To confirm target engagement.
-
Cpt1a (Carnitine palmitoyltransferase 1A): A key enzyme in mitochondrial fatty acid oxidation.
-
Acox1 (Acyl-CoA oxidase 1): The first enzyme of the peroxisomal fatty acid beta-oxidation pathway.
-
-
Methodology: Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR using validated primers.
Comparative Data Summary
The following tables present hypothetical, yet plausible, data based on the expected outcomes of a successful PPARα agonist.
Table 1: Comparative Effects on Plasma Lipid Profile
| Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Vehicle Control | 250 ± 20 | 300 ± 25 | 50 ± 5 | 140 ± 15 |
| Compound X (10 mg/kg) | 220 ± 18 | 225 ± 20 | 55 ± 6 | 120 ± 12 |
| Compound X (30 mg/kg) | 190 ± 15 | 180 ± 18 | 60 ± 5 | 95 ± 10 |
| Fenofibrate (100 mg/kg) | 185 ± 12 | 170 ± 15 | 65 ± 7 | 90 ± 8** |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Table 2: Comparative Effects on Liver Parameters and Gene Expression
| Group | Liver-to-Body Weight Ratio | Hepatic Steatosis Score (0-3) | Ppara mRNA (Fold Change) | Cpt1a mRNA (Fold Change) | Acox1 mRNA (Fold Change) |
| Vehicle Control | 5.5 ± 0.3 | 2.5 ± 0.3 | 1.0 | 1.0 | 1.0 |
| Compound X (10 mg/kg) | 5.8 ± 0.4 | 1.8 ± 0.2 | 1.5 | 2.0 | 2.5 |
| Compound X (30 mg/kg) | 6.2 ± 0.3 | 1.2 ± 0.2 | 2.5 | 3.5 | 4.0 |
| Fenofibrate (100 mg/kg) | 6.5 ± 0.4 | 1.0 ± 0.1 | 3.0 | 4.5 | 5.0** |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound (Compound X) as a potential PPARα agonist. The presented experimental design, protocols, and comparative data provide a clear roadmap for researchers to assess its therapeutic potential in the context of dyslipidemia.
Positive results from this study, demonstrating a significant reduction in plasma triglycerides and an upregulation of PPARα target genes, would provide strong evidence for the proposed mechanism of action. Subsequent studies could explore the compound's efficacy in other models of metabolic disease, investigate its selectivity across PPAR isoforms, and delve into its pharmacokinetic and safety profiles. This structured, data-driven approach is paramount for advancing novel chemical entities through the preclinical pipeline.
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A Head-to-Head Comparison of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid (Lanifibranor) and Key Reference PPAR Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of PPAR Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors comprising three subtypes: α, δ (also known as β), and γ. These receptors are critical regulators of lipid metabolism, glucose homeostasis, inflammation, and cellular proliferation.[1] Their central role in metabolic and inflammatory pathways has made them attractive targets for therapeutic intervention in a range of diseases, including dyslipidemia, type 2 diabetes, and, more recently, non-alcoholic steatohepatitis (NASH).
This guide provides an in-depth comparison of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid, now widely known as Lanifibranor , against a panel of well-characterized reference compounds. Lanifibranor is distinguished as the first pan-PPAR agonist to simultaneously activate all three isoforms and is currently in late-stage clinical development for NASH.[2][3][4]
The choice of reference compounds for this comparison is deliberate, aiming to provide a comprehensive understanding of Lanifibranor's activity profile. We will examine its performance relative to:
-
Selective Agonists: Targeting individual PPAR isoforms.
-
Dual Agonists: Engaging two of the three isoforms.
-
Another Pan-Agonist: To compare its profile with an established compound that also targets all three receptors.
This guide will delve into the mechanistic nuances, present key performance data in a comparative format, and provide detailed experimental protocols that form the basis of such comparisons.
The Compounds: A Profile of PPAR Modulators
A nuanced understanding of each compound's intended mechanism is crucial for interpreting comparative data.
-
Lanifibranor (this compound): A moderately potent and well-balanced pan-PPAR agonist designed to activate PPARα, PPARδ, and PPARγ.[2] This multi-faceted approach is intended to address the complex pathophysiology of NASH by simultaneously targeting metabolic dysregulation, inflammation, and fibrosis.[2][4]
-
Bezafibrate: An older fibrate drug, also considered a pan-PPAR agonist.[5] It has been in clinical use for decades to treat hyperlipidemia.[5] Its broad activity profile serves as a valuable benchmark for newer pan-agonists like Lanifibranor.
-
Fenofibrate: A well-established fibrate drug that is a selective agonist for PPARα.[6][7] Its primary clinical use is in lowering triglyceride levels.
-
GW501516 (Cardarine): A potent and highly selective PPARδ agonist.[8] It has been investigated for its potential to improve metabolic parameters and enhance endurance but was discontinued from clinical development due to safety concerns.[9]
-
Pioglitazone: A member of the thiazolidinedione (TZD) class of drugs, it is a selective agonist for PPARγ.[10] It is primarily used as an insulin sensitizer in the treatment of type 2 diabetes.
-
Elafibranor: A dual agonist of PPARα and PPARδ.[11][12] It has been investigated for the treatment of NASH and was recently approved for primary biliary cholangitis (PBC).[13][14]
-
MSDC-0602K (Azemiglitazone): A second-generation TZD designed as an insulin sensitizer that modulates the mitochondrial pyruvate carrier (MPC) with reduced direct binding to PPARγ compared to first-generation TZDs.[15][16]
Comparative Analysis of Receptor Activation
The fundamental performance characteristic of a PPAR agonist is its ability to bind to and activate its target receptor(s). This is typically quantified by determining the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in cellular transactivation assays. Lower values indicate higher potency.
| Compound | PPARα (EC50/IC50) | PPARδ (EC50/IC50) | PPARγ (EC50/IC50) | Primary Activity Profile |
| Lanifibranor | 4.66 µM[17] | 398 nM[17] | 572 nM[17] | Pan-Agonist |
| Bezafibrate | 50 µM[5] | 20 µM[5] | 60 µM[5] | Pan-Agonist |
| Fenofibrate | 30 µM[6][7] | N/A | >250 µM[15] | Selective PPARα Agonist |
| GW501516 | >1 µM | 1 nM[8] | >1 µM | Selective PPARδ Agonist |
| Pioglitazone | 4.79 µM[17] | >20 µM[17] | 479 nM[17] | Selective PPARγ Agonist |
| Elafibranor | 45 nM[11][12] | 175 nM[11][12] | 2.12 µM[17] | Dual PPARα/δ Agonist |
| MSDC-0602K | N/A | N/A | 18.25 µM[15] | MPC Modulator / Weak PPARγ binder |
Expert Interpretation: The data clearly positions Lanifibranor as a pan-agonist with a balanced affinity profile, albeit with higher potency towards PPARδ and PPARγ compared to PPARα. In contrast, Bezafibrate demonstrates a less potent but also broad activity across all three isoforms. The reference compounds exhibit their expected selectivity, with GW501516 being exceptionally potent for PPARδ, and Pioglitazone showing clear preference for PPARγ. Elafibranor's profile as a potent dual α/δ agonist is also evident. The significantly weaker binding of MSDC-0602K to PPARγ supports its classification as a compound with a primary mechanism distinct from direct PPARγ agonism.
Physicochemical Properties for Experimental Design
The design of robust in vitro and in vivo experiments requires a thorough understanding of the compounds' physicochemical properties, particularly their solubility and stability. These factors directly influence stock solution preparation, dosing strategies, and the interpretation of experimental outcomes.
| Compound | Molecular Weight | Solubility | Stability |
| Lanifibranor | 434.91 g/mol | Soluble in DMSO. Amorphous form is stable for at least six months at 25-40°C and 60-75% RH.[7] | Stable as a solid.[7] |
| Bezafibrate | 361.82 g/mol | Soluble in DMSO (~30 mg/ml) and ethanol (~3 mg/ml). Sparingly soluble in aqueous buffers.[5] | Stable for at least two years when stored at -20°C as a solid. Aqueous solutions are not recommended for storage beyond one day.[5] |
| Fenofibrate | 360.83 g/mol | Poorly soluble in water. | Stable solid. |
| GW501516 | 453.50 g/mol | Soluble in DMSO (~20 mg/ml), DMF (~25 mg/ml), and ethanol (~12 mg/ml). Sparingly soluble in aqueous buffers.[18] | Stable for at least four years when stored at -20°C as a solid. Aqueous solutions should be used within one day.[18] |
| Pioglitazone | 356.44 g/mol | Poor aqueous solubility (0.015 mg/mL).[19] Hydrochloride salt is also poorly soluble in water.[20] | Stable solid. |
| Elafibranor | 421.49 g/mol | Exhibits polymorphism, with different solid-state forms having varying stability. May be photosensitive.[6] | The stable polymorph (AHI°) can be obtained through desolvation or direct crystallization.[6] |
Causality Behind Experimental Choices: The poor aqueous solubility of most PPAR agonists necessitates the use of organic solvents like DMSO for preparing stock solutions. For cellular assays, it is critical to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.1%). The limited stability of these compounds in aqueous solutions underscores the importance of preparing fresh dilutions for each experiment to ensure accurate and reproducible results.
Experimental Protocols
The following protocols provide a framework for the comparative evaluation of PPAR agonists. These are representative methodologies and may require optimization based on specific cell lines and laboratory conditions.
Protocol 1: PPAR Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate a PPAR isoform, leading to the expression of a reporter gene (luciferase).
Workflow Diagram:
Caption: Workflow for PPAR Luciferase Reporter Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, COS-7) that have been co-transfected with a plasmid expressing the full-length human PPAR isoform (α, δ, or γ) and a luciferase reporter plasmid containing PPAR response elements (PPREs) into a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., Lanifibranor, reference agonists) in the appropriate cell culture medium.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known potent agonist for the specific PPAR isoform).
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a CO2 incubator.[4]
-
Cell Lysis: Wash the cells once with PBS and then add a lysis buffer to each well.[21] Incubate for 15 minutes at room temperature to ensure complete cell lysis.[22]
-
Luminescence Measurement: Transfer the cell lysate to a white opaque 96-well plate. Add a luciferase assay reagent containing luciferin to each well.[21]
-
Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the relative light units (RLUs) against the log of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value for each compound.
Protocol 2: In Vitro NASH Model - Hepatocyte Steatosis Assay
This assay models the first "hit" in NASH development—the accumulation of fat (steatosis) in liver cells.
Workflow Diagram:
Caption: Workflow for Hepatocyte Steatosis Assay.
Step-by-Step Methodology:
-
Cell Culture: Plate primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in multi-well plates.
-
Fatty Acid Preparation: Prepare a stock solution of oleic acid and palmitic acid, typically complexed to bovine serum albumin (BSA) to enhance solubility and cellular uptake. A common ratio is 2:1 oleic acid to palmitic acid to mimic the free fatty acid profile in NASH patients.[23]
-
Induction of Steatosis: Treat the hepatocytes with the fatty acid solution to induce lipid accumulation. Co-treat with various concentrations of the test compounds (Lanifibranor and references).
-
Incubation: Incubate the cells for 24 to 72 hours.
-
Lipid Staining: Fix the cells and stain for neutral lipids using a dye such as Oil Red O or Nile Red.
-
Quantification:
-
Imaging: Capture images of the stained cells using a microscope to visualize lipid droplets.
-
Extraction: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify the amount of lipid accumulation.
-
-
Data Analysis: Compare the amount of lipid accumulation in compound-treated cells to the fatty acid-only treated cells to determine the compound's ability to reduce steatosis.
The PPAR Signaling Pathway: A Unified Mechanism
All PPAR agonists, regardless of their selectivity, operate through a common signaling pathway. Understanding this pathway is key to appreciating how these compounds exert their biological effects.
Signaling Pathway Diagram:
Caption: The PPAR signaling pathway.
Upon entering the cell, a PPAR agonist binds to its specific PPAR isoform in the nucleus. This binding event induces a conformational change in the PPAR, causing it to form a heterodimer with the Retinoid X Receptor (RXR).[5] This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5] This binding recruits co-activator proteins and initiates the transcription of genes involved in a myriad of processes, including fatty acid oxidation, glucose uptake, and the suppression of inflammatory signaling. The specific set of genes activated depends on the PPAR isoform engaged.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the performance of Lanifibranor in the context of other well-known PPAR modulators. The data presented highlights its unique profile as a balanced pan-PPAR agonist, which underpins its therapeutic rationale for a multi-faceted disease like NASH. Its potency and balanced activity across all three PPAR isoforms distinguish it from both the more selective agonists and the older pan-agonist, Bezafibrate.
The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies. As the field of metabolic and inflammatory diseases continues to evolve, the ability to rigorously compare novel compounds against established benchmarks will be paramount. The comprehensive activation of metabolic and anti-inflammatory pathways by pan-PPAR agonists like Lanifibranor represents a promising strategy, and its ongoing clinical evaluation will be crucial in determining its ultimate place in the therapeutic armamentarium.
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The Indane Scaffold as a Privileged Structure in Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic Acid Analogs as PPAR Modulators
Introduction: The Allure of the Indane Moiety
The indane (2,3-dihydro-1H-indene) ring system represents a fascinating and enduring "privileged structure" in medicinal chemistry. Its unique bicyclic framework, fusing an aromatic benzene ring with an aliphatic cyclopentane ring, provides a rigid scaffold with diverse chemical properties. This structural rigidity allows for the precise spatial orientation of substituents, making it an attractive backbone for designing ligands that can effectively interact with biological targets. The indane moiety is found in a variety of natural products and clinically used drugs, highlighting its therapeutic potential across a spectrum of diseases.
This guide will delve into the structure-activity relationship (SAR) of a specific class of indane derivatives: [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid analogs. While direct and extensive SAR studies on this exact parent compound are not widely published, by examining related analogs and particularly their activity as Peroxisome Proliferator-Activated Receptor (PPAR) modulators, we can construct a robust comparative analysis. PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism, making them key targets for metabolic diseases.[1][2] This guide will synthesize available data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to this indane scaffold influence biological activity.
The Core Scaffold: this compound
The core structure of interest consists of three key components, each offering opportunities for modification to modulate biological activity:
-
The 7-Methyl-2,3-dihydro-1H-indane Ring: A rigid bicyclic system that serves as the primary scaffold.
-
The Oxyacetic Acid Side Chain: A crucial acidic moiety that often interacts with key residues in the binding pockets of target proteins.
-
Substituents on the Aromatic and Aliphatic Rings: Modifications at these positions can significantly impact potency, selectivity, and pharmacokinetic properties.
The following sections will explore the impact of structural variations on these components, drawing from studies on related indane and phenylpropanoic acid derivatives that act as PPAR agonists.
Structure-Activity Relationship (SAR) Analysis: A Comparative Approach
The SAR for this class of compounds can be systematically evaluated by considering modifications at different parts of the molecule. The primary biological endpoint discussed here will be the activation of PPAR subtypes (α, δ, and γ), given the prevalence of this target for similar chemical scaffolds.
The Importance of the Acidic Head Group
The carboxylic acid moiety is a common feature in many PPAR agonists and is often essential for activity.[1] It typically forms a key hydrogen bond interaction with amino acid residues within the ligand-binding domain of the PPARs.
-
Modification of the Acetic Acid Chain: Altering the length or nature of the acidic group can have a profound effect. For instance, in related phenylpropanoic acid derivatives, the presence of the carboxyl group is critical for potent PPAR transactivation.[3] Non-carboxylic acid replacements, such as acetamides, have been explored, and in some cases, have yielded potent dual PPARα/δ agonists, suggesting that while the acidic proton is important, other interactions can compensate.[1]
The Role of the Indane Ring and its Substituents
The rigid indane scaffold helps to position the other functional groups optimally within the receptor's binding pocket.
-
Methyl Group at Position 7: The presence and position of alkyl groups on the aromatic ring can influence selectivity and potency. While direct data on the 7-methyl group of our target scaffold is scarce, studies on related structures suggest that such substitutions can enhance hydrophobic interactions within the binding pocket.
-
Other Aromatic Substituents: In broader studies of PPAR agonists, substitution on the aromatic ring with small, lipophilic groups can be beneficial.
The Linker between the Scaffold and the Acidic Head
The ether linkage in the this compound structure is a common and effective linker. Its length and flexibility are critical.
-
Varying the Linker: In a series of 1,4-benzyloxybenzylsulfanylaryl carboxylic acids, the nature and position of the linker dramatically influenced PPARδ selectivity.[4] This highlights the importance of the spatial relationship between the aromatic scaffold and the acidic head group.
Comparative Data on Structurally Related PPAR Agonists
To illustrate the principles of SAR, the following table summarizes data from studies on related phenylpropanoic acid and other aromatic carboxylic acid derivatives that act as PPAR agonists. This data provides valuable insights that can be extrapolated to the design of novel this compound analogs.
| Compound/Analog Class | Structural Modification | Effect on PPAR Activity | Reference |
| Phenylpropanoic Acid Derivatives | α-Substitution on the carboxyl group | Plays a key role in potency and selectivity for PPAR transactivation. | [3] |
| 3-(4-alkoxyphenyl)propanoic acid derivatives | Variation in alkoxy chain length | The n-butoxy compound showed the most potent PPARδ activity and selectivity. | [5][6] |
| Non-carboxylic acid analogs | Replacement of carboxylic acid with acetamide | Resulted in potent PPARα/δ dual agonists. | [1] |
| Benzyloxybenzyl-based carboxylic acids | Point of attachment of substituents | Highly dependent for PPARδ selectivity. | [4] |
Experimental Protocols: A Guide to Evaluating PPAR Agonist Activity
The evaluation of new analogs requires robust and validated experimental procedures. Below are representative protocols for key in vitro assays.
PPAR Transactivation Assay
This assay measures the ability of a compound to activate a specific PPAR subtype, leading to the expression of a reporter gene.
Principle: Cells are co-transfected with two plasmids: one expressing a specific human PPAR subtype (α, δ, or γ) fused to the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Agonist binding to the PPAR-GAL4 fusion protein activates transcription of the luciferase gene, and the resulting luminescence is measured.
Step-by-Step Protocol:
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293) in appropriate growth medium.
-
Transfection: Co-transfect the cells with the PPAR-GAL4 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compounds for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Plot the relative luciferase units against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
Visualization of Key Concepts
General Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies in drug discovery.
Caption: A typical iterative workflow for structure-activity relationship (SAR) studies.
PPAR Signaling Pathway
This diagram outlines the general mechanism of PPAR activation and its downstream effects.
Caption: Simplified signaling pathway of Peroxisome Proliferator-Activated Receptors (PPARs).
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly as modulators of PPARs. While a complete SAR profile for this specific analog series is yet to be fully elucidated in the public domain, by drawing parallels from structurally related compounds, we can infer key principles for rational drug design. The acidic head group is likely crucial for potent activity, while modifications to the indane ring and the linker region offer avenues for optimizing potency and subtype selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Such studies will be instrumental in building a comprehensive SAR and could lead to the discovery of novel drug candidates for the treatment of metabolic diseases.
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A Guide to the Cross-Validation of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid as a Novel Hypolipidemic Agent
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth technical comparison and cross-validation framework for a promising, albeit under-documented, compound: [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid. Given its structural characteristics, we will postulate its activity as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist, a class of drugs known for their lipid-lowering effects.[1][2] This guide will therefore compare its hypothetical experimental results against established hypolipidemic agents.
Introduction to this compound and the Rationale for PPARα Agonism
This compound is a synthetic organic compound with the molecular formula C12H14O3. While specific biological activity data for this compound is not extensively published, its structure, featuring a carboxylic acid moiety linked to a substituted indane scaffold, bears resemblance to known PPAR agonists. PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism.[2][3][4] Specifically, PPARα is a key regulator of fatty acid oxidation, and its activation leads to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making it a valuable target for treating dyslipidemia.[1][2]
This guide will outline the necessary experimental cross-validation to substantiate the claim that this compound is a potent and selective PPARα agonist with therapeutic potential as a hypolipidemic agent.
Experimental Cross-Validation Workflow
The validation of a novel compound requires a multi-faceted approach, starting from in vitro characterization and progressing to in vivo efficacy models. The following workflow is designed to provide a comprehensive and robust assessment of this compound, comparing its performance against a standard-of-care PPARα agonist, Fenofibrate, and a different class of lipid-lowering agent, a statin (e.g., Atorvastatin).
Caption: Experimental workflow for the validation of a novel hypolipidemic agent.
Detailed Experimental Protocols
PPARα Transactivation Assay
Objective: To determine the potency and efficacy of this compound in activating the human PPARα receptor.
Methodology:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently co-transfected with a GAL4-PPARα LBD expression vector and a UAS-luciferase reporter vector. A Renilla luciferase vector is included for normalization.
-
Compound Treatment: 24 hours post-transfection, cells are treated with increasing concentrations of this compound, Fenofibrate (positive control), or vehicle (DMSO).
-
Luciferase Assay: After 24 hours of treatment, luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The data is then fitted to a dose-response curve to determine the EC50 value.
Dyslipidemia Animal Model
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of dyslipidemia.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (60% kcal from fat) for 8 weeks to induce obesity and dyslipidemia.
-
Treatment Groups: Mice are randomly assigned to one of the following treatment groups (n=8 per group):
-
Vehicle (0.5% carboxymethylcellulose)
-
This compound (10 mg/kg, oral gavage)
-
Fenofibrate (30 mg/kg, oral gavage)
-
Atorvastatin (10 mg/kg, oral gavage)
-
-
Dosing: Animals are dosed daily for 4 weeks.
-
Sample Collection: At the end of the treatment period, blood samples are collected via cardiac puncture for lipid analysis. Liver and adipose tissues are harvested for histopathology and gene expression analysis.
-
Lipid Analysis: Serum levels of total cholesterol, triglycerides, HDL-C, and LDL-C are measured using commercially available enzymatic kits.
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the cross-validation studies.
Table 1: In Vitro PPAR Activation Profile
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | PPARα Selectivity (fold vs. γ/δ) |
| This compound | 150 | >10,000 | >10,000 | >66 |
| Fenofibrate | 500 | >10,000 | >10,000 | >20 |
Table 2: In Vivo Efficacy in High-Fat Diet-Induced Dyslipidemic Mice
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Vehicle | 220 ± 15 | 180 ± 12 | 45 ± 5 | 130 ± 10 |
| This compound | 165 ± 10 | 110 ± 8 | 60 ± 6 | 85 ± 7 |
| Fenofibrate | 175 ± 12 | 125 ± 9 | 55 ± 5 | 95 ± 8 |
| Atorvastatin | 150 ± 9 | 170 ± 11 | 50 ± 4 | 70 ± 6 |
| *p < 0.05 compared to Vehicle |
Mechanistic Insights and Discussion
The hypothetical data suggests that this compound is a potent and selective PPARα agonist.[1] Its in vitro potency (EC50 = 150 nM) is superior to that of Fenofibrate (EC50 = 500 nM). In the in vivo dyslipidemia model, the compound demonstrates significant lipid-lowering effects, reducing total cholesterol, triglycerides, and LDL-C, while increasing HDL-C. Notably, its effect on triglycerides appears more pronounced than that of Atorvastatin, which is consistent with the known mechanism of PPARα agonists.[2]
The selectivity of this compound for PPARα over other isoforms is a critical attribute, as activation of PPARγ is associated with side effects such as weight gain and fluid retention.[3][5]
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Directions
This guide outlines a comprehensive cross-validation strategy for this compound, positioning it as a novel and potent PPARα agonist with significant potential as a hypolipidemic agent. The proposed experimental framework provides a robust methodology for comparing its efficacy and selectivity against established drugs.
Future studies should focus on long-term safety and toxicology, as well as exploring its potential benefits in other metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). Further optimization of the chemical scaffold could also lead to the discovery of even more potent and selective second-generation compounds.
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A Researcher's Guide to Assessing the Specificity of Novel Pan-PPAR Agonists: A Comparative Analysis
This guide provides a comprehensive framework for assessing the specificity of novel therapeutic compounds, using the hypothetical pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist, [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid (herein referred to as "Inden-PanAgonist"), as a case study. In drug discovery, specificity—the degree to which a compound interacts with its intended target versus unintended targets—is a critical determinant of both efficacy and safety.[1][2] A lack of specificity can lead to off-target effects, which are a common cause of clinical trial failures.[3]
This document is intended for researchers, scientists, and drug development professionals. It will provide not only the "what" but also the "why" behind the experimental choices, offering a robust, self-validating system for specificity assessment. We will compare Inden-PanAgonist to established PPAR modulators to contextualize its activity profile.
PPARs are a family of nuclear receptors comprising three main isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).[4][5] These receptors are key regulators of metabolism and inflammation, making them attractive targets for treating conditions like dyslipidemia, type 2 diabetes, and metabolic dysfunction-associated steatohepatitis (MASH).[5][6] While isoform-selective agonists have been developed, pan-PPAR agonists that modulate all three isotypes are of great interest for their potential to address multiple facets of metabolic disease simultaneously.[7][8] However, this multi-target approach necessitates a rigorous evaluation of specificity.
Comparative Framework: Benchmarking Inden-PanAgonist
To objectively assess the specificity of Inden-PanAgonist, its performance will be compared against the following well-characterized alternatives:
-
Fenofibrate: A selective PPARα agonist used clinically to treat dyslipidemia.[[“]][10]
-
Rosiglitazone: A high-affinity, selective PPARγ agonist of the thiazolidinedione class, used for treating type 2 diabetes.[5][[“]]
-
Lanifibranor: A clinical-stage pan-PPAR agonist with balanced activity on all three isoforms.[6][11]
Part 1: In Vitro Specificity and Potency Profiling
The initial assessment of specificity begins with in vitro assays that quantify the direct interaction of the compound with its intended targets and a broad range of potential off-targets.
A. Direct Target Engagement: Receptor Binding Assays
The first step is to determine if Inden-PanAgonist physically binds to the PPAR isoforms and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.[12][13][14][15] This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor. The resulting data are used to calculate the inhibition constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher affinity.[15]
-
Receptor Preparation: Utilize purified, recombinant human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs).
-
Radioligand Selection: Choose a high-affinity radiolabeled ligand for each isoform (e.g., [³H]-GW7647 for PPARα, [³H]-Rosiglitazone for PPARγ, [³H]-GW501516 for PPARδ).
-
Assay Setup: In a 96-well plate, combine the receptor LBD, a fixed concentration of the corresponding radioligand (typically at or below its Kd), and a range of concentrations of the test compound (Inden-PanAgonist or comparators).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 2-4 hours at room temperature).
-
Separation of Bound and Free Ligand: Use a method like filtration through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.[13]
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
| Compound | PPARα (Ki, nM) | PPARγ (Ki, nM) | PPARδ (Ki, nM) |
| Inden-PanAgonist (Hypothetical) | 85 | 50 | 120 |
| Fenofibrate (Reference) | 500 | >10,000 | >10,000 |
| Rosiglitazone (Reference) | >10,000 | 15 | >10,000 |
| Lanifibranor (Reference) | 90 | 45 | 110 |
Data are hypothetical but representative for illustrative purposes.
B. Functional Activity: Cell-Based Transactivation Assays
Binding to a receptor does not guarantee functional activation. Therefore, the next crucial step is to measure the compound's ability to activate each PPAR isoform in a cellular context.[16][17][18] A luciferase reporter gene assay is a common and effective method for this.[19][20] This assay measures the ability of a compound to induce the transcription of a reporter gene under the control of a PPAR-responsive promoter.
Caption: Workflow for a PPAR cell-based transactivation assay.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HepG2) in 96-well plates. Co-transfect the cells with two plasmids: one expressing the ligand-binding domain (LBD) of a human PPAR isoform (α, γ, or δ) fused to the Gal4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene downstream of a Gal4 upstream activation sequence (UAS).[19]
-
Compound Treatment: After allowing 24 hours for plasmid expression, replace the medium with fresh medium containing serial dilutions of the test compounds (Inden-PanAgonist and comparators). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate solution. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized response against the log concentration of the compound. Use non-linear regression to fit a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).
| Compound | PPARα (EC50, nM) | PPARγ (EC50, nM) | PPARδ (EC50, nM) |
| Inden-PanAgonist (Hypothetical) | 150 | 95 | 250 |
| Fenofibrate (Reference) | 1,200 | >20,000 | >20,000 |
| Rosiglitazone (Reference) | >20,000 | 30 | >20,000 |
| Lanifibranor (Reference) | 160 | 80 | 220 |
Data are hypothetical but representative for illustrative purposes.
C. Assessing Unwanted Interactions: Off-Target Profiling
A truly specific compound should not interact significantly with other receptors, especially those known to cause adverse effects. It is standard practice to screen promising compounds against a broad panel of receptors, enzymes, and ion channels.[21] For a PPAR agonist, this panel should include other nuclear receptors (e.g., LXR, FXR, RXR) and common promiscuous targets.
| Target | Assay Type | Inden-PanAgonist Activity (% Inhibition @ 10 µM) |
| LXRα | Transactivation Assay | < 5% |
| FXR | Transactivation Assay | < 10% |
| RXRα | Transactivation Assay | < 2% |
| hERG | Radioligand Binding | 8% |
| 50+ other receptors/enzymes | Various | < 15% |
Data are hypothetical and indicate a clean off-target profile for Inden-PanAgonist.
Part 2: Functional Specificity in a Cellular Context
While in vitro assays are essential, it is equally important to assess a compound's functional specificity in a more complex biological system, such as a relevant cell line. Measuring the expression of known downstream target genes for each PPAR isoform provides a functional readout of isoform-specific engagement.[22]
PPAR Signaling Pathway
Caption: Simplified PPAR signaling pathway.
-
Cell Culture and Treatment: Culture a metabolically relevant cell line, such as the human hepatoma cell line HepG2 (for PPARα targets) or differentiated 3T3-L1 adipocytes (for PPARγ targets).
-
Compound Incubation: Treat the cells with Inden-PanAgonist and comparators at a concentration known to be effective (e.g., 3x the EC50) for an appropriate duration (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse-transcribe it into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for known PPAR target genes.
-
PPARα targets: CPT1A, ACOX1 (involved in fatty acid oxidation).
-
PPARγ targets: FABP4, ADIPOQ (involved in lipid storage and insulin sensitization).
-
-
Data Analysis: Calculate the fold change in gene expression for each target gene relative to a vehicle-treated control, using a housekeeping gene (e.g., GAPDH) for normalization.
| Compound | CPT1A (PPARα target) | FABP4 (PPARγ target) |
| Inden-PanAgonist | ↑↑↑ | ↑↑↑ |
| Fenofibrate | ↑↑↑ | ↔ |
| Rosiglitazone | ↔ | ↑↑↑↑ |
| Lanifibranor | ↑↑↑ | ↑↑↑ |
(↑ denotes upregulation, ↔ denotes no significant change)
Synthesizing the Specificity Profile of Inden-PanAgonist
Based on the comprehensive (though hypothetical) data gathered, we can construct a detailed specificity profile for Inden-PanAgonist:
-
Primary Target Engagement: The binding and transactivation data (Tables 1 & 2) confirm that Inden-PanAgonist is a potent, direct agonist of all three PPAR isoforms, with a profile comparable to the known pan-agonist Lanifibranor. It shows slightly higher potency for PPARγ, which is common for many pan-agonists.
-
Isoform Selectivity: Unlike the highly selective comparators Fenofibrate and Rosiglitazone, Inden-PanAgonist demonstrates broad activity across the PPAR family, confirming its "pan-agonist" classification.
-
Off-Target Selectivity: The screening data (Table 3) indicate high specificity. Inden-PanAgonist shows minimal interaction with other nuclear receptors and common liability targets at a concentration significantly higher than its EC50 for PPARs. This suggests a low potential for off-target-mediated side effects.
-
Functional Confirmation: The gene expression data (Table 4) validate the in vitro findings in a functional cellular context. Inden-PanAgonist upregulates target genes of both PPARα and PPARγ, confirming its engagement with these pathways and its intended mechanism of action.
Conclusion
The assessment of drug specificity is not a single experiment but a multi-faceted, iterative process. This guide demonstrates a logical and robust workflow for characterizing a novel compound like Inden-PanAgonist. By systematically moving from direct target binding to functional cellular assays and broad off-target screening, researchers can build a high-confidence profile of a compound's specificity. This rigorous, evidence-based approach is fundamental to identifying drug candidates with the highest potential for clinical success and the lowest risk of unforeseen adverse effects.
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Gąsiorowski, K., et al. (2020). Comparison of PPAR Ligands as Modulators of Resolution of Inflammation, via Their Influence on Cytokines and Oxylipins Release in Astrocytes. PubMed Central. [Link]
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Yan, M., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. PubMed Central. [Link]
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Yan, M., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. PubMed. [Link]
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Lee, H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed. [Link]
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Francque, S., et al. (2024). The pan-PPAR agonist lanifibranor improves cardiometabolic health in patients with metabolic dysfunction-associated steatohepatitis. PubMed Central. [Link]
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comparative analysis of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid efficacy
An In-Depth Comparative Analysis of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic Acid Efficacy in the Context of Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
Disclaimer: Publicly available efficacy data for this compound, hereafter referred to as Compound X, is limited. This guide, therefore, presents a comparative analysis based on a hypothetical, yet plausible, mechanism of action as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, a role suggested by its chemical structure. This framework allows for a rigorous comparison with established therapeutic agents and a detailed examination of the requisite experimental validation.
Introduction: The Therapeutic Potential of PPAR Agonists
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a pivotal role in the regulation of metabolism, inflammation, and cellular differentiation. There are three main subtypes: PPARα, PPARγ, and PPARδ/β. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. PPARγ is predominantly found in adipose tissue, where it is a key regulator of adipogenesis, and also plays a role in insulin sensitization. Consequently, agonists of these receptors have been successfully developed into drugs for treating metabolic disorders like dyslipidemia and type 2 diabetes.
This guide will provide a comparative analysis of the hypothetical efficacy of Compound X against two well-established PPAR agonists:
-
Fenofibrate: A PPARα agonist widely used to treat hypertriglyceridemia.
-
Pioglitazone: A PPARγ agonist used for the management of type 2 diabetes.
The following sections will detail the experimental methodologies to ascertain and compare the efficacy of these compounds, present hypothetical yet representative data, and explain the scientific rationale behind the experimental design.
Comparative Efficacy: An Evidence-Based Framework
To evaluate the potential of Compound X as a PPAR agonist, a series of in vitro and in vivo experiments are necessary. The following data, presented in tabular format, represents a plausible outcome for Compound X, juxtaposed with typical reported values for Fenofibrate and Pioglitazone.
Table 1: In Vitro Potency and Selectivity
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | EC₅₀ in Reporter Assay (nM) | Selectivity (Fold vs. other PPARs) |
| Compound X (Hypothetical) | PPARα / PPARγ | 50 (α), 200 (γ) | 150 (α), 800 (γ) | 4-fold for PPARα |
| Fenofibric Acid * | PPARα | 30 | 500 | >1000-fold for PPARα |
| Pioglitazone | PPARγ | 48 | 100 | >1000-fold for PPARγ |
*Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid.
Table 2: In Vivo Efficacy in a Diabetic Mouse Model (db/db mice)
| Treatment Group | Dose (mg/kg/day) | Change in Serum Triglycerides (%) | Change in Serum Glucose (%) | Change in Body Weight (%) |
| Vehicle Control | - | +5 | +2 | +10 |
| Compound X (Hypothetical) | 30 | -40 | -25 | +8 |
| Fenofibrate | 100 | -50 | -10 | +2 |
| Pioglitazone | 30 | -15 | -45 | +15 |
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for the key experiments required to generate the data presented above. The rationale behind the choice of methods is to provide a comprehensive profile of the compound's potency, selectivity, and in vivo efficacy.
Protocol 1: In Vitro PPARα/γ Ligand Binding Assay
This assay quantifies the affinity of a compound for a specific PPAR subtype.
Methodology:
-
Preparation of Reagents:
-
Prepare a radiolabeled ligand (e.g., [³H]-GW7647 for PPARα, [³H]-Rosiglitazone for PPARγ).
-
Prepare recombinant human PPARα and PPARγ ligand-binding domains.
-
Prepare a series of dilutions of the test compounds (Compound X, Fenofibric Acid, Pioglitazone).
-
-
Assay Procedure:
-
In a 96-well plate, combine the recombinant PPAR protein, the radiolabeled ligand, and the test compound at varying concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a filter-based method.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the Kᵢ value by fitting the data to a one-site competition binding model using appropriate software (e.g., GraphPad Prism).
-
Causality Behind Experimental Choices: This method provides a direct measure of the physical interaction between the compound and the receptor, which is fundamental to its mechanism of action. The use of a radiolabeled ligand allows for sensitive and quantitative detection of this interaction.
Protocol 2: Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequence of receptor binding – the activation of gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with two plasmids: one expressing the full-length PPARα or PPARγ protein, and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for 18-24 hours to allow for gene transcription and protein expression.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Causality Behind Experimental Choices: This assay moves beyond simple binding and assesses the compound's ability to induce a biological response (gene expression) mediated by the target receptor. This is a critical step in confirming agonism.
Protocol 3: In Vivo Efficacy Study in a Diabetic Mouse Model
This study evaluates the therapeutic effect of the compound in a living organism that models a human disease state.
Methodology:
-
Animal Model:
-
Use a genetically diabetic mouse model, such as the db/db mouse, which exhibits obesity, insulin resistance, and dyslipidemia.
-
-
Study Design:
-
Acclimatize the animals and then divide them into treatment groups (Vehicle, Compound X, Fenofibrate, Pioglitazone).
-
Administer the compounds daily via oral gavage for a specified period (e.g., 4 weeks).
-
-
Data Collection:
-
Monitor body weight and food intake regularly.
-
Collect blood samples at baseline and at the end of the study to measure serum triglycerides, glucose, and other relevant biomarkers.
-
-
Data Analysis:
-
Calculate the percentage change in the measured parameters for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.
-
Causality Behind Experimental Choices: In vivo studies are essential to understand the compound's pharmacokinetic and pharmacodynamic properties, as well as its overall therapeutic efficacy and potential side effects in a complex biological system. The db/db mouse model is a well-established and relevant model for studying metabolic diseases.
Visualizing the Mechanisms and Workflows
Signaling Pathway of PPAR Agonists
Caption: General signaling pathway of PPAR agonists.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo efficacy study.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative analysis of this compound (Compound X) as a hypothetical PPAR agonist. The outlined experimental protocols are standard in the field of drug discovery and are designed to provide a robust evaluation of a compound's therapeutic potential.
Based on our hypothetical data, Compound X exhibits dual PPARα/γ agonism, which could offer a unique therapeutic profile for treating metabolic syndrome, a condition characterized by both dyslipidemia and insulin resistance. However, its lower selectivity compared to established drugs like Fenofibrate and Pioglitazone would need to be carefully considered in terms of potential side effects.
Future research should focus on confirming the proposed mechanism of action and further characterizing the compound's off-target effects and long-term safety profile. The methodologies described herein provide a clear roadmap for these next steps.
References
-
Title: Peroxisome Proliferator-Activated Receptors (PPARs): From Basic Science to Clinical Applications Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Peroxisome proliferator-activated receptors (PPARs) and the human skin: emerging roles in barrier function, inflammation, and cancer Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: PPARα in the heart: a key regulator of cardiac metabolism and a therapeutic target in heart failure Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: PPARγ and Adipose Tissue: The Spirit of Fat Source: National Center for Biotechnology Information (NCBI) URL: [Link]
A Comparative Benchmarking Guide to [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid (IAA-94) Against Gold Standard Chloride Channel Blockers
Authored by: A Senior Application Scientist
This guide provides an in-depth comparative analysis of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid, commonly known as IAA-94, against a panel of established gold standard chloride channel inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product description to offer a technical evaluation grounded in experimental data and established scientific protocols. We will explore the compound's potency, selectivity, and mechanistic nuances in the context of widely used and highly characterized alternative compounds.
Introduction: The Role and Significance of IAA-94
This compound (IAA-94) is a member of the indanyloxyacetic acid class of compounds and is widely recognized as a broad-spectrum blocker of intracellular chloride channels.[1][2] Its utility in research stems from its ability to inhibit a range of chloride channel types, making it a valuable tool for investigating physiological processes regulated by chloride ion flux. These processes are diverse and critical, including cell volume regulation, transepithelial transport, and the regulation of cellular excitability.[3]
Notably, IAA-94 has been employed in studies exploring cardioprotection against ischemia-reperfusion injury, where it has been shown to ablate the protective effects of ischemic preconditioning.[1][2] It is also used to investigate the roles of Chloride Intracellular Channel (CLIC) proteins in pathologies like cancer and sepsis-induced liver injury.[4] For instance, it inhibits CLIC1-dependent chloride permeability with an IC50 of 8.6 μM and is used to probe CLIC1's role in NLRP3 inflammasome activation.[4]
However, the broad-spectrum nature of IAA-94 necessitates a careful comparison against more selective inhibitors to fully understand its experimental effects. This guide benchmarks IAA-94 against key gold standards to delineate its specific inhibitory profile.
Selection of Gold Standard Comparators
To provide a comprehensive performance context, we have selected a panel of gold standard chloride channel blockers. The choice of these compounds is deliberate, aiming to compare IAA-94 against inhibitors with varying degrees of selectivity and distinct mechanisms of action.
-
DIDS (4,4'-diisothiocyanatostilbene-2,2'-disulphonic acid): A classical, broadly used, and largely irreversible inhibitor of anion exchangers and several types of chloride channels.[5]
-
Niflumic Acid (NFA): A non-steroidal anti-inflammatory drug (NSAID) also known to block calcium-activated chloride channels (CaCCs) and, as recent studies show, volume-regulated anion channels (VRACs).[6][7]
-
CFTRinh-172: A potent and highly selective thiazolidinone inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, making it an excellent tool for assessing off-target effects on CFTR.[6][8]
-
DCPIB (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxybutyric acid): A potent and selective blocker of volume-regulated anion channels (VRACs), crucial for cell volume regulation.[8]
-
T16Ainh-A01: A specific inhibitor of TMEM16A (also known as Anoctamin 1 or ANO1), a key component of calcium-activated chloride channels.[6][7]
Quantitative Benchmarking: Potency and Selectivity
The central pillars of comparative pharmacology are potency (typically measured as the half-maximal inhibitory concentration, IC50) and selectivity across different targets. The following table summarizes available data for IAA-94 and the selected gold standards against various chloride channel types.
| Compound | Target Channel | IC50 (μM) | Primary Reference(s) |
| IAA-94 | CLIC1 | 8.6 | [4] |
| Myocardial Chloride Channels | ~10-30 (Effective Conc.) | [2] | |
| Cerebral Artery Chloride Channels | ~30 (Effective Conc.) | [5] | |
| DIDS | Pressurized Cerebral Artery Channels | Effective at 100 µM | [5] |
| Niflumic Acid (NFA) | VRAC / LRRC8 | 55 ± 2 | [6][7] |
| CFTRinh-172 | CFTR | ~0.3 | [6][7] |
| VRAC / LRRC8 | No significant effect up to 20 µM | [6][7] | |
| DCPIB | VRAC / LRRC8 | 5 ± 1 | [6][7] |
| T16Ainh-A01 | ANO1 / CaCC | ~1 | [6][7] |
| VRAC / LRRC8 | 6 ± 1 | [6][7] |
Analysis: The data reveals the broad-spectrum nature of IAA-94. While specific IC50 values across a full panel of channels are not always consolidated in single studies, its effective concentrations are consistently in the micromolar range for various channel types.[2][4][5] In contrast, compounds like CFTRinh-172 exhibit high potency and remarkable selectivity for their primary target, with negligible effects on others like VRAC at typical working concentrations.[6][7]
Interestingly, some "specific" inhibitors show cross-reactivity. For example, T16Ainh-A01, a potent ANO1 blocker, also inhibits VRAC with an IC50 of 6 µM.[6][7] This underscores a critical principle in ion channel pharmacology: inhibitor specificity is often relative and concentration-dependent. The lack of selectivity of many available compounds remains a significant challenge in the field.[7][8]
Mechanistic Insights and Off-Target Considerations
Beyond direct channel blockade, the cellular effects of an inhibitor can be complex. A key finding for IAA-94 is its impact on mitochondrial function. Studies have shown that IAA-94 increases myocardial infarction by reducing the calcium retention capacity (CRC) of cardiac mitochondria, which can promote the opening of the mitochondrial permeability transition pore (mPTP).[1][2] This effect appears to be independent of changes in mitochondrial membrane potential.[2] This is a critical consideration for researchers, as observed cellular outcomes may be a composite of direct chloride channel inhibition and these mitochondrial effects.
dot graph TD; subgraph "IAA-94 Cellular Impact" A[IAA-94] --> B{Chloride Channel Inhibition}; A --> C{Mitochondrial Effect}; B --> D[Alteration of Cl- Flux]; C --> E[Reduction of CalciumRetention Capacity]; E --> F[mPTP Opening]; D --> G[Physiological Outcome 1(e.g., Reduced Cell Swelling)]; F --> H[Physiological Outcome 2(e.g., Increased Infarct Size)]; end
/dot Caption: Dual mechanisms of IAA-94's cellular effects.
Experimental Protocols for Benchmarking
To ensure scientific rigor and reproducibility, standardized assays are paramount. The "gold standard" for characterizing ion channel modulators is electrophysiology, specifically the patch-clamp technique.[8] For higher throughput applications, fluorescence-based assays are common.[8]
A. Gold Standard Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents across the cell membrane, providing unparalleled resolution of channel activity and inhibition.[9][10][11]
Objective: To determine the IC50 of IAA-94 on a specific chloride channel (e.g., CLC-1) heterologously expressed in a cell line (e.g., HEK-293).
Methodology:
-
Cell Preparation: Culture HEK-293 cells stably expressing the human CLC-1 channel. Plate cells onto glass coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage. Perfuse with an external solution.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries. Fill with an internal solution designed to isolate chloride currents.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -100 mV). Apply a series of voltage steps to elicit channel currents (e.g., a depolarizing step to +100 mV followed by a step to -125 mV to record CLC-1 currents).[12]
-
Compound Application: After establishing a stable baseline current, perfuse the chamber with increasing concentrations of IAA-94. Record the current at each concentration until a steady-state block is achieved.
-
Data Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data with a Hill equation to determine the IC50 value.
dot graph LR; subgraph "Patch-Clamp Workflow" A[Cell Plating] --> B[Pipette Approach & Seal]; B --> C[Rupture Membrane(Whole-Cell)]; C --> D[Voltage Protocol &Baseline Recording]; D --> E[Apply Compound]; E --> F[Record Inhibited Current]; F --> G[Data Analysis (IC50)]; end
/dot Caption: Standard workflow for electrophysiological analysis.
B. High-Throughput Protocol: Colorimetric Chloride Channel Assay
For screening larger compound libraries, colorimetric or fluorescence-based assays offer a higher-throughput alternative to electrophysiology. This protocol is adapted from commercially available kits.[13]
Objective: To measure the inhibition of chloride efflux by IAA-94 in a 96-well format.
Methodology:
-
Cell Plating: Seed cells (e.g., 40,000 to 80,000 cells/well) in a 96-well plate and culture overnight.[13]
-
Iodide Loading: Aspirate the growth medium and replace it with an Iodide Loading Buffer. Iodide acts as a surrogate for chloride and can be detected by an indicator dye. Incubate to allow cells to uptake iodide.
-
Washing: Aspirate the loading buffer and wash the cells to remove extracellular iodide.
-
Compound Incubation: Add a buffer containing the desired concentration of IAA-94 (or other inhibitors) to the wells.
-
Channel Activation: Treat cells with an agonist or stimulus (e.g., hypotonic buffer for VRAC) to open the chloride channels. This will cause iodide to exit the cells into the supernatant.
-
Detection: Transfer the supernatant from each well to a new plate. Add an "Iodide Sensor Blue" dye and an "Enhancer" solution. The dye forms a blue complex with iodide.
-
Measurement: Read the absorbance at a suitable wavelength (e.g., 630 nm) using a microplate reader.[13] The absorbance is proportional to the amount of iodide efflux, and thus to channel activity.
-
Data Analysis: Compare the absorbance from inhibitor-treated wells to control wells to calculate the percentage of inhibition.
Conclusion and Recommendations
This compound (IAA-94) is a valuable and widely used tool for probing the function of various chloride channels. Its strength lies in its broad-spectrum activity, making it suitable for initial investigations into processes where the specific chloride channel has not yet been identified.
However, researchers must exercise caution and acknowledge its limitations:
-
Off-Target Mitochondrial Effects: The compound's ability to decrease mitochondrial calcium retention capacity can influence cell death and survival pathways independently of its action on plasma membrane chloride channels.[1][2] This is a crucial confounding variable in studies of apoptosis or tissue injury.
For experiments requiring high specificity, gold standards such as CFTRinh-172 for CFTR or DCPIB for VRAC are superior choices. When investigating calcium-activated chloride channels, T16Ainh-A01 is a more targeted option than general blockers, though its potential cross-reactivity with VRAC at higher concentrations must be considered.[6][7]
Ultimately, the choice of inhibitor should be guided by the specific experimental question. IAA-94 remains an excellent exploratory tool, but for validating the role of a specific channel, a multi-pronged approach using more selective compounds and complementary molecular methods is strongly recommended.
References
- Voltage clamp and patch clamp electrophysiology methods for studying ion channels. (2024). Vertex AI Search.
- Electrophysiological Approaches for the Study of Ion Channel Function - PMC - NIH. National Institutes of Health.
- Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed. (2019). National Institutes of Health.
- 5 Analysis of Electrophysiological Data - CNR. Consiglio Nazionale delle Ricerche.
- Role of chloride channels in afferent arteriolar constriction - PubMed. National Institutes of Health.
- A Short Guide to Electrophysiology and Ion Channels - Publishing at the Library. (2017). University of Saskatchewan.
- Chloride Channel | Inhibitors Blockers - MedchemExpress.com. MedchemExpress.
- Chloride channel blockers inhibit myogenic tone in rat cerebral arteries - PubMed - NIH. National Institutes of Health.
- Chloride channel blockers inhibit myogenic tone in rat cerebral arteries - PMC. National Institutes of Health.
- Emerging methods to model cardiac ion channel and myocyte electrophysiology | Biophysics Reviews | AIP Publishing. (2023). AIP Publishing.
- Chloride channels as drug targets. (2009). Nature Reviews Drug Discovery.
- Chloride Channel Assay Kit (Colorimetric) (ab176767) - Abcam. Abcam.
- ab176767 Chloride Channel Assay Kit (Colorimetric) | Abcam. (2018). Abcam.
- An In-depth Technical Guide to the Discovery and Characterization of Chloride Channels - Benchchem. BenchChem.
- Chloride Channels | Sygnature Discovery. Sygnature Discovery.
- Chloride channel blocker IAA-94 increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC - NIH. (2019). National Institutes of Health.
- CLICs Inhibitor IAA94 Alleviates Inflammation and Injury in Septic Liver by Preventing Pyroptosis in Macrophages - NIH. (2025). National Institutes of Health.
- Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance - Frontiers. (2017). Frontiers Media.
- Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance - PMC - NIH. (2017). National Institutes of Health.
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Independent Verification of a Putative GPR40 Agonist: A Comparative Guide to [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
Introduction: The Therapeutic Promise of GPR40 Agonism
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[3] This activation potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for glycemic control with a potentially lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[3] The glucose-dependent nature of this action is a key advantage, as insulin is released primarily when blood glucose levels are elevated.[3][4]
Numerous synthetic agonists targeting GPR40 have been developed, with compounds like AMG 837 and Fasiglifam (TAK-875) having reached preclinical and clinical development stages, respectively.[1][5][6] This guide focuses on the independent verification of findings related to [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid , a compound whose structure suggests it belongs to the class of GPR40 agonists. We will objectively compare its structural features with established GPR40 agonists and provide detailed experimental protocols to enable researchers to independently verify its activity and performance.
Structural Comparison: A Family of Phenylalkanoic Acid Derivatives
The core structure of many synthetic GPR40 agonists, including the topic compound, is based on a phenylalkanoic acid scaffold. This typically consists of a carboxylic acid head group, a central linker, and a lipophilic aromatic tail. This three-part structure is thought to mimic the endogenous FFA ligands.[7]
Figure 1: Comparative Chemical Structures
| Compound | Chemical Structure |
| This compound | ![]() |
| AMG 837 | ![]() |
| Fasiglifam (TAK-875) | ![]() |
Note: A representative structure for the topic compound is provided based on its chemical name. The precise stereochemistry may vary.
As illustrated, this compound shares the key feature of a carboxylic acid group linked via an ether to a bicyclic aromatic system. This is analogous to the structures of AMG 837 and TAK-875, which feature a carboxylic acid head and a complex biphenyl or dihydrobenzofuran tail, respectively.[1][5][6] The indane moiety in the topic compound provides the necessary lipophilicity to interact with the receptor's binding pocket.
Mechanism of Action: The GPR40 Signaling Cascade
Activation of GPR40 by an agonist initiates a Gq-protein-coupled signaling cascade within the pancreatic β-cell.[8] This pathway is central to the glucose-dependent potentiation of insulin release.
The key steps are as follows:
-
Agonist Binding: The agonist binds to the GPR40 receptor on the β-cell membrane.
-
Gq Protein Activation: This binding activates the associated Gq protein.
-
PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3]
-
Intracellular Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[3][8]
-
Insulin Exocytosis: The resulting increase in intracellular Ca²⁺ concentration is a critical signal that amplifies glucose-stimulated insulin granule exocytosis.[3]
This signaling pathway underscores why the effect is glucose-dependent; the initial glucose metabolism and subsequent ATP production are required to prime the β-cell for insulin secretion. The GPR40 pathway then acts as a potent amplifier of this primary signal.
Diagram 1: GPR40 Signaling Pathway in Pancreatic β-Cells.
Comparative Efficacy of Known GPR40 Agonists
To provide a benchmark for evaluating this compound, the following table summarizes the in vitro potency of several known GPR40 agonists. The EC₅₀ value represents the concentration of an agonist that gives half of the maximal response.
Table 1: In Vitro Potency of Selected GPR40 Agonists
| Compound | Assay Type | Species | EC₅₀ (nM) | Reference |
| AMG 837 | Calcium Flux | Human | 12 | [1] |
| Fasiglifam (TAK-875) | Calcium Flux | Human | 28 | [9] |
| AM-1638 | Calcium Flux | Human | 1.1 | [10] |
| LY2881835 | Calcium Flux | Human | 164 | [11] |
| GW9508 | Calcium Flux | Human | 47 | [12] |
Note: EC₅₀ values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols for Independent Verification
The following protocols are designed to provide a robust framework for the independent verification of the GPR40 agonist activity of this compound.
In Vitro Potency Assessment: Calcium Flux Assay
This assay directly measures the activation of the GPR40-Gq pathway by quantifying the resulting increase in intracellular calcium.
Objective: To determine the EC₅₀ of the test compound at the human GPR40 receptor.
Materials:
-
CHO or HEK293 cells stably expressing human GPR40.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[13]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Test compound and reference agonists (e.g., AMG 837) dissolved in DMSO.
-
Microplate reader with fluorescence detection capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the GPR40-expressing cells into a 96- or 384-well black-walled, clear-bottom microplate and culture overnight to allow for cell adherence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 60-90 minutes at 37°C to allow the dye to enter the cells.
-
Compound Plate Preparation: Prepare a serial dilution of the test compound and reference agonists in the assay buffer in a separate microplate.
-
Measurement: Place the cell plate into the microplate reader. Establish a stable baseline fluorescence reading.
-
Compound Addition: Program the instrument to add the compounds from the compound plate to the cell plate.
-
Data Acquisition: Immediately following compound addition, measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: For each concentration of the agonist, determine the peak fluorescence response. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Diagram 3: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) Assay.
Synthetic Strategy Considerations
The synthesis of this compound would likely proceed via a Williamson ether synthesis. A plausible route would involve the alkylation of 7-methyl-2,3-dihydro-1H-inden-4-ol with an ethyl haloacetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. The synthesis of the key indanol intermediate can be achieved through various established methods for 1-indanone synthesis followed by reduction and methylation. [14] For comparison, the synthesis of AMG 837 involves a convergent approach, coupling two key fragments: (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid and 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl, followed by ester hydrolysis. [4]
Conclusion
References
-
Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. ResearchGate. Available at: [Link]
-
Luo, J., et al. (2011). Development of a Scalable Synthesis of a GPR40 Receptor Agonist. ACS Publications. Available at: [Link]
-
Bio-protocol. (n.d.). Glucose-stimulated insulin secretion (GSIS) assay. Available at: [Link]
-
Luo, J., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Publications. Available at: [Link]
-
Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE. Available at: [Link]
-
Chen, Y., et al. (2016). A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes. ResearchGate. Available at: [Link]
-
Singh, S., et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry. Available at: [Link]
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Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
-
Tan, C. P., et al. (2008). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes. Available at: [Link]
-
Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLOS ONE. Available at: [Link]
-
Lin, D. C., et al. (2012). Identification and pharmacological characterization of multiple allosteric binding sites on the free fatty acid 1 receptor. Frontiers in Endocrinology. Available at: [Link]
-
Proteopedia. (2016). GPR40. Available at: [Link]
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Flow Cytometry Core Facility. (n.d.). CALCIUM FLUX PROTOCOL. Available at: [Link]
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Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. Available at: [Link]
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Patsnap Synapse. (2024). What are GPR40 agonists and how do they work? Available at: [Link]
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Dovepress. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential safety and logistical guidance for the proper disposal of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid. As a specialized chemical, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach, adhering to established best practices for acidic organic compounds. This guide is designed to ensure the safety of personnel and compliance with environmental regulations.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, is governed by stringent regulations to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) enforces these regulations under the Resource Conservation and Recovery Act (RCRA).[1][2] All laboratory personnel must be trained in the identification and proper handling of hazardous waste.[3]
Key Insight: The fundamental principle of laboratory waste management is to treat unknown or uncharacterized substances as hazardous until proven otherwise. Given the lack of specific data for this compound, it must be handled as a hazardous chemical waste.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific SDS is unavailable, the structure of this compound—an acetic acid derivative—suggests it should be treated as a corrosive and potentially irritating substance.
Assumed Hazards:
-
Skin and Eye Irritation/Corrosion: Acetic acid and its derivatives can cause severe skin burns and eye damage.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6][7]
Mandatory PPE:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[8][9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[8][9]
-
Body Protection: A lab coat or chemical-resistant apron is required to protect skin and clothing.[8][9]
-
Ventilation: All handling and disposal preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Classification: This compound must be classified as "Hazardous Waste, Organic, Acidic."
-
Segregation: Do not mix this waste with other waste streams, particularly bases, oxidizing agents, or reactive metals, to prevent dangerous chemical reactions.[10][11] Store organic acid waste separately from inorganic and oxidizing acids.[11]
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with acidic organic compounds; high-density polyethylene (HDPE) is a suitable choice. Avoid metal containers as acids can cause corrosion.[2][11]
-
Labeling: The container must be labeled with a "Hazardous Waste" tag.[12][13] The label must include:
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation, and under the control of laboratory personnel.[12][13]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching the environment.[2]
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2]
-
Do Not Drain Dispose: Under no circumstances should this chemical be disposed of down the drain. While some dilute, non-toxic acids and bases can be neutralized and drain-disposed, this is not appropriate for an uncharacterized organic acid.[10][14] The potential for environmental harm and damage to plumbing is significant.
Emergency Procedures for Spills and Exposures
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an acid-neutralizing absorbent material (such as sodium bicarbonate or a commercial spill kit). Do not use combustible materials like paper towels to absorb the initial spill.
-
Clean: Once absorbed, collect the material using spark-proof tools and place it in a designated hazardous waste container for disposal.[15]
-
Decontaminate: Clean the spill area thoroughly.
Personnel Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Visual Workflow for Disposal
Below is a diagram illustrating the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Regulating Lab Waste Disposal in the United St
- Regulations for Hazardous Waste Generated at Academic Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11).
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Managing Hazardous Chemical Waste in the Lab.
- Laboratory Waste Management: The New Regul
- Navigating the Disposal of Acidic Compounds in a Labor
- Material Safety Data Sheet - Acetic Acid. [Source for general acetic acid hazards].
- Organic Acid SOP. UW Environmental Health & Safety.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Safety D
- Safety Data Sheet - Acetic Acid. [Source for general acetic acid hazards].
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- Material Safety Data Sheet - Acetic acid MSDS. ScienceLab.com. (2005-10-09).
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- 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid. PubChem.
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A Senior Application Scientist's Guide to Safely Handling [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
Hazard Assessment: A Proactive Approach to Safety
Understanding the potential hazards of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid is the cornerstone of safe handling. Based on its chemical structure, we can anticipate the following potential hazards:
-
Corrosivity: The carboxylic acid group imparts acidic properties, making the compound potentially corrosive to skin and eyes upon direct contact. Similar to other carboxylic acids like acetic acid, it can cause burns and tissue damage.[1][2][3][4]
-
Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[1][2][5] Skin contact, even if not immediately corrosive, can lead to irritation and dermatitis with prolonged or repeated exposure.[2][4]
-
Unknown Toxicity: As a research chemical, the full toxicological profile of this compound is likely not yet determined. Therefore, it is prudent to treat it as a substance with unknown toxicity and handle it with a high degree of caution.
A summary of anticipated hazards is presented in the table below:
| Hazard Category | Potential Effects |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation or chemical burns.[2][3][4] |
| Serious Eye Damage/Irritation | May cause serious eye damage.[1][2][3][4] |
| Acute Toxicity (Inhalation) | May be harmful if inhaled, causing respiratory irritation.[1][2][5] |
| Specific Target Organ Toxicity | Unknown. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical.[6][7] The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8] For procedures with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield worn over safety goggles is strongly recommended.[7][8]
-
Hand Protection: Chemical-resistant gloves are critical. Nitrile gloves provide good protection against a wide range of chemicals and are a suitable choice for handling this compound in solid form and in solution.[8] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat should be worn at all times in the laboratory. For procedures involving significant quantities of the compound, chemical-resistant coveralls may be necessary.[7]
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[9] If a fume hood is not available, or if there is a risk of generating dust, a properly fitted N95 or higher-rated respirator is required.[8][10]
The following diagrams illustrate the proper sequence for donning and doffing PPE to prevent cross-contamination.
Caption: Proper sequence for donning PPE.
Caption: Proper sequence for doffing PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the experiment is conducted safely and efficiently.
3.1. Preparation:
-
Designate a Work Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, glassware, and waste containers, are within the fume hood.
-
Review the Protocol: Thoroughly review the experimental protocol and the safety information in this guide.
3.2. Handling the Solid Compound:
-
Don PPE: Follow the PPE donning procedure outlined above.
-
Weighing: Carefully weigh the required amount of the solid compound on weighing paper or in a tared container. Avoid creating dust. If any dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
-
Transfer: Gently transfer the weighed solid to the reaction vessel.
3.3. Preparing Solutions:
-
Solvent Addition: Slowly add the solvent to the solid in the reaction vessel. Be aware of any potential exothermic reactions.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. Keep the vessel covered to the extent possible to prevent the release of vapors.
3.4. Post-Handling:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent to remove any residual chemical.
-
Doff PPE: Follow the PPE doffing procedure outlined above, being careful to avoid contaminating your skin or clothing.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
4.1. Waste Segregation:
-
Solid Waste: Unused this compound and any contaminated materials (e.g., weighing paper, gloves) should be collected in a designated, labeled hazardous waste container. The container should be made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix this waste with other incompatible waste streams.[9]
4.2. Neutralization of Dilute Aqueous Waste (if permissible by institutional guidelines):
For very dilute aqueous solutions, neutralization may be an option prior to disposal, subject to local regulations.
-
Dilution: Ensure the solution is sufficiently dilute.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring. Monitor the pH.
-
Final pH: Adjust the pH to a neutral range (typically between 6 and 8).
-
Disposal: Dispose of the neutralized solution in accordance with institutional and local regulations. Some neutralized, low-concentration carboxylic acid solutions may be suitable for drain disposal, but this must be confirmed with your institution's environmental health and safety (EHS) office.[11]
The following diagram illustrates the decision-making process for the disposal of waste containing this compound.
Caption: Waste disposal decision workflow.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][13]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS office.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for scientific discovery.
References
-
ResearchGate. Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Available from: [Link]
-
USDA Agricultural Research Service. Acceptable Drain Disposal Procedures. Available from: [Link]
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ACS Material. PPE and Safety for Chemical Handling. (2020-07-14). Available from: [Link]
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SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). Available from: [Link]
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University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. Available from: [Link]
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Material Safety Data Sheet. Acetic Acid. Available from: [Link]
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Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). Available from: [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. (2025-09-12). Available from: [Link]
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P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. Available from: [Link]
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ScienceLab.com. Material Safety Data Sheet - Acetic acid MSDS. (2005-10-09). Available from: [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Available from: [Link]
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Chemistry Steps. Preparation of Carboxylic Acids. Available from: [Link]
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Study.com. Preparing Carboxylic Acids: Description & Methods. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Acetic acid. Available from: [Link]
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Chemguide. making carboxylic acids. Available from: [Link]
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BYJU'S. Methods of Preparation of Carboxylic Acids. Available from: [Link]
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Michigan State University Department of Chemistry. Preparation and Reaction of Carboxylic Acids. Available from: [Link]
Sources
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- 2. home.miracosta.edu [home.miracosta.edu]
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- 4. bioshopcanada.com [bioshopcanada.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. ars.usda.gov [ars.usda.gov]
- 12. fishersci.ca [fishersci.ca]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



